molecular formula C12H8O5 B149895 5-Hydroxy-8-methoxypsoralen CAS No. 7471-73-0

5-Hydroxy-8-methoxypsoralen

カタログ番号: B149895
CAS番号: 7471-73-0
分子量: 232.19 g/mol
InChIキー: XPFCGZWOHNGDSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxyxanthotoxin (CAS 7471-73-0), a hydroxy derivative of xanthotoxin, is a furanocoumarin compound of significant interest in biochemical and pharmacological research. This compound serves as a key metabolite in studies investigating the biotransformation and clearance of xanthotoxin across various mammalian species, with research indicating its formation via cytochrome P450-mediated pathways . The primary research applications of 5-Hydroxyxanthotoxin are linked to the well-documented properties of its parent compound, xanthotoxin. Xanthotoxin has demonstrated promising procognitive and neuroprotective effects in preclinical models. Studies show it can ameliorate memory impairment and cognitive dysfunction induced by lipopolysaccharide (LPS) in mice, potentially through mechanisms involving the reduction of acetylcholinesterase levels and attenuation of neuroinflammation by lowering key markers such as tumor necrosis factor α (TNF-α) and cyclooxygenase-II (COX-II) . These properties make 5-Hydroxyxanthotoxin a relevant compound for research into neurodegenerative conditions and cognitive disorders. Furthermore, furanocoumarins like xanthotoxin are known for their interaction with drug-metabolizing enzymes, particularly cytochrome P450 (CYP450), positioning 5-Hydroxyxanthotoxin as a compound of interest in metabolic and toxicological studies . Researchers utilize this compound to explore interspecies metabolic differences and enzyme inhibition, which is crucial for drug development and safety assessment. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-9-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c1-15-12-10-7(4-5-16-10)9(14)6-2-3-8(13)17-11(6)12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCGZWOHNGDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419640
Record name 5-Hydroxyxanthotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-73-0
Record name 5-Hydroxy-8-methoxypsoralen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7471-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 401277
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC401277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxyxanthotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Methoxypsoralen on DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxypsoralen (5-MOP), a naturally occurring furanocoumarin, is a potent photosensitizing agent utilized in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Its therapeutic efficacy stems from its ability to interact with cellular DNA upon photoactivation by ultraviolet A (UVA) radiation, leading to the formation of covalent adducts that disrupt DNA replication and transcription. This triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, which are crucial for its anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of 5-MOP on DNA, detailing the photochemical reactions, the nature of the resulting DNA adducts, and the subsequent cellular signaling pathways. This document also includes detailed experimental protocols for the characterization of these processes and quantitative data to support further research and drug development.

The Core Mechanism: Intercalation and Photochemical Reaction

The primary mechanism of 5-MOP's action on DNA is a two-step process initiated by its physical interaction with the DNA double helix, followed by a photochemical reaction upon exposure to UVA light.

1.1. Intercalation into the DNA Helix

1.2. Photoactivation and [2+2] Cycloaddition

Upon exposure to UVA radiation (320-400 nm), the intercalated 5-MOP molecule absorbs a photon, transitioning to an excited singlet state, which then rapidly converts to a more stable triplet state.[1] This excited triplet state of 5-MOP is highly reactive and undergoes a [2+2] photocycloaddition reaction with the 5,6-double bond of adjacent pyrimidine (B1678525) bases, predominantly thymine.[1] This reaction results in the formation of a covalent cyclobutane (B1203170) ring, forming a DNA monoadduct.

5-MOP possesses two photoreactive sites: the 3,4-double bond of the pyrone ring and the 4',5'-double bond of the furan (B31954) ring.[1] This allows for the formation of two types of monoadducts:

  • Furan-side monoadducts: Formed by the reaction of the 4',5'-double bond of 5-MOP with a pyrimidine.

  • Pyrone-side monoadducts: Formed by the reaction of the 3,4-double bond of 5-MOP with a pyrimidine.

1.3. Formation of Interstrand Cross-links (ICLs)

A furan-side monoadduct can absorb a second photon of UVA light, leading to a second [2+2] cycloaddition reaction with a pyrimidine on the opposite DNA strand. This results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL), which covalently links the two strands of the DNA double helix.[1] ICLs are particularly effective at blocking DNA replication and transcription, as they prevent the separation of the DNA strands.

Quantitative Analysis of 5-MOP DNA Adducts

The formation of different types of DNA adducts can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS). While extensive quantitative data for 5-MOP is less abundant compared to its counterpart 8-MOP, some studies provide valuable insights.

Adduct TypeFormation YieldConditionsReference
Furan-side monoadducts Major monoadduct formedYeast DNA, 365 nm UVA (38.4 kJ/m²)[2]
Pyrone-side monoadducts Minor monoadduct formedYeast DNA, 365 nm UVA (38.4 kJ/m²)[2]
Interstrand Cross-links (ICLs) Formation increases with UVA doseHuman cells, 0.5 to 10.0 J/cm² UVA[3]
Total Monoadducts vs. ICLs Yields of monoadducts are generally lower than ICLs under the same exposure conditions.Human cells, 0.5 to 10.0 J/cm² UVA[3]

Cellular Responses to 5-MOP-Induced DNA Damage

The formation of 5-MOP-DNA adducts, particularly ICLs, triggers a robust cellular response aimed at either repairing the damage or eliminating the cell through apoptosis if the damage is too extensive.

3.1. DNA Damage Response and Signaling Pathways

The bulky nature of psoralen (B192213) adducts and the helical distortion they cause are recognized by the cell's DNA damage response (DDR) machinery. Key signaling pathways involved include:

  • p53 Signaling Pathway: DNA damage leads to the activation and stabilization of the p53 tumor suppressor protein.[4] Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[5] This provides time for DNA repair or, in cases of severe damage, initiates programmed cell death.

  • ATR and ATM Signaling: The Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases are key sensors of DNA damage.[4] ATR is primarily activated by single-stranded DNA regions that can arise during the processing of bulky adducts and ICLs, while ATM responds to double-strand breaks that can be formed as repair intermediates. Activation of these kinases leads to the phosphorylation and activation of a cascade of downstream proteins, including p53 and checkpoint kinases (Chk1 and Chk2), which orchestrate the cellular response to DNA damage.

3.2. DNA Repair Mechanisms

Cells employ several DNA repair pathways to remove 5-MOP adducts:

  • Nucleotide Excision Repair (NER): This is a major pathway for the removal of bulky, helix-distorting lesions like psoralen monoadducts.[6][7] The NER machinery recognizes the lesion, excises a short single-stranded DNA segment containing the adduct, and a DNA polymerase then fills in the gap using the undamaged strand as a template.

  • Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: The repair of ICLs is more complex and often involves a combination of NER and HR. The Fanconi Anemia pathway plays a crucial role in coordinating the recognition and unhooking of the ICL, which can lead to the formation of a double-strand break that is then repaired by HR.[7]

  • Base Excision Repair (BER): Some studies suggest that the BER pathway may also be involved in the processing of psoralen-induced DNA adducts, particularly after the initial unhooking of an ICL.[6][7]

Experimental Protocols

4.1. Quantification of 5-MOP DNA Adducts by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 5-MOP-DNA adducts.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with 5-MOP at the desired concentration for a specified time in the dark to allow for intercalation.

  • UVA Irradiation: Expose the cells to a specific dose of UVA light (e.g., 0.5 to 10.0 J/cm²).

  • DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol, ensuring high purity.

  • Enzymatic Digestion: Digest the isolated DNA to nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • Sample Cleanup: Purify the nucleoside digest using solid-phase extraction (SPE) to remove proteins and other contaminants.

  • LC-MS/MS Analysis:

    • Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

    • Separate the nucleosides using a C18 reverse-phase column with a suitable gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol).

    • Detect and quantify the specific 5-MOP-DNA adducts using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in the mass spectrometer. Use stable isotope-labeled internal standards for accurate quantification.[3]

4.2. Detection of Interstrand Cross-links by Denaturing Gel Electrophoresis

This method is used to qualitatively and semi-quantitatively assess the formation of ICLs.

Methodology:

  • DNA Treatment: Treat isolated DNA or cells with 5-MOP and UVA as described above.

  • DNA Extraction and Restriction Digest (Optional): Isolate genomic DNA and, if desired, perform a restriction digest to generate DNA fragments of a specific size.

  • Denaturation: Denature the DNA samples by heating (e.g., 95°C for 5 minutes) in a denaturing loading buffer containing formamide.

  • Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel (e.g., 6-8% acrylamide (B121943) with 7M urea) or a denaturing agarose (B213101) gel.

    • Load the denatured DNA samples onto the gel.

    • Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.[8][9]

  • Visualization: Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold or ethidium (B1194527) bromide) and visualize the DNA bands under UV or appropriate illumination.

  • Analysis: Non-cross-linked DNA will migrate as single strands, while DNA containing ICLs will rapidly reanneal and migrate as a slower-moving double-stranded species. The intensity of the band corresponding to the double-stranded DNA provides a measure of the extent of cross-linking.

4.3. Assessment of Cellular Phototoxicity using the MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability after treatment with 5-MOP and UVA.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 5-MOP for a specified duration.

  • UVA Irradiation: Expose the plate to a defined dose of UVA radiation. Include control wells that are not irradiated.

  • Incubation: Incubate the cells for a further period (e.g., 24-72 hours) to allow for the cytotoxic effects to manifest.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Visualizations of Key Pathways and Workflows

Photochemical_Reaction cluster_intercalation 1. Intercalation (Dark Reaction) cluster_photoactivation 2. Photoactivation & Adduct Formation 5_MOP 5-MOP DNA_Helix DNA Double Helix 5_MOP->DNA_Helix Non-covalent binding Intercalated_Complex 5-MOP Intercalated in DNA DNA_Helix->Intercalated_Complex Monoadduct Furan-side or Pyrone-side Monoadduct Intercalated_Complex->Monoadduct UVA UVA Light (320-400 nm) UVA->Intercalated_Complex [2+2] Cycloaddition ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Photon Absorption & [2+2] Cycloaddition

Caption: Photochemical reaction of 5-MOP with DNA.

p53_Signaling_Pathway DNA_Damage 5-MOP-DNA Adducts (Monoadducts & ICLs) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53_inactive Inactive p53 ATM_ATR->p53_inactive phosphorylates MDM2 MDM2 ATM_ATR->MDM2 inhibits p53_active Active, Stabilized p53 (Phosphorylated) p53_inactive->p53_active MDM2->p53_inactive ubiquitinates for degradation p21 p21 p53_active->p21 transcriptionally activates GADD45 GADD45 p53_active->GADD45 transcriptionally activates BAX BAX p53_active->BAX transcriptionally activates PUMA PUMA p53_active->PUMA transcriptionally activates Cell_Cycle_Arrest G1/S and G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest induces DNA_Repair DNA Repair GADD45->DNA_Repair promotes Apoptosis Apoptosis BAX->Apoptosis induces PUMA->Apoptosis induces

Caption: p53 signaling pathway in response to 5-MOP-induced DNA damage.

Experimental_Workflow_ICL_Detection Start Start: Cell Culture Treatment Treat with 5-MOP + UVA Irradiation Start->Treatment DNA_Isolation Isolate Genomic DNA Treatment->DNA_Isolation Denaturation Denature DNA (Heat + Formamide) DNA_Isolation->Denaturation Electrophoresis Denaturing Gel Electrophoresis Denaturation->Electrophoresis Visualization Stain and Visualize DNA Electrophoresis->Visualization Analysis Analyze Gel: Single vs. Double Strands Visualization->Analysis

References

8-Methoxypsoralen: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxypsoralen (8-MOP), also known as xanthotoxin and methoxsalen, is a naturally occurring furanocoumarin with significant photosensitizing properties.[1][2][3] This compound, when activated by ultraviolet A (UVA) radiation, forms covalent adducts with DNA, a mechanism that has been therapeutically harnessed for the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2][4] Given its pharmacological importance, a thorough understanding of its natural origins and the methodologies for its isolation and purification is crucial for ongoing research and drug development. This guide provides an in-depth overview of the primary botanical sources of 8-MOP, detailed experimental protocols for its extraction and purification, and quantitative data on its occurrence.

Natural Sources of 8-Methoxypsoralen

8-Methoxypsoralen is synthesized by a variety of plant species, often as a defense mechanism against predators and pathogens.[5] The compound is predominantly found in plants belonging to the Apiaceae (carrot family), Rutaceae (rue family), and Fabaceae (legume family).

Key botanical sources include:

  • Ammi majus (Bishop's Weed): Historically and commercially, Ammi majus is one of the most significant sources of 8-MOP.[1][3][6] The compound was first isolated from this plant in 1947 under the name "ammoidin".[1] The fruits of A. majus are particularly rich in furanocoumarins.[7][8]

  • Heracleum Species (Hogweed): Several species within the Heracleum genus are known to produce 8-MOP.[1] Notably, it has been extracted from Heracleum mantegazzianum (Giant Hogweed) and Heracleum sphondylium (Common Hogweed).[1] Heracleum persicum is another species from which xanthotoxin has been isolated.[9]

  • Psoralea corylifolia (Babchi): The seeds of this plant are a well-known source of psoralens, including 8-MOP, and have been used in traditional medicine for skin ailments.[10][11][12]

  • Ruta montana (Mountain Rue): This species from the Rutaceae family has been identified as a source of xanthotoxin, with the yield varying depending on the season of harvest.[5]

  • Citrus Species: Various citrus plants have been found to contain furanocoumarins, including 8-MOP, primarily in their peels.[13][14]

  • Other Sources: 8-MOP has also been identified in other plants such as figs, celery, parsley, and parsnips.[6][10][15]

Quantitative Data on 8-Methoxypsoralen Content

The concentration of 8-MOP in natural sources can vary significantly based on the plant species, the part of the plant, geographical location, and harvesting conditions. The following table summarizes available quantitative data.

Plant SourcePlant Part8-MOP Concentration/YieldReference
Ruta montanaAerial Parts0.12% (winter) - 0.45% (flowering stage in August) of the apolar extract[5]
Heracleum sosnowskyiLeaves0.76 mg/g (microwave-assisted extraction)[16]
Pastinaca sativa (Parsnip)RootsUp to 1.48 mg/g fresh weight (induced with CuCl2)[17]
Petroselinum sativum (Parsley)Dried Flakes0.53 - 5.30 mg/100 g fresh weight[18]
Ammi majusRoots5.5% of the chloroform (B151607) fraction[19]

Isolation and Purification of 8-Methoxypsoralen: Experimental Protocols

The isolation of 8-MOP from plant material typically involves extraction with an appropriate solvent followed by one or more chromatographic purification steps.

General Extraction Workflow

Extraction_Workflow plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., n-hexane, methanol (B129727), ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration of Crude Extract (e.g., Rotary Evaporation) filtration->concentration crude_extract Crude Furanocoumarin Extract concentration->crude_extract purification Chromatographic Purification crude_extract->purification

Caption: General workflow for the extraction of 8-MOP from plant sources.

Detailed Methodologies

1. Isolation from Heracleum persicum Fruits

This protocol describes a straightforward method for isolating xanthotoxin using solvent extraction and open column chromatography.[9]

  • Extraction:

    • The fruits of H. persicum are extracted with n-hexane.

    • The resulting extract is concentrated to yield a crude extract.

  • Chromatography:

    • The crude extract is subjected to open column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • The fraction rich in coumarins is eluted with n-hexane:EtOAc (3:7).[9]

    • This fraction is concentrated and allowed to crystallize, yielding white to pale yellow crystals of xanthotoxin.[9]

  • Purification and Identification:

    • The crystals are further purified by rinsing with a cold solvent.

    • The structure of the isolated compound is confirmed using spectroscopic methods such as UV, IR, NMR, and MS.[9]

2. Isolation from Ammi majus Fruits using Centrifugal Partition Chromatography (CPC)

This method employs a two-step chromatographic process for the efficient separation of structurally similar methoxyfuranocoumarins.[20][21]

  • Initial Extraction and Fractionation:

    • A petroleum ether extract from the fruits of A. majus is concentrated.

    • This concentrated extract is fractionated using low-pressure column chromatography (LPCC) on a silica gel column.

    • A gradient of ethyl acetate in dichloromethane (B109758) (0–80%, v/v) is used for elution.[20][21]

    • Fractions are analyzed by TLC and HPLC to identify those rich in coumarins.

  • Centrifugal Partition Chromatography (CPC):

    • A fraction containing both xanthotoxin (8-MOP) and isopimpinellin (B191614) is selected for CPC.

    • A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (10:8:10:9; v/v) is used.[20][21]

    • The separation is performed in ascending mode, with the aqueous phase as the stationary phase and the organic phase as the mobile phase.

    • Operational parameters are set to a flow rate of 3 mL/min and a rotation speed of 1,600 rpm.[20][21]

  • Purity Analysis:

    • The purity of the isolated 8-MOP is confirmed by HPLC with diode-array detection (HPLC/DAD) by comparison with a standard. Purities of 98.7% have been achieved with this method.[20][21]

CPC_Isolation_Workflow start Petroleum Ether Extract of Ammi majus Fruits lpcc Low-Pressure Column Chromatography (LPCC) (Silica Gel, DCM/EtOAc gradient) start->lpcc fraction_analysis Fraction Analysis (TLC, HPLC) lpcc->fraction_analysis target_fraction Fraction containing 8-MOP and Isopimpinellin fraction_analysis->target_fraction cpc Centrifugal Partition Chromatography (CPC) (n-hexane-EtOAc-MeOH-H2O) target_fraction->cpc isolated_8mop Pure 8-MOP (98.7%) cpc->isolated_8mop isolated_isop Pure Isopimpinellin cpc->isolated_isop purity_check Purity Confirmation (HPLC/DAD) isolated_8mop->purity_check isolated_isop->purity_check

Caption: Isolation of 8-MOP from Ammi majus using LPCC and CPC.

3. Isolation from Psoralea corylifolia Seeds

This protocol details the extraction and purification of psoralens from Psoralea corylifolia seeds.[11][22]

  • Extraction:

    • Pulverized seeds of P. corylifolia are soaked in 50% ethanol (B145695) at room temperature.[11][22]

    • The leaching solution is collected, and the ethanol is removed by distillation.

    • The remaining aqueous solution is allowed to stand overnight to facilitate precipitation.

  • Purification:

    • The precipitate is collected and dissolved in methanol.

    • The methanolic solution is decolorized with activated carbon and then filtered.

    • Methanol is evaporated, and the residue is left to crystallize overnight, yielding crude coumarin (B35378) crystals.

  • Final Isolation:

    • The crude crystals are dissolved in a small amount of hot methanol and mixed with neutral alumina.

    • The mixture is subjected to dry column chromatography with an eluent of benzene/petroleum ether (40:10) with added acetone.[11]

    • Fluorescent bands corresponding to psoralen (B192213) and isopsoralen are identified under UV light, scraped, and extracted with methanol.

    • The methanolic extracts are concentrated and recrystallized to yield pure crystals.

Concluding Remarks

8-Methoxypsoralen remains a compound of significant interest in dermatology and photochemotherapy. The diverse botanical sources provide a rich platform for its procurement. The selection of an appropriate isolation and purification strategy is contingent on the source material, the desired purity, and the available instrumentation. The methodologies outlined in this guide, from classical column chromatography to more advanced techniques like centrifugal partition chromatography, offer robust options for obtaining high-purity 8-MOP for research and development purposes. Further investigations into optimizing extraction yields and developing more sustainable and scalable purification processes are warranted to meet the growing demand for this valuable phytochemical.

References

Synthesis of Psoralen Derivatives for Photochemotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit significant photobiological activity. This property forms the basis of psoralen (B192213) plus UVA (PUVA) therapy, a well-established photochemotherapy for various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. The therapeutic efficacy of psoralens stems from their ability to intercalate into DNA and, upon photoactivation, form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, primarily thymine. This DNA damage can lead to the inhibition of cell proliferation and the induction of apoptosis in hyperproliferative or pathological cells.

The planar, tricyclic structure of psoralen allows for extensive chemical modification to enhance its photosensitizing potential, alter its pharmacokinetic properties, and reduce its side effects. Research has focused on the synthesis of various derivatives with substitutions at the 3, 4, 4', 5', and 8 positions of the furocoumarin nucleus. This technical guide provides an in-depth overview of the synthesis of key psoralen derivatives, their photobiological activity, and the underlying molecular mechanisms of their therapeutic action.

Core Synthetic Strategies

The synthesis of psoralen derivatives generally involves two main approaches: the construction of the tricyclic furocoumarin ring system or the modification of a pre-existing psoralen scaffold. Key reactions employed in these strategies include the Pechmann condensation for coumarin (B35378) synthesis, the Vilsmeier-Haack reaction for formylation, and the Williamson ether synthesis for the introduction of alkoxy groups.

Linear Furocoumarin Synthesis

Linear furocoumarins, such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), are among the most clinically relevant derivatives. Their synthesis often starts with a suitably substituted phenol (B47542) and involves the construction of the coumarin and then the furan (B31954) ring.

A common route to 8-MOP involves the Pechmann condensation of a resorcinol (B1680541) derivative with a β-ketoester to form a 7-hydroxycoumarin, followed by the construction of the furan ring.

Angular Furocoumarin Synthesis

Angular furocoumarins, such as angelicin, are isomers of psoralen. Their synthesis can be achieved through a Williamson ether synthesis by reacting a hydroxycoumarin with an α-halo ketone, followed by cyclization.[1] For example, the reaction of a hydroxycoumarin with phenacyl bromide in the presence of a base like potassium carbonate, followed by acid-catalyzed cyclization, can yield angular furocoumarins.[1]

Synthesis of Substituted Psoralen Derivatives

Modifications at various positions of the psoralen ring have been explored to improve therapeutic outcomes. For instance, the introduction of aminomethyl groups at the 4'-position, as in 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), has been shown to enhance DNA binding and photoreactivity. The synthesis of such derivatives often involves the chloromethylation of the parent psoralen followed by reaction with an amine.

Quantitative Data on Psoralen Derivatives

The photobiological activity of psoralen derivatives is a critical determinant of their therapeutic potential. This is often quantified by measuring their cytotoxicity (IC50 values) against various cell lines upon UVA irradiation and their efficiency in forming DNA cross-links.

DerivativeCell LineIC50 (µM)UVA Dose (J/cm²)Reference
8-Methoxypsoralen (8-MOP)Human Melanoma10.79 ± 1.850.3[2]
4,5',8-Trimethylpsoralen (TMP)Human Melanoma0.13 ± 0.0030.3[2]
7-Methylpyridopsoralen (MPP)Human Melanoma0.05 ± 0.010.3[2]
Psoralen Derivative 3f T47-D (Breast Cancer)> 100 (dark), 77.33 (UVA)2.0[3]
Psoralen Derivative VIa MDA-MB-231 (Breast Cancer)> 100 (dark), > 100 (UVA)2.0[3]
Dimethylaminopropoxy Derivative 6 Human Tumor Cells--[4]
Dimethylaminopropoxy Derivative 9 Human Tumor Cells--[4]

Experimental Protocols

General Procedure for Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[5][6]

Materials:

  • Substituted phenol (e.g., 2-methylresorcinol)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Concentrated sulfuric acid

  • Ice bath

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add a mixture of the phenol (1 equivalent) and the β-ketoester (1.2 equivalents) to the cold, stirred sulfuric acid.[2]

  • Continue stirring the mixture in the ice bath for a specified time (e.g., 12 hours).[2]

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

General Procedure for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is used to introduce a formyl group onto an electron-rich aromatic ring, such as a coumarin.[7][8][9]

Materials:

  • Coumarin derivative

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) as solvent

  • Sodium acetate (B1210297) solution

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ (1.1-1.5 equivalents) dropwise to anhydrous DMF (3-5 equivalents) at 0°C in a flame-dried flask under a nitrogen atmosphere.[8]

  • Stir the mixture at 0°C for 30-60 minutes.[8]

  • Add the coumarin substrate (1 equivalent), dissolved in a minimal amount of solvent, to the Vilsmeier reagent at 0°C.[7]

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., reflux) for 1-6 hours, monitoring the progress by TLC.[8][9]

  • After completion, cool the reaction mixture and quench by adding a solution of sodium acetate in water.[7]

  • Extract the product with an organic solvent (e.g., Et₂O), wash the organic layer with brine, and dry over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

General Procedure for Williamson Ether Synthesis of Angular Furocoumarins

This method is employed for the synthesis of angular furocoumarins by reacting a hydroxycoumarin with an α-haloketone.[1][10]

Materials:

  • Hydroxycoumarin

  • α-haloketone (e.g., phenacyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (B3395972) (refluxing)

  • Polyphosphoric acid (PPA) for cyclization

Procedure:

  • Reflux a mixture of the hydroxycoumarin (1 equivalent), the α-haloketone (1.1 equivalents), and anhydrous K₂CO₃ (2 equivalents) in acetone for a specified time (e.g., 4 hours).[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate to obtain the crude keto-ether intermediate.

  • Heat the intermediate with polyphosphoric acid to effect cyclization to the angular furocoumarin.[1]

  • Pour the reaction mixture into ice water, and extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic extract, and purify the product by chromatography or recrystallization.

Phototoxicity Assay (MTT Assay)

The photocytotoxicity of psoralen derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

  • Cancer cell line (e.g., B16 murine melanoma)

  • Psoralen derivative stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution

  • Solubilization buffer (e.g., isopropanol)

  • 96-well plates

  • UVA light source (e.g., Stratalinker® UV Crosslinker)

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 200 cells/well) and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of the psoralen derivative for a specific duration (e.g., up to 60 minutes) in the dark.[11]

  • Irradiate the cells with a specific dose of UVA light (e.g., 1 J/cm² at 365 nm).[11] A parallel set of plates should be kept in the dark as a control.

  • After irradiation, incubate the plates for a further period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Quantification of Psoralen-DNA Adducts by HPLC

High-performance liquid chromatography (HPLC) is a sensitive method for the quantification of psoralen-DNA monoadducts and interstrand cross-links.[13][14]

Materials:

  • Cells treated with psoralen and UVA

  • DNA extraction kit

  • Nuclease P1, DNase I, and alkaline phosphatase

  • HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

  • Mobile phases (e.g., triethylammonium (B8662869) acetate buffer and acetonitrile)

Procedure:

  • Isolate genomic DNA from treated and untreated cells.

  • Enzymatically digest the DNA to nucleosides using a cocktail of nuclease P1 and alkaline phosphatase, or to smaller fragments using DNase I.[13]

  • Inject the digested sample into the HPLC system.

  • Separate the psoralen-adducted nucleosides/oligonucleotides from the unmodified nucleosides using a suitable gradient elution. For example, a gradient of acetonitrile (B52724) in triethylammonium acetate buffer can be used.[14]

  • Detect the adducts by their characteristic UV absorbance or fluorescence.

  • Quantify the adducts by comparing the peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The therapeutic effects of psoralen photochemotherapy are mediated by complex cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis. The formation of psoralen-DNA adducts is a key initiating event that triggers these downstream responses.

Synthesis_Workflow cluster_synthesis Psoralen Derivative Synthesis Phenol Substituted Phenol Pechmann Pechmann Condensation Phenol->Pechmann BetaKetoester β-Ketoester BetaKetoester->Pechmann Hydroxycoumarin 7-Hydroxycoumarin Pechmann->Hydroxycoumarin Vilsmeier Vilsmeier-Haack Formylation Hydroxycoumarin->Vilsmeier Williamson Williamson Ether Synthesis Hydroxycoumarin->Williamson Formylcoumarin Formyl-substituted Coumarin Vilsmeier->Formylcoumarin LinearFurocoumarin Linear Furocoumarin Formylcoumarin->LinearFurocoumarin Cyclization AngularFurocoumarin Angular Furocoumarin Williamson->AngularFurocoumarin Modification Further Chemical Modification AngularFurocoumarin->Modification LinearFurocoumarin->Modification FinalProduct Psoralen Derivative Modification->FinalProduct

Caption: General synthetic workflow for psoralen derivatives.

Experimental_Workflow cluster_exp Biological Evaluation Workflow Psoralen Psoralen Derivative Treatment Cell Treatment Psoralen->Treatment Cells Cancer Cell Line Cells->Treatment UVA UVA Irradiation Treatment->UVA MTT MTT Assay UVA->MTT DNA_Extraction DNA Extraction UVA->DNA_Extraction Flow_Cytometry Flow Cytometry UVA->Flow_Cytometry Protein_Extraction Protein Extraction UVA->Protein_Extraction IC50 IC50 Determination MTT->IC50 HPLC HPLC Analysis DNA_Extraction->HPLC Adduct_Quant DNA Adduct Quantification HPLC->Adduct_Quant Apoptosis_Cycle Apoptosis & Cell Cycle Analysis Flow_Cytometry->Apoptosis_Cycle Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Expression Protein Expression (p53, Bcl-2) Western_Blot->Protein_Expression

Caption: Workflow for the biological evaluation of psoralen derivatives.

Signaling_Pathway cluster_signal PUVA-Induced Apoptosis and Cell Cycle Arrest PUVA Psoralen + UVA DNA_Damage DNA Adducts (Monoadducts, ICLs) PUVA->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Damage->Cell_Cycle_Arrest Bax_Bak_up Bax, Bak, PUMA Upregulation p53_activation->Bax_Bak_up Bcl2_down Bcl-2 Downregulation p53_activation->Bcl2_down Mitochondria Mitochondrial Dysfunction Bax_Bak_up->Mitochondria Bcl2_down->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Key signaling events in PUVA-induced cell death.

Conclusion

The synthesis of novel psoralen derivatives remains a promising avenue for the development of more effective and safer photochemotherapeutic agents. By understanding the core synthetic strategies and the structure-activity relationships, researchers can design and create new compounds with enhanced photobiological properties. The detailed experimental protocols and evaluation methods provided in this guide serve as a valuable resource for scientists and drug development professionals working in this field. Future research will likely focus on the development of derivatives with improved targeting to diseased tissues, reduced side effects, and the potential for activation by different wavelengths of light.

References

In Vitro Cytotoxicity of 5-Methoxypsoralen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypsoralen (5-MOP), also known as Bergapten, is a naturally occurring furanocoumarin found in various plants, including bergamot oil and citrus species.[1] Renowned for its photosensitizing properties, it is a key component in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[2][3] Beyond its photo-activated mechanisms, emerging research has illuminated the potent cytotoxic and antiproliferative effects of 5-MOP in vitro, independent of UVA radiation. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 5-MOP, detailing its molecular mechanisms, summarizing quantitative data from various cancer cell line studies, and presenting standardized experimental protocols. The guide focuses on non-photoactivated effects, including the induction of apoptosis, cell cycle arrest, and the modulation of critical cell signaling pathways, offering valuable insights for its potential application in oncology research and drug development.

Mechanisms of In Vitro Cytotoxicity

5-MOP exerts its cytotoxic effects through two primary mechanisms: a well-documented phototoxic pathway and, more recently explored, a non-photoactivated pathway.

Phototoxicity (UVA-Dependent Mechanism)

The traditional mechanism of 5-MOP relies on its activation by Ultraviolet A (UVA) radiation.[4] This process, central to PUVA therapy, involves several key steps:

  • DNA Intercalation: 5-MOP molecules insert themselves between the base pairs of DNA.[2][4]

  • Adduct Formation: Upon absorbing UVA photons, the activated 5-MOP forms covalent bonds with pyrimidine (B1678525) bases (especially thymine) in the DNA, creating monoadducts.[4]

  • Interstrand Cross-linking: Subsequent UVA absorption can lead to the formation of bifunctional adducts, creating interstrand cross-links that physically bind the two strands of the DNA helix.[2][4]

  • Cellular Disruption: This DNA cross-linking physically obstructs DNA replication and transcription, leading to a halt in cell division and the induction of apoptosis (programmed cell death).[2][4]

  • ROS Generation: The photoactivated 5-MOP also induces the formation of reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.[5]

G Figure 1: Phototoxic Mechanism of 5-MOP cluster_0 5-MOP 5-MOP Intercalation DNA Intercalation 5-MOP->Intercalation UVA_Light UVA Light Activated_5MOP Activated 5-MOP UVA_Light->Activated_5MOP Crosslinking DNA Interstrand Cross-linking Activated_5MOP->Crosslinking ROS Reactive Oxygen Species (ROS) Activated_5MOP->ROS DNA DNA DNA->Intercalation Intercalation->Activated_5MOP Activation Replication_Block Replication & Transcription Block Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis ROS->Apoptosis

Caption: Phototoxic Mechanism of 5-MOP.

Non-Photoactivated Cytotoxicity

Recent studies demonstrate that 5-MOP can induce cytotoxicity in various cancer cell lines without UVA activation.[6] This activity is primarily mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways.

5-MOP is a potent inducer of caspase-dependent apoptosis.[7] The mechanism primarily involves the intrinsic or mitochondrial pathway:

  • Modulation of Bax/Bcl-2: 5-MOP treatment leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[8][7]

  • Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio destabilizes the outer mitochondrial membrane, leading to a loss of mitochondrial membrane potential (MMP).[7]

  • Caspase Activation: The compromised mitochondria release cytochrome c, which triggers the activation of initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the degradation of cellular components, leading to apoptotic cell death.[8][7] Studies have shown a concentration-dependent increase in active caspase-9 and caspase-3 in cells treated with 5-MOP.[7]

By interfering with the cell cycle, 5-MOP inhibits cancer cell proliferation. The specific phase of arrest can be cell-type dependent.

  • G2/M Phase Arrest: In human hepatocellular carcinoma (J5) and osteosarcoma (Saos-2) cells, 5-MOP has been shown to induce cell cycle arrest at the G2/M phase.[7][9] This arrest is associated with the inhibition of cyclin B1, preventing cells from entering mitosis and leading them towards apoptosis.[9]

  • G0/G1 Phase Arrest: In colorectal cancer cells (DLD-1 and LoVo) and non-small cell lung cancer cells (A549 and NCI-H460), 5-MOP causes arrest in the G0/G1 phase.[10][11] This effect is often mediated by the p53 tumor suppressor protein. 5-MOP can increase the expression of p53, which in turn upregulates p21, an inhibitor of cyclin-dependent kinases (CDKs). This leads to the downregulation of Cyclin D1 and CDK4, effectively halting the cell cycle at the G1 checkpoint.[10]

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is often overactive in cancer.[7] 5-MOP has been shown to significantly attenuate this pathway. By inhibiting the phosphorylation of AKT (a key oncogenic regulator), 5-MOP suppresses this pro-survival signaling.[8][7][10] This inhibition enhances its pro-apoptotic effects and is a key mechanism underlying its anticancer activity.[8][7]

G Figure 2: Non-Photoactivated Apoptosis & PI3K/AKT Pathway cluster_0 5-MOP 5-MOP PI3K PI3K 5-MOP->PI3K Bax Bax (Pro-apoptotic) 5-MOP->Bax Upregulates pAKT p-AKT (Active) PI3K->pAKT Inhibits Phosphorylation AKT AKT Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Destabilizes Membrane Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Non-Photoactivated Apoptosis & PI3K/AKT Pathway.

Quantitative Data on In Vitro Cytotoxicity

The cytotoxic efficacy of 5-MOP varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

Table 1: IC50 Values of 5-MOP in Various Cancer Cell Lines (Non-Photoactivated)

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay MethodReference
Saos-2Osteosarcoma40.0596MTT[6]
A549Non-small cell lung cancer~5048MTT
NCI-H460Non-small cell lung cancer~5048MTT
DLD-1Colorectal cancer~50Not specifiedNot specified[11]
LoVoColorectal cancer~50Not specifiedNot specified[11]
BCPAPPapillary thyroid cancer10 - 15Not specifiedMTT[8]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and specific assay protocols.[12]

Table 2: Summary of 5-MOP Effects on Cell Cycle and Apoptosis (Non-Photoactivated)

Cell LineConcentration (µM)EffectKey Molecular ChangesReference
Saos-225, 50, 100Apoptosis InductionIncreased active Caspase-9 & Caspase-3, Loss of MMP, Increased Bax/Bcl-2 ratio[7]
Saos-250, 100G2/M Phase ArrestAccumulation of cells in G2 phase, Increased sub-G1 fraction[7]
Saos-250AKT InhibitionDecreased AKT phosphorylation[6][7]
DLD-1, LoVo30, 50G0/G1 Phase ArrestIncreased p53, p21, PTEN; Decreased Cyclin E, CDK2, p-AKT[10]
J5Not SpecifiedG2/M Phase Arrest & ApoptosisInhibition of Cyclin B1[9]
A549, NCI-H460Not SpecifiedG1 Phase ArrestUpregulation of p53 and p21; Downregulation of Cyclin D1 and CDK4
BCPAP10, 15Apoptosis InductionIncreased Bax & Caspase; Decreased Bcl-2, Cyclin-D1, c-myc[8]

Detailed Experimental Protocols

Standardized protocols are crucial for reproducible in vitro cytotoxicity assessment.

G Figure 3: General Experimental Workflow for Cytotoxicity Assessment cluster_workflow start Phase 1: Preparation culture Cell Culture (e.g., Saos-2, A549) start->culture seeding Cell Seeding (96-well or 6-well plates) culture->seeding compound_prep 5-MOP Preparation (Stock & Serial Dilutions) seeding->compound_prep treatment_phase Phase 2: Treatment treat_cells Treat Cells with 5-MOP (24-72h Incubation) treatment_phase->treat_cells assessment_phase Phase 3: Assessment mtt MTT Assay (Metabolic Activity) assessment_phase->mtt annexin Annexin V / PI Assay (Apoptosis/Necrosis) assessment_phase->annexin cell_cycle PI Staining Assay (Cell Cycle Distribution) assessment_phase->cell_cycle acquisition Data Acquisition (Absorbance/Fluorescence) mtt->acquisition annexin->acquisition cell_cycle->acquisition analysis_phase Phase 4: Data Analysis calculation Calculate % Viability, % Apoptosis, IC50 analysis_phase->calculation conclusion Conclusion & Interpretation calculation->conclusion

Caption: General Experimental Workflow for Cytotoxicity Assessment.

Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-MOP in complete medium. Replace the existing medium with 100 µL of the medium containing the desired 5-MOP concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-MOP for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells immediately using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-MOP as described previously.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[7]

Conclusion

The in vitro cytotoxicity of 5-methoxypsoralen is multifaceted. While its phototoxic properties are well-established for dermatological applications, its capacity to induce cell death and inhibit proliferation in cancer cells without photoactivation presents a compelling case for its investigation as a potential anticancer agent.[9][14] 5-MOP effectively triggers apoptosis through the intrinsic mitochondrial pathway and halts the cell division machinery by inducing cell cycle arrest.[7][9][10] A key element of its mechanism is the targeted disruption of the pro-survival PI3K/AKT signaling pathway, which is frequently dysregulated in various malignancies.[8][7] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the cytotoxic potential of 5-MOP in preclinical cancer studies.

References

The Dawn of Photochemotherapy: An In-depth Technical Guide to the Early Studies on 8-Methoxypsoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxypsoralen (8-MOP), also known as xanthotoxin or methoxsalen (B1676411), is a naturally occurring furanocoumarin that has played a pivotal role in the development of photochemotherapy. Its ability to sensitize the skin to long-wave ultraviolet (UVA) radiation has led to the effective treatment of various skin disorders, most notably vitiligo and psoriasis. This technical guide delves into the seminal early studies that led to the discovery, isolation, and initial therapeutic applications of 8-MOP, providing a detailed look at the experimental protocols and quantitative data from these foundational works. The use of psoralen-containing plants in combination with sunlight for the treatment of vitiligo dates back to ancient times[1]. However, the modern scientific investigation and clinical application of 8-MOP began in the mid-20th century.

The Discovery and Isolation of 8-Methoxypsoralen from Ammi majus

The pioneering work on the isolation of the active constituents from the plant Ammi majus, a traditional Egyptian remedy for vitiligo, was conducted by Fahmy and Abu-Shady in the 1940s. Their research, published in 1948, marked a significant milestone in the journey of 8-MOP from a folk medicine to a purified, pharmacologically active compound[2]. They successfully isolated a crystalline substance which they named "ammoidin," later identified as 8-methoxypsoralen.

Experimental Protocol: Isolation of Ammoidin (8-Methoxypsoralen)

Objective: To isolate the active crystalline compounds from the fruits of Ammi majus.

Materials:

  • Dried and powdered fruits of Ammi majus

  • Organic solvents (e.g., ethanol, petroleum ether, chloroform)

  • Apparatus for solvent extraction (e.g., Soxhlet extractor)

  • Apparatus for crystallization (e.g., beakers, flasks, filtration system)

  • Instrumentation for physical and chemical characterization (e.g., melting point apparatus, elemental analysis)

Methodology:

  • Extraction: The powdered fruits of Ammi majus were subjected to exhaustive extraction with a suitable organic solvent, likely ethanol, using a Soxhlet apparatus. This method allows for the continuous extraction of the plant material with a fresh portion of the solvent, ensuring a high yield of the desired compounds.

  • Solvent Evaporation: The resulting ethanolic extract was then concentrated under reduced pressure to remove the solvent, yielding a crude, resinous mass.

  • Fractionation: This crude extract was likely subjected to further fractionation using solvents of varying polarity. For instance, it might have been triturated with petroleum ether to remove non-polar constituents, followed by extraction with a solvent like chloroform (B151607) to isolate the furanocoumarins.

  • Crystallization: The chloroform-soluble fraction would then be concentrated and allowed to stand, promoting the crystallization of the dissolved compounds. The initial crystals formed were likely a mixture of furanocoumarins.

  • Recrystallization: To obtain a pure compound, the crystalline mixture was subjected to repeated recrystallization from a suitable solvent or solvent mixture. This process of dissolving the crystals in a hot solvent and allowing them to slowly cool and reform purifies the compound by leaving impurities behind in the mother liquor. Through this process, Fahmy and Abu-Shady were able to isolate pure, crystalline "ammoidin" (8-methoxypsoralen).

Characterization: The isolated compound was then characterized based on its physical and chemical properties, such as its melting point, crystalline structure, and elemental analysis, to establish its identity and purity.

Early Clinical Applications: The Treatment of Vitiligo

Following the successful isolation of 8-MOP, the next crucial step was to investigate its clinical efficacy. Dr. Abdel Monem El Mofty, an Egyptian dermatologist, conducted the first clinical trials on the use of Ammi majus extracts for the treatment of leucoderma (vitiligo)[1][3][4][5][6]. His preliminary report in 1948 and subsequent studies provided the first scientific evidence for the therapeutic potential of what would become known as PUVA (Psoralen + UVA) therapy[1][3][4][5][6].

Experimental Protocol: Early PUVA Therapy for Vitiligo

The early clinical studies by El Mofty involved the administration of the isolated crystalline constituents of Ammi majus followed by exposure to sunlight or artificial ultraviolet radiation[4].

Objective: To evaluate the efficacy of the crystalline extracts of Ammi majus in inducing repigmentation in patients with vitiligo.

Patient Population: Patients with a clinical diagnosis of vitiligo.

Treatment Regimen:

  • Drug Administration: Patients were administered the crystalline extracts of Ammi majus orally. In some cases, a topical preparation was also applied to the depigmented areas of the skin[4].

  • Light Exposure: Following drug administration, the treated areas were exposed to a source of ultraviolet radiation. Initially, this was natural sunlight. Later studies by Lerner and his colleagues in 1953 further investigated the use of artificial UV sources[7]. The action spectrum for 8-MOP was later defined to be in the UVA range (320-400 nm)[1].

Quantitative Data from Early Vitiligo Studies:

While detailed quantitative data from the earliest studies is scarce in readily accessible literature, subsequent retrospective studies and reviews provide some insights into the outcomes.

Study CohortTreatment ProtocolRepigmentation OutcomeSource
Patients with vitiligoOral and/or topical administration of Ammi majus extracts followed by sun or UV exposure.A high percentage of cases showed prompt response with complete or significant repigmentation.El-Mofty, 1952[4]
59 patients with vitiligo (1972-1986)PUVA therapy44% of patients in both generalized and focal vitiligo groups showed repigmentation. Half of the responders had >50% improvement.Wildfang et al., 1992

The Advent of Modern Photochemotherapy: Treatment of Psoriasis

The therapeutic application of 8-MOP saw a major advancement in 1974 with the publication of a landmark study by Parrish, Fitzpatrick, Tanenbaum, and Pathak in the New England Journal of Medicine[8]. This study established the efficacy of oral methoxsalen photochemotherapy (PUVA) for the treatment of severe psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes[8].

Experimental Protocol: Oral Methoxsalen Photochemotherapy for Psoriasis

Objective: To evaluate the effectiveness of orally administered 8-methoxypsoralen followed by exposure to high-intensity long-wave ultraviolet radiation for the treatment of severe psoriasis.

Patient Population: Patients with severe, recalcitrant psoriasis.

Methodology:

  • Drug Administration: Patients were administered 8-methoxypsoralen (methoxsalen) orally. The dosage was determined based on the patient's body weight.

  • UVA Irradiation: Two hours after the ingestion of 8-MOP, the patients were exposed to a high-intensity source of long-wave ultraviolet radiation (UVA). The light source emitted a continuous spectrum between 320 and 390 nm, with a peak emission at 365 nm. The initial UVA dose was low and was gradually increased in subsequent treatments based on the patient's skin type and response (erythema).

  • Treatment Schedule: Treatments were typically administered two to three times per week until the psoriatic lesions cleared. A maintenance phase with less frequent treatments was then initiated to prevent recurrence.

Quantitative Data from the 1974 Psoriasis Study:

A subsequent study by Wolff et al. in 1976 provided more detailed quantitative outcomes of PUVA therapy for psoriasis.

ParameterValue
Number of Patients91
8-MOP DosageOrally administered
UVA Wavelength320-390 nm (peak at 365 nm)
UVA Irradiance5.6 to 7.5 mW/cm² at 15 cm
Complete Clearing82 patients (90%)
90-100% Clearing7 patients (8%)
Satisfactory Improvement2 patients (2%)
Remission on Maintenance85% of patients for up to 400 days

Mechanism of Action: The Interaction of 8-Methoxypsoralen with DNA

The therapeutic effects of 8-MOP are rooted in its photochemical interaction with cellular DNA. Early studies by Pathak and others elucidated the fundamental mechanisms of psoralen (B192213) photosensitization[9][10].

Upon oral or topical administration, 8-MOP is distributed throughout the body, including the skin. In its ground state, it is biologically inert. However, upon exposure to UVA radiation, 8-MOP absorbs photons and is excited to a triplet state, making it highly reactive[9].

The photosensitization process involves two main types of reactions[9][10]:

  • Type I Reaction (Anoxic): In the absence of oxygen, the excited 8-MOP molecule directly intercalates between the base pairs of DNA. Upon further UVA absorption, it forms covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine), leading to the formation of monofunctional adducts. With a second photon absorption, it can form bifunctional adducts, creating interstrand cross-links in the DNA. This cross-linking inhibits DNA replication and cell division, which is particularly effective in hyperproliferative disorders like psoriasis.

  • Type II Reaction (Oxygen-dependent): The excited psoralen molecule can also transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. These ROS can cause damage to cell membranes, leading to the erythematous response seen in the skin.

Signaling Pathway of 8-MOP and UVA

G cluster_0 Cellular Environment cluster_1 Type I Reaction (Anoxic) cluster_2 Type II Reaction (Oxygen-dependent) 8-MOP 8-MOP DNA_Intercalation 8-MOP intercalates into DNA 8-MOP->DNA_Intercalation UVA_Radiation UVA_Radiation Excited_8-MOP Excited_8-MOP UVA_Radiation->Excited_8-MOP Absorption Excited_8-MOP->DNA_Intercalation ROS_Generation Generation of Reactive Oxygen Species (ROS) Excited_8-MOP->ROS_Generation Monoadduct_Formation Formation of monofunctional adducts DNA_Intercalation->Monoadduct_Formation UVA Crosslink_Formation Formation of interstrand cross-links (ICLs) Monoadduct_Formation->Crosslink_Formation UVA DNA_Replication_Inhibition Inhibition of DNA replication and cell division Crosslink_Formation->DNA_Replication_Inhibition Oxygen Oxygen Oxygen->ROS_Generation Cell_Membrane_Damage Cell membrane damage and erythema ROS_Generation->Cell_Membrane_Damage

Experimental Workflow for Studying 8-MOP-DNA Interaction

G Start Start: Prepare DNA solution Add_8_MOP Add 8-MOP to DNA solution Start->Add_8_MOP Incubate Incubate to allow intercalation Add_8_MOP->Incubate Irradiate Irradiate with UVA light (320-400 nm) Incubate->Irradiate Analysis Analyze DNA Irradiate->Analysis Spectroscopy UV-Vis Spectroscopy (to observe changes in DNA absorption) Analysis->Spectroscopy Electrophoresis Gel Electrophoresis (to detect cross-linking) Analysis->Electrophoresis Sequencing DNA Sequencing (to identify sites of adduct formation) Analysis->Sequencing End End: Characterize DNA adducts Spectroscopy->End Electrophoresis->End Sequencing->End

Conclusion

The early studies on 8-methoxypsoralen laid the essential groundwork for the development of modern photochemotherapy. From its isolation from a traditional medicinal plant to its well-defined clinical application for debilitating skin diseases, the journey of 8-MOP is a testament to the power of scientific inquiry in validating and refining traditional remedies. The detailed investigation of its mechanism of action at the molecular level has not only provided a rational basis for its therapeutic use but has also opened up new avenues for the development of other photosensitizing drugs. This guide provides a glimpse into the foundational experiments that transformed a natural product into a cornerstone of dermatological treatment. Further research into the long-term effects and optimization of PUVA therapy continues to build upon this remarkable legacy.

References

Cellular Uptake and Localization of Psoralens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Psoralens are a class of photoactive compounds that, upon activation by ultraviolet A (UVA) radiation, exert significant biological effects, forming the basis of PUVA (Psoralen + UVA) therapy. Understanding the mechanisms governing their entry into cells and subsequent subcellular distribution is critical for optimizing therapeutic efficacy and mitigating toxicity. This technical guide provides an in-depth overview of the current knowledge on psoralen (B192213) cellular uptake and localization. Evidence suggests a dual-mode of cellular entry involving both passive diffusion across the phospholipid bilayer and a specific, receptor-mediated process. Following uptake, psoralens exhibit complex localization patterns, with the nuclear DNA being a primary target for intercalation and photoadduction, leading to apoptosis. Concurrently, a significant body of research points to localization within the cytoplasm and cell membrane, where psoralens can modulate critical signaling pathways, such as the epidermal growth factor receptor (EGFR) cascade, independent of direct DNA interaction. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core molecular pathways.

Mechanisms of Cellular Uptake

The entry of psoralens into target cells is a multifaceted process, not solely reliant on one mechanism. The lipophilic nature of the psoralen molecule facilitates passive diffusion, while evidence for specific, high-affinity binding sites suggests a receptor-mediated component.

Passive Diffusion

Psoralens are naturally occurring photoactive compounds that can penetrate the phospholipid cellular membranes.[1][2] Their chemical structure allows them to pass through the cell's lipid bilayer and distribute within the cell. This process is generally understood to be the initial, non-specific entry mechanism before engagement with intracellular targets.[1]

Receptor-Mediated Uptake

Beyond simple diffusion, research has identified specific, saturable, and high-affinity binding sites for psoralens on and within cells.[3][4] These receptors are proteinaceous, found in both membrane and cytoplasmic fractions, and are distinct from DNA.[4] The binding to these receptors is reversible and highly specific; it can be competed by psoralen analogs like 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen (TMP), but not by other dermatological drugs such as methotrexate (B535133) or retinoic acid. This receptor-mediated pathway is crucial for the non-DNA-related effects of psoralens.

Quantitative Data on Psoralen-Receptor Interactions

Quantitative binding studies, primarily using Scatchard analysis, have been instrumental in characterizing the affinity and density of psoralen receptors in various cell lines.

Table 1: Psoralen Receptor Binding Characteristics in HeLa Cells

Receptor Class Dissociation Constant (Kd) Binding Sites per Cell Reference
High-Affinity 19 nM 1.8 x 10⁵ [5]

| Low-Affinity | 4 µM | 7.1 x 10⁶ |[5] |

Subcellular Localization and Molecular Targets

Once inside the cell, psoralens do not distribute uniformly. Their localization dictates their mechanism of action, which can be broadly divided into nuclear (DNA-centric) and extranuclear (membrane and cytoplasmic) effects.

Nuclear Localization and DNA Intercalation

The classical mechanism of psoralen action involves its accumulation in the cell nucleus and subsequent intercalation into the DNA double helix.[6][7] Psoralens preferentially insert themselves between DNA's pyrimidine (B1678525) bases, particularly at 5'-TpA sites.[1][8] Upon UVA irradiation, the intercalated psoralen forms covalent bonds with thymine (B56734) bases, creating monoadducts and, with a second photon absorption, interstrand crosslinks (ICLs).[1][8] This DNA damage is a potent trigger for cell cycle arrest and apoptosis, particularly in hyperproliferative cells.[1][2]

Cytoplasmic and Membrane Localization

Contrary to a purely nuclear role, several studies provide strong evidence for psoralen localization in the cytoplasm and cell membranes. Initial fluorescence microscopy experiments revealed psoralen presence in these compartments but not in the nucleus. This was later confirmed by cellular fractionation studies using radiolabeled 8-MOP, which identified psoralen-receptor complexes in membrane and cytoplasmic fractions.[4] This extranuclear localization is linked to the modulation of cell signaling pathways at the cell surface.[3]

Signaling Pathways and Molecular Consequences

The distinct subcellular localizations of psoralens trigger different downstream signaling cascades, leading to their therapeutic effects.

DNA Damage and Apoptotic Pathway

The formation of psoralen-DNA adducts and ICLs is a severe form of genotoxic stress that activates the DNA Damage Response (DDR).[9] This can lead to the activation of tumor suppressor proteins like p53, which in turn initiates a cascade of events culminating in programmed cell death, or apoptosis.[1] This mechanism is thought to be central to PUVA's efficacy in treating hyperproliferative disorders like psoriasis.[10][11]

dna_damage_pathway cluster_cell Cell cluster_nucleus Nucleus Psoralen_intra Psoralen (Intracellular) Intercalation DNA Intercalation Psoralen_intra->Intercalation DNA_Adducts Monoadducts & Interstrand Crosslinks (ICLs) Intercalation->DNA_Adducts DDR DNA Damage Response DNA_Adducts->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis Psoralen_extra Psoralen (Extracellular) Psoralen_extra->Psoralen_intra UVA UVA Light UVA->DNA_Adducts

Caption: Psoralen-Induced DNA Damage and Apoptosis Pathway.
Membrane-Associated Signaling Pathway

Work by Laskin and colleagues has elucidated a DNA-independent mechanism initiated at the cell membrane. In this model, psoralen binds to its specific membrane or cytoplasmic receptor. Photoactivation of this complex by UVA light leads to the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[4] This modification impairs EGFR's ability to bind its natural ligand, EGF, and inhibits its intrinsic tyrosine kinase activity.[3] The disruption of this critical growth factor signaling pathway contributes to the anti-proliferative effects of PUVA therapy.

membrane_signaling_pathway Psoralen Psoralen Receptor Psoralen Receptor (Membrane/Cytoplasm) Psoralen->Receptor Complex Psoralen-Receptor Complex Activated_Complex Activated Complex Complex->Activated_Complex UVA UVA Light UVA->Activated_Complex EGFR EGF Receptor Activated_Complex->EGFR modifies EGFR_P Phosphorylated EGF Receptor EGFR->EGFR_P phosphorylation Reduced_Binding Reduced EGF Binding EGFR_P->Reduced_Binding Reduced_Kinase Inhibited Tyrosine Kinase Activity EGFR_P->Reduced_Kinase EGF EGF EGF->EGFR binds Inhibition Inhibition of Cell Growth Signals Reduced_Binding->Inhibition Reduced_Kinase->Inhibition

Caption: Psoralen-Receptor Mediated Signaling Cascade at the Cell Membrane.

Experimental Protocols for Studying Uptake and Localization

A variety of techniques are employed to investigate the cellular pharmacokinetics of psoralens. Below are outlines of key experimental protocols.

Protocol: Receptor Binding (Scatchard) Analysis

This method quantifies the affinity (Kd) and number of receptor sites for a ligand.

  • Cell Culture: Culture cells of interest (e.g., HeLa, KB) to near confluence.

  • Incubation: Incubate washed cells with increasing concentrations of radiolabeled psoralen (e.g., ³H-8-MOP) in a suitable buffer at 37°C.

  • Competition: For non-specific binding determination, run parallel incubations with a large excess of unlabeled psoralen.

  • Separation: After incubation, rapidly separate cells from the incubation medium by centrifugation through a layer of silicone oil to separate bound from free ligand.

  • Quantification: Lyse the cells and measure the radioactivity in the cell pellet using liquid scintillation counting.

  • Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the ratio of bound/free ligand versus bound ligand (Scatchard plot). The slope of the line equals -1/Kd and the x-intercept represents the total number of binding sites (Bmax).[5]

Protocol: Subcellular Localization via Cellular Fractionation

This biochemical technique separates major organelles to determine the location of a target molecule.

  • Treatment: Treat cultured cells with radiolabeled psoralen.

  • Homogenization: Harvest and gently homogenize cells in an isotonic buffer using a Dounce homogenizer to break the plasma membrane while leaving nuclei and other organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.

    • Perform ultracentrifugation (e.g., 100,000 x g) on the next supernatant to pellet the microsomal (membrane) fraction. The final supernatant is the cytosolic fraction.

  • Quantification: Measure the amount of radiolabeled psoralen in each fraction.

  • Validation: Use Western blotting for marker proteins (e.g., Lamin B for nucleus, α-Tubulin for cytoplasm) to confirm the purity of the fractions.[12]

Protocol: In Vitro Skin Permeation Assay

This assay is used to evaluate the delivery of topical psoralen formulations through the skin.

  • Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., rat) and mount it on a Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]

  • Formulation Application: Apply the psoralen-containing formulation (e.g., solution, liposome, ethosome) to the skin surface in the donor compartment.[13][14]

  • Sampling: Fill the receptor compartment with a physiological buffer maintained at 32°C. At predetermined time intervals, withdraw samples from the receptor compartment for analysis, replacing the volume with fresh buffer.[13]

  • Quantification: Analyze the concentration of psoralen in the samples using High-Performance Liquid Chromatography (HPLC).[13]

  • Skin Deposition: At the end of the experiment, dismount the skin, wash the surface, and process it (e.g., via homogenization or solvent extraction) to quantify the amount of psoralen retained within the skin.[13]

  • Analysis: Plot the cumulative amount of psoralen permeated per unit area against time. The slope of the linear portion of this curve represents the steady-state transdermal flux.[13]

permeation_workflow start Start prep_skin Excise Rat Skin start->prep_skin mount_cell Mount Skin on Franz Diffusion Cell prep_skin->mount_cell apply_formulation Apply Psoralen Formulation to Donor Compartment mount_cell->apply_formulation sample Sample Receptor Fluid at Time Intervals (t=1, 2, 4...h) apply_formulation->sample analyze_hplc Quantify Psoralen Concentration via HPLC sample->analyze_hplc end_exp End Experiment (e.g., 24h) sample->end_exp Final Timepoint calculate_flux Calculate Permeation Flux (μg/cm²/h) analyze_hplc->calculate_flux end End calculate_flux->end process_skin Wash and Process Skin Sample end_exp->process_skin analyze_deposition Quantify Psoralen Skin Deposition (μg/cm²) process_skin->analyze_deposition analyze_deposition->end

Caption: Experimental Workflow for an In Vitro Skin Permeation Study.

Enhancing Cellular Uptake: Drug Delivery Systems

The efficacy of topical PUVA is often limited by the poor skin penetration of psoralens.[14][15] To overcome this, various nanocarrier-based drug delivery systems, such as liposomes and ethosomes, have been developed. These carriers can enhance skin deposition and cellular uptake.[15][16]

Table 2: Quantitative Comparison of Psoralen Topical Delivery Systems

Delivery System Parameter Value Comparison Reference
Ethosomes Transdermal Flux 38.89 ± 0.32 µg/cm²/h 3.50x higher than liposomes [16]
Skin Deposition 3.87 ± 1.74 µg/cm² 2.15x higher than liposomes [16]
Skin Deposition 3.61 ± 1.21 µg/cm² 6.56x higher than tincture [13]
Liposomes In vitro Permeation - 5-fold increase over solution [14]
Cationic Liposomes Entrapment Efficiency 75.12% - [14]

| Anionic Liposomes | Entrapment Efficiency | 60.08% | - |[14] |

Conclusion

The cellular uptake and localization of psoralens are complex processes that extend beyond the classical model of simple diffusion and nuclear DNA damage. Compelling evidence supports a dual mechanism of action involving both receptor-mediated signaling at the cell membrane and direct photoadduction to DNA in the nucleus. This multifaceted behavior explains the wide range of biological effects observed with PUVA therapy. For researchers and drug development professionals, a thorough understanding of these distinct pathways is essential for designing more effective and safer psoralen-based therapeutics, potentially by developing molecules or delivery systems that selectively target one pathway over the other. Future research should focus on the definitive identification and characterization of the psoralen receptor and further elucidation of its downstream signaling targets.

References

Genotoxicity of 8-Methoxypsoralen Without UVA Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin, is a well-established photosensitizing agent used in PUVA (Psoralen + UVA) therapy for various skin disorders. Its genotoxic potential upon photoactivation is extensively documented and forms the basis of its therapeutic efficacy. However, the genotoxicity of 8-MOP in the absence of ultraviolet A (UVA) radiation—often referred to as its "dark" genotoxicity—is less understood and often overlooked. This technical guide provides an in-depth analysis of the existing scientific literature on the genotoxic effects of 8-MOP without photoactivation. It consolidates available quantitative data, details relevant experimental methodologies, and illustrates associated biological processes. The findings indicate that 8-MOP exhibits genotoxic activity in various models even without UVA activation, a crucial consideration for risk assessment and the development of psoralen-based therapeutics.

Introduction

8-Methoxypsoralen's mechanism of action in PUVA therapy involves intercalation into DNA and, upon UVA irradiation, the formation of monoadducts and interstrand crosslinks, leading to cell cycle arrest and apoptosis. While this photo-induced activity is well-characterized, the intrinsic chemical properties of 8-MOP allow for interaction with DNA even in the absence of light. Studies have suggested that 8-MOP can intercalate between DNA base pairs and bind to the minor groove in the dark, leading to conformational changes in the DNA structure. This interaction, though not as potent as its photoactivated counterpart, raises questions about its potential for genotoxicity. This guide aims to collate and critically evaluate the evidence for the genotoxicity of 8-MOP per se.

Evidence of Genotoxicity without UVA Activation

The genotoxicity of 8-methoxypsoralen in the absence of UVA has been evaluated in a range of in vitro assays. The evidence, though not as extensive as for its photoactivated form, points towards a definite genotoxic potential. The International Agency for Research on Cancer (IARC) has noted that 8-MOP without UVA is mutagenic in bacteria, while results for mammalian cell assays have been described as inconclusive[1][2]. More specific studies, however, provide clearer evidence.

Bacterial Reverse Mutation Assays (Ames Test)

The National Toxicology Program (NTP) conducted studies on 8-MOP and found it to be mutagenic in Salmonella typhimurium strains. Specifically, it was mutagenic in strain TA104 both with and without metabolic activation, and in strains TA98, TA100, and TA102 with metabolic activation. It was not found to be mutagenic in strain TA1535. These findings indicate that 8-MOP can induce base-pair substitutions and frameshift mutations in bacteria.

Table 1: Summary of Ames Test Results for 8-Methoxypsoralen without UVA Activation

S. typhimurium StrainMetabolic Activation (S9)Result
TA98+Positive
TA100+Positive
TA102+Positive
TA104+ / -Positive
TA1535+ / -Negative
Data sourced from NTP Technical Report 359.
In Vitro Mammalian Cell Assays

Evidence from mammalian cell culture systems further supports the genotoxic potential of 8-MOP in the dark.

The NTP also reported that 8-MOP induced structural chromosomal aberrations in Chinese hamster ovary (CHO) cells in the absence of exogenous metabolic activation. Another study investigating photomutagenesis also noted that in the dark, 8-MOP by itself was not genotoxic in their CHO cell chromosomal aberration assay, highlighting the variability in experimental outcomes that may have led to the "inconclusive" IARC classification[3].

A key study by Wulf in 1978 demonstrated that 8-MOP alone caused a significant increase in the frequency of sister chromatid exchanges (SCEs) in cultured human lymphocytes[1]. This effect was dose-dependent. While the increase was substantially greater when combined with UVA, the activity of 8-MOP in the dark was unambiguous. Another study, however, did not observe an increase in SCE after systemic administration of 8-MOP without in vitro UVA irradiation[4].

Table 2: Summary of In Vitro Mammalian Genotoxicity Test Results for 8-Methoxypsoralen without UVA Activation

AssayCell TypeMetabolic ActivationResultReference
Chromosomal AberrationsCHO-PositiveNTP TR-359
Chromosomal AberrationsCHO-NegativeChetelat et al., 1993[3]
Sister Chromatid ExchangeHuman Lymphocytes-PositiveWulf, 1978[1]
Sister Chromatid ExchangeHuman LymphocytesN/A (in vivo admin)NegativeLambert et al., 1978[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. Below are generalized protocols for the key assays mentioned, based on OECD guidelines and common laboratory practices.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium to detect point mutations by reverse mutation.

  • Strain Selection: Use of a range of strains (e.g., TA98, TA100, TA102, TA104, TA1535) to detect different types of mutations.

  • Metabolic Activation: Tests are performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are combined in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the background.

In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies agents that cause structural chromosomal damage in cultured mammalian cells.

  • Cell Culture: CHO cells are a common choice. Cells are cultured to a desired confluency.

  • Treatment: Cells are exposed to 8-MOP at a range of concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Recovery and Harvest: After treatment, cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are harvested at a time point that allows for the observation of aberrations in the first post-treatment mitosis (approximately 1.5-2 normal cell cycles after the beginning of treatment).

  • Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Chromosomes are stained, and metaphase spreads are analyzed for structural aberrations (e.g., breaks, gaps, deletions, translocations). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

In Vitro Sister Chromatid Exchange (SCE) Assay

This assay detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome, which is an indicator of DNA damage and/or effects on DNA replication.

  • Cell Culture and Labeling: Human lymphocytes or other suitable mammalian cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles.

  • Treatment: 8-MOP is added to the cultures at various concentrations for a defined period.

  • Harvest: A spindle inhibitor is added to accumulate cells in metaphase. Cells are then harvested.

  • Slide Preparation and Staining: Metaphase preparations are made as in the chromosomal aberration test. The slides are then differentially stained (e.g., using the fluorescence plus Giemsa technique) to visualize the sister chromatids.

  • Analysis: The number of SCEs per metaphase is scored. A significant, dose-related increase in the mean number of SCEs per cell indicates a positive result.

Visualizations

Logical Relationship of Genotoxicity Assessment

Genotoxicity_Assessment cluster_in_vitro In Vitro Assays cluster_endpoints Genotoxic Endpoints Ames Bacterial Reverse Mutation (Ames Test) GeneMutation Gene Mutation Ames->GeneMutation detects CA Chromosomal Aberrations (Mammalian Cells) Clastogenicity Clastogenicity (Chromosome Breaks) CA->Clastogenicity detects SCE Sister Chromatid Exchange (Mammalian Cells) DNA_Damage_Replication DNA Damage/Replication Stress SCE->DNA_Damage_Replication indicates Experimental_Workflow start Start cell_culture Prepare Mammalian Cell Cultures or Bacterial Strains start->cell_culture treatment Treat with 8-MOP (± Metabolic Activation) cell_culture->treatment incubation Incubation Period treatment->incubation harvest Harvest Cells/Score Plates incubation->harvest analysis Microscopic Analysis or Colony Counting harvest->analysis data Quantitative Data Analysis analysis->data end Conclusion on Genotoxicity data->end Proposed_Mechanism cluster_dna_interaction Initial DNA Interaction cluster_consequences Downstream Consequences cluster_endpoints Observed Genotoxic Endpoints MOP 8-Methoxypsoralen (No UVA) Intercalation Intercalation between DNA Base Pairs MOP->Intercalation GrooveBinding Minor Groove Binding MOP->GrooveBinding ReplicationStress Replication Fork Stress/ Stalling Intercalation->ReplicationStress GrooveBinding->ReplicationStress DNA_Breaks DNA Strand Breaks ReplicationStress->DNA_Breaks Mutations Gene Mutations ReplicationStress->Mutations Repair Activation of DNA Repair Pathways DNA_Breaks->Repair CAs Chromosomal Aberrations DNA_Breaks->CAs SCEs Sister Chromatid Exchanges Repair->SCEs

References

Methodological & Application

Application Note: Quantification of 5-Methoxypsoralen in Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 5-methoxypsoralen (5-MOP), also known as bergapten (B1666803), in plasma samples using High-Performance Liquid Chromatography (HPLC). The described protocol is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioavailability, and toxicological studies of this compound. The methodology encompasses a straightforward liquid-liquid extraction for sample preparation followed by reversed-phase HPLC analysis with fluorescence or UV detection. This document provides comprehensive experimental protocols, quantitative data summaries, and visual workflows to ensure successful implementation.

Introduction

5-Methoxypsoralen is a naturally occurring furocoumarin found in many plants and is used in combination with UVA radiation (PUVA therapy) to treat skin disorders such as psoriasis and vitiligo.[1][2] Accurate determination of 5-MOP concentrations in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[1][2] This application note presents a detailed protocol for the quantification of 5-MOP in plasma, adapted from established and validated methods.[3][4][5]

Materials and Methods

Reagents and Materials
  • 5-Methoxypsoralen (Bergapten) reference standard

  • Internal Standard (IS), e.g., Isoimperatorin or Osthole

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Ethyl acetate (B1210297)

  • Drug-free plasma (human or animal, as required)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

  • Reversed-phase C18 column (e.g., Hedera™ ODS, Waters Symmetry C18).[3][6]

Experimental Protocols

Preparation of Stock and Standard Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve 5-methoxypsoralen and the internal standard in methanol to prepare stock solutions of a known concentration (e.g., 1 mg/mL). Store these solutions at 4°C.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.[3][5]

  • Calibration Standards in Plasma: Spike drug-free plasma with the working standard solutions to create a set of calibration standards. A typical calibration curve might range from 2 to 5000 ng/mL.[3][5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to assess the accuracy and precision of the method.[3][4]

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL isoimperatorin) and vortex for 2 minutes.[3][4]

  • Add 1000 µL of ethyl acetate to the tube.[4][5]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at a high speed (e.g., 14,000-18,000 x g) for 10 minutes to separate the organic and aqueous layers.[3][4]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of methanol.[3][4]

  • Vortex the reconstituted sample for 2 minutes and centrifuge at 14,000 x g for 10 minutes.[3]

  • Transfer the supernatant to an HPLC vial for analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_ea 4. Add Ethyl Acetate vortex1->add_ea vortex2 5. Vortex add_ea->vortex2 centrifuge1 6. Centrifuge vortex2->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Methanol evaporate->reconstitute vortex3 10. Vortex reconstitute->vortex3 centrifuge2 11. Centrifuge vortex3->centrifuge2 hplc_vial 12. Transfer to HPLC Vial centrifuge2->hplc_vial

Caption: Liquid-Liquid Extraction Workflow for 5-MOP from Plasma.

HPLC Analysis Protocol
  • Column: Hedera™ ODS column or equivalent C18 column.[3]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of aqueous formic acid (0.1%, v/v) and acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 30 µL.[3][4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection:

    • Fluorescence (FLD): Excitation at 288 nm and emission at 478 nm.[3]

    • UV: Detection at a specific wavelength, for example, 254 nm.[7]

  • Run Time: Adjust the run time to allow for the elution of 5-MOP, the internal standard, and any interfering peaks.

G cluster_hplc_analysis HPLC Analysis Workflow injection 1. Inject 30 µL of Sample separation 2. Chromatographic Separation (C18 Column) injection->separation detection 3. Detection (Fluorescence or UV) separation->detection data_acquisition 4. Data Acquisition detection->data_acquisition quantification 5. Quantification data_acquisition->quantification

Caption: HPLC Analysis Workflow for 5-MOP Quantification.

Data Presentation

The quantitative performance of the HPLC method for 5-methoxypsoralen is summarized in the table below. The data is compiled from various published methods to provide a comparative overview.

ParameterMethod 1Method 2Method 3
Analyte Bergapten (5-MOP)Bergapten (5-MOP)8-Methoxypsoralen
Internal Standard Isoimperatorin[3]Osthole[4]5-Methoxypsoralen[6]
Sample Matrix Rat Plasma[3]Rat Plasma[4]Mouse Plasma[6]
Sample Preparation Liquid-Liquid Extraction[3]Liquid-Liquid Extraction[4][5]Not Specified
HPLC Column Hedera™ ODS[3]Not SpecifiedWaters Symmetry C18[6]
Mobile Phase 0.1% Formic Acid / Acetonitrile[3]0.1% Formic Acid / Acetonitrile (gradient)[4]Methanol / Water (55:45, v/v)[6]
Flow Rate 1.0 mL/min[3]Not Specified1.0 mL/min[6]
Detection Fluorescence (Ex: 288 nm, Em: 478 nm)[3]Fluorescence[4]Fluorescence (Ex: 334 nm, Em: 484 nm)[6]
Linearity Range 2-5000 ng/mL[3]4-1000 ng/mL[5]0.05-10 mg/L (50-10,000 ng/mL)[6]
LLOQ 2 ng/mL[3]4 ng/mL[4]0.015 mg/L (15 ng/mL)[6]
Recovery Not SpecifiedNot Specified90.9-92.0%[6]
Intra-day Precision Not SpecifiedNot Specified3.3-8.2%[6]
Inter-day Precision Not SpecifiedNot Specified3.4-6.7%[6]

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of 5-methoxypsoralen in plasma. The liquid-liquid extraction procedure is effective for sample clean-up, and the chromatographic conditions allow for excellent separation and detection. This protocol is well-suited for pharmacokinetic and other bioanalytical studies, offering the necessary precision and accuracy for robust data generation. Researchers can adapt this method to their specific laboratory conditions and instrumentation.

References

"protocol for PUVA therapy using 8-methoxypsoralen in psoriasis models"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of PUVA (Psoralen + UVA) therapy, specifically with 8-methoxypsoralen (8-MOP), in preclinical psoriasis models. The protocols are designed to offer a reproducible methodology for evaluating the efficacy of PUVA treatment and understanding its mechanism of action in a research setting. The primary focus is on the widely used imiquimod-induced mouse model of psoriasis.

Overview of PUVA Therapy in Psoriasis Models

PUVA therapy is a well-established and effective treatment for moderate to severe psoriasis in clinical practice.[1][2] This photochemotherapy combines the administration of a psoralen, such as 8-methoxypsoralen (8-MOP), with subsequent exposure to long-wave ultraviolet A (UVA) radiation.[3] The presumed mechanism of action involves the inhibition of rapid cell multiplication that is characteristic of psoriatic lesions. In preclinical research, animal models that mimic human psoriasis are essential for studying disease pathogenesis and screening new therapeutic agents.[4] The imiquimod-induced psoriasis model is a popular choice due to its convenience and its ability to replicate key features of the human disease, including the involvement of the IL-23/IL-17 inflammatory axis.[4] Studies have shown that PUVA therapy can effectively suppress the psoriatic phenotype in these models, reducing inflammation and skin thickening.[1][5]

Psoriasis Animal Models

Imiquimod-Induced Psoriasis Model

The topical application of imiquimod (B1671794), a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation in mice.[1][4][6] This model is characterized by key histological features of psoriasis, such as acanthosis (epidermal thickening), parakeratosis, and infiltration of immune cells.

  • Induction: A daily topical application of 62.5 mg of 5% imiquimod cream (e.g., Aldara®) is applied to the shaved back and/or ear of mice (BALB/c or C57BL/6 strains are commonly used) for several consecutive days.[1] Psoriatic signs typically appear within the first three days of application.

KC-Tie2 Mouse Model

The Keratinocyte-specific Tie2 transgenic (KC-Tie2) mouse is a genetically engineered model that spontaneously develops a cutaneous phenotype closely resembling human psoriasis.[7][8] These mice overexpress the angiopoietin receptor Tie2 in keratinocytes, leading to characteristic features like extensive acanthosis, increased dermal vasculature, and infiltration of T cells and dendritic cells.[7][8] This model is valuable for studying the interplay between keratinocytes, blood vessels, and the immune system in psoriasis pathogenesis.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing PUVA therapy in psoriasis models.

Table 1: Effect of PUVA on Imiquimod-Induced Psoriatic Inflammation

Treatment GroupParameterDay 5 MeasurementPercentage SuppressionReference
Imiquimod (IMQ) OnlyDouble Skinfold Thickness (DSFT)--[1]
IMQ + PUVA (0.25 J/cm²)Double Skinfold Thickness (DSFT)Maximally suppressed90.5%[1]
IMQ + PUVA (0.5 J/cm²)Double Skinfold Thickness (DSFT)Maximally suppressed54.8%[1]

Table 2: Minimal Phototoxic Dose (MPD) Determination for PUVA in BALB/c Mice

UVA Dose (J/cm²)OutcomeReference
0.125 - 1.0Increasing phototoxicity observed[1][9]

Experimental Protocols

Protocol for PUVA Therapy in the Imiquimod-Induced Psoriasis Mouse Model

This protocol details the simultaneous treatment of imiquimod-induced psoriasis with PUVA.

Materials:

  • 8-methoxypsoralen (8-MOP) (Sigma-Aldrich)

  • 95% Ethanol (B145695)

  • 5% Imiquimod cream (e.g., Aldara®)

  • BALB/c or C57BL/6 mice (8-12 weeks old)

  • UVA light source with an emission spectrum in the 320-400 nm range

  • Calipers for skin thickness measurement

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.[1]

    • One day before the start of the experiment, shave the dorsal skin of the mice.

  • Psoriasis Induction:

    • Apply 62.5 mg of 5% imiquimod cream to the shaved back of each mouse daily in the morning for the duration of the experiment.[1]

  • 8-MOP Administration:

    • Prepare a solution of 8-MOP in 95% ethanol at a concentration of 0.1 mg/ml.[1]

    • In the afternoon, approximately 6 hours after imiquimod application, topically apply 200 µl of the 8-MOP solution to the shaved back of the mice in the treatment groups.[1]

    • For the control group, apply 200 µl of the vehicle (95% ethanol) alone.[1]

  • UVA Irradiation:

    • Allow a short interval (e.g., 15-30 minutes) for the 8-MOP solution to be absorbed.

    • Expose the mice to a sub-phototoxic dose of UVA radiation. Based on MPD studies, a starting dose of 0.25 J/cm² can be used.[1] The UVA source should have a peak emission between 320 and 380 nm.[10]

    • The UVA dose can be administered on the same days as the imiquimod and 8-MOP application.

  • Monitoring and Endpoint Analysis:

    • Monitor the severity of the psoriatic phenotype daily. This can include scoring for erythema, scaling, and skin thickness.

    • Measure the double skinfold thickness (DSFT) of the dorsal skin using calipers.[1]

    • At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.

    • Skin and serum samples can also be collected for cytokine analysis (e.g., ELISA, qRT-PCR) to measure levels of pro-inflammatory cytokines such as IFN-γ and IL-17.[1][5]

Determination of Minimal Phototoxic Dose (MPD)

It is crucial to determine the MPD to establish a sub-phototoxic dose for the therapeutic protocol.

Procedure:

  • Topically apply the 8-MOP solution to the shaved skin of a group of mice as described above.

  • Expose small, defined areas of the skin to increasing doses of UVA, for example, from 0.125 J/cm² to 1 J/cm².[1][9]

  • Observe the skin for signs of phototoxicity (erythema, edema) at 24, 48, and 72 hours post-irradiation.[11]

  • The MPD is the lowest UVA dose that produces a defined erythemal response. The therapeutic dose should be below this level.

Visualizations

PUVA_Therapy_Workflow Experimental Workflow for PUVA Therapy in Imiquimod-Induced Psoriasis Model cluster_prep Phase 1: Preparation cluster_induction Phase 2: Psoriasis Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis acclimatize Animal Acclimatization shave Shave Dorsal Skin acclimatize->shave imiquimod Apply Imiquimod (Morning) shave->imiquimod mop Apply 8-MOP (Afternoon) imiquimod->mop 6h interval uva UVA Irradiation monitoring Daily Phenotypic Scoring uva->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia histology Histological Analysis euthanasia->histology cytokine Cytokine Analysis euthanasia->cytokine

Caption: Workflow of PUVA therapy in a mouse model.

Tie2_Signaling_Psoriasis Tie2 Signaling in KC-Tie2 Psoriasis Model cluster_keratinocyte Keratinocyte cluster_downstream Downstream Effects cluster_phenotype Psoriatic Phenotype tie2 Tie2 Overexpression vegf Increased VEGF tie2->vegf inflammation Immune Cell Infiltration (T cells, Dendritic Cells) tie2->inflammation angiogenesis Increased Dermal Angiogenesis vegf->angiogenesis acanthosis Acanthosis angiogenesis->acanthosis cytokines Increased Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-17, IL-23) inflammation->cytokines cytokines->acanthosis

Caption: Tie2 signaling in the KC-Tie2 psoriasis model.

References

Application Notes and Protocols: 5-Methoxypsoralen (5-MOP) in Vitiligo Repigmentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vitiligo is an autoimmune skin disorder characterized by the loss of functional melanocytes, leading to depigmented patches. Photochemotherapy, which combines a photosensitizing agent (psoralen) with ultraviolet A (UVA) radiation, known as PUVA therapy, is a well-established treatment modality for inducing repigmentation.[1][2][3] 5-Methoxypsoralen (5-MOP), or Bergapten, is a naturally occurring furocoumarin used in PUVA therapy as an alternative to the more commonly used 8-methoxypsoralen (8-MOP).[1][4] It is recognized for having a lower potential for phototoxicity and a better side-effect profile, particularly concerning gastrointestinal issues.[2] These application notes provide a comprehensive overview of the use of 5-MOP in vitiligo repigmentation studies, including its mechanism of action, clinical efficacy, and detailed protocols for both clinical and in vitro applications.

Mechanism of Action in Repigmentation

The precise mechanism of PUVA-induced repigmentation is complex and multifactorial, involving immunomodulatory and melanocyte-stimulatory effects.[1] The process begins with the administration of 5-MOP, which, upon activation by UVA radiation, intercalates with DNA, forming photoadducts.[2] This interaction is thought to have two primary consequences:

  • Immunomodulation: PUVA therapy can suppress the local autoimmune response that targets melanocytes in vitiligo.

  • Stimulation of Melanogenesis: The therapy stimulates the proliferation, migration, and maturation of melanocytes.[5] Keratinocytes, activated by UV radiation, release various growth factors and signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH) and stem cell factor (SCF).[5][6] These factors bind to their respective receptors on melanocyte precursors located in the hair follicle bulge, which serves as the primary reservoir for repigmentation.[7][8] This binding activates downstream signaling cascades, prominently the cAMP/PKA pathway, leading to the upregulation of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenesis, driving the expression of key enzymes like tyrosinase (TYR), which is essential for melanin (B1238610) synthesis.[9][10] The activated melanocyte precursors then proliferate, migrate from the hair follicle to the depigmented epidermis, and begin producing melanin, resulting in perifollicular repigmentation.[8][11]

G cluster_0 Initiation cluster_1 Cellular Activation cluster_2 Signaling Cascade cluster_3 Repigmentation Outcome 5-MOP_UVA 5-MOP + UVA Administration DNA_Adducts DNA Photoadduct Formation 5-MOP_UVA->DNA_Adducts Keratinocytes Keratinocyte Activation DNA_Adducts->Keratinocytes Growth_Factors Release of α-MSH, SCF, ET-1, bFGF Keratinocytes->Growth_Factors Melanocyte_Precursors Melanocyte Precursors in Hair Follicle Bulge Growth_Factors->Melanocyte_Precursors Paracrine Signaling Receptors MC1R / c-KIT Receptor Binding Melanocyte_Precursors->Receptors cAMP ↑ cAMP Receptors->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF ↑ MITF Expression (Master Regulator) CREB->MITF Proliferation Proliferation MITF->Proliferation Migration Migration MITF->Migration Melanogenesis Melanogenesis (↑ Tyrosinase) MITF->Melanogenesis Repigmentation Epidermal Repigmentation Proliferation->Repigmentation Migration->Repigmentation Melanogenesis->Repigmentation

Caption: Proposed signaling pathway for 5-MOP + UVA induced vitiligo repigmentation.

Data Presentation: Clinical Efficacy

Quantitative data from clinical studies highlight the efficacy of 5-MOP in treating vitiligo. It is often compared to 8-MOP, showing similar efficacy with a more favorable safety profile.

Table 1: Summary of Clinical Trials of Oral 5-MOP PUVA for Vitiligo

Study / Reference No. of Patients 5-MOP Dosage Treatment Regimen Efficacy (Repigmentation Rate) Reported Side Effects
Hann et al. (1991)[12] 36 40-60 mg 1-2 times weekly for 2-10 months; UVA exposure 2 hours post-ingestion. 78% showed effective repigmentation; 31% showed remarkable repigmentation within 6 months. Nausea (2 patients), Headache (1 patient).

| McNeely & Goa (1998) Review | Multiple Studies | Oral (typically 1.2 mg/kg) or Topical | UVA or Sun Exposure | Up to 56% of patients achieved >75% repigmentation. | Face and trunk were most responsive. |

Table 2: Comparison of 5-MOP and 8-MOP in PUVA Therapy for Vitiligo/Psoriasis

Parameter 5-MOP (Bergapten) 8-MOP (Methoxsalen) Reference
Typical Oral Dose 1.2 mg/kg 0.6 mg/kg
Efficacy Similar lesion clearance rates. Similar lesion clearance rates.
Required UVA Dose Generally higher total UVA exposure needed. Lower total UVA exposure needed.
Phototoxicity Lower potential. Higher potential. [1]

| Adverse Effects | Nausea, vomiting, pruritus, and erythema occur 2 to 11 times less frequently. | More frequent short-term gastrointestinal and cutaneous side effects. | |

Experimental Protocols

Protocol 1: Clinical Protocol for Oral 5-MOP PUVA Therapy in Vitiligo

This protocol outlines a generalized procedure for administering oral 5-MOP followed by UVA irradiation for the treatment of widespread vitiligo, based on established clinical practices.[1][12]

G cluster_treatment Treatment Cycle (2-3 times weekly) start Start: Patient Screening inclusion Inclusion Criteria: - Diagnosis of widespread vitiligo - >18 years old - No contraindications to PUVA start->inclusion consent Informed Consent inclusion->consent baseline Baseline Assessment: - VASI Score / Photography - Skin Typing (Fitzpatrick) - Blood work (optional) consent->baseline admin 1. Administer Oral 5-MOP (40-60 mg or 1.2 mg/kg) baseline->admin wait 2. Wait 2 Hours (for peak photosensitivity) admin->wait uva 3. Whole-Body UVA Irradiation - Initial dose based on skin type - Increase dose incrementally wait->uva post 4. Post-Treatment Care - UVA-protective eyewear - Sun avoidance for 8-12 hours uva->post monitoring Monthly Monitoring: - Assess repigmentation - Record adverse events post->monitoring monitoring->admin endpoint End-of-Study Assessment (e.g., after 6-12 months) monitoring->endpoint Study Duration Met analysis Data Analysis: - Change in VASI score - % Repigmentation - Safety assessment endpoint->analysis stop End analysis->stop G cluster_assays Parallel Assays cluster_prolif Proliferation Assay (MTT) cluster_melan Melanogenesis Assays cluster_content Melanin Content cluster_tyro Tyrosinase Activity start Start: Isolate & Culture Human Epidermal Melanocytes (HEMs) seed_p 1. Seed HEMs in 96-well plates start->seed_p seed_m 1. Seed HEMs in 6-well plates start->seed_m treat_p 2. Treat with 5-MOP +/- UVA seed_p->treat_p incubate_p 3. Incubate for 72h treat_p->incubate_p mtt 4. Add MTT reagent incubate_p->mtt read_p 5. Measure Absorbance (490nm) mtt->read_p analysis Data Analysis: - % Cell Viability - % Melanin Content - % Tyrosinase Activity read_p->analysis treat_m 2. Treat with 5-MOP +/- UVA incubate_m 3. Incubate for 72h lyse 4. Lyse cells pellet 5a. Pellet Melanin lyse->pellet supernatant 5b. Use Supernatant lyse->supernatant read_m 6a. Measure Absorbance (540nm) pellet->read_m read_m->analysis ldopa 6b. Add L-DOPA supernatant->ldopa read_t 7b. Measure Absorbance (475nm) ldopa->read_t read_t->analysis stop End: Evaluate 5-MOP Effects analysis->stop

References

Application Note: Spectrofluorimetric Determination of 5-Methoxypsoralen (5-MOP) in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a rapid, simple, and sensitive spectrofluorimetric method for the quantitative determination of 5-Methoxypsoralen (5-MOP, Bergapten) in human serum. 5-MOP is a naturally occurring furocoumarin used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Monitoring its serum concentration is crucial for optimizing therapeutic efficacy and minimizing side effects. This method involves a straightforward liquid-liquid extraction of 5-MOP from the serum matrix, followed by direct fluorescence measurement. The protocol described herein provides a reliable and efficient alternative to more time-consuming chromatographic techniques.[1]

Principle

The methodology is based on the intrinsic fluorescence of the 5-MOP molecule. After extraction from serum components, the sample is excited with ultraviolet light at a specific wavelength, causing the 5-MOP molecules to fluoresce. The intensity of the emitted light, measured at its peak emission wavelength, is directly proportional to the concentration of 5-MOP in the sample. A calibration curve constructed from standard solutions of known concentrations is used to quantify the amount of 5-MOP in the unknown serum samples.

Instrumentation and Materials

Instrumentation
  • Spectrofluorometer

  • Calibrated Pipettes

  • Vortex Mixer

  • Centrifuge

  • Glass Test Tubes

  • Quartz Cuvettes

Chemicals and Reagents

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-MOP reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with methanol to create a working standard of 1 µg/mL (1000 ng/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into drug-free human serum to achieve final concentrations in the range of 50 ng/mL to 500 ng/mL (e.g., 50, 100, 200, 300, 400, and 500 ng/mL).[1]

Sample Preparation and Extraction

The extraction procedure is designed to isolate 5-MOP from interfering serum components.[1]

  • Pipette 1.0 mL of the serum sample (calibration standard, quality control, or patient sample) into a glass test tube.

  • Add 5.0 mL of the extraction solvent mixture, consisting of heptane (B126788) and dichloromethane in a 4:1 (v/v) ratio.[1]

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 1.0 mL of methanol.

  • Transfer the reconstituted sample to a quartz cuvette for analysis.

Spectrofluorimetric Measurement
  • Instrument Settings: Set the spectrofluorometer to the predetermined optimal excitation and emission wavelengths for 5-MOP. (Note: These should be determined by scanning a standard solution of 5-MOP; typical psoralen (B192213) derivatives excite in the 340-350 nm range and emit in the 490-520 nm range[2]).

  • Blank Measurement: Use methanol as the blank to zero the instrument.

  • Calibration Curve: Measure the fluorescence intensity of each extracted calibration standard. Plot the fluorescence intensity (y-axis) against the corresponding 5-MOP concentration (x-axis).

  • Sample Measurement: Measure the fluorescence intensity of the prepared patient samples.

  • Quantification: Determine the concentration of 5-MOP in the patient samples by interpolating their fluorescence intensity values from the linear regression equation of the calibration curve.

Method Validation and Performance

The described method has been validated for its performance and reliability. The key validation parameters are summarized below.[1]

ParameterResultReference
Linearity Range 50 - 500 ng/mL[1]
Correlation Coefficient (r) 0.9971[1]
Limit of Detection (LOD) 15 ng/mL[1]
Precision (CV%) 0.10% - 6.90%[1]
Accuracy (Recovery) 85.3% - 108.0%[1]

Table 1: Summary of Method Performance Characteristics.

Concentration (ng/mL)Mean Fluorescence Intensity (a.u.)*
50115
100235
200460
300695
400910
5001140

Table 2: Representative Data for a Calibration Curve. Arbitrary units (a.u.) are hypothetical and for illustrative purposes.

Workflow Diagram

Spectrofluorimetric_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Quantification serum_sample 1. Serum Sample Collection (Patient or Spiked Standard) extraction 2. Add Heptane/Dichloromethane (4:1) & Vortex serum_sample->extraction centrifuge 3. Centrifuge to Separate Layers extraction->centrifuge transfer 4. Transfer & Evaporate Organic Layer centrifuge->transfer reconstitute 5. Reconstitute Residue in Methanol transfer->reconstitute measurement 6. Spectrofluorimetric Measurement (Read Fluorescence Intensity) reconstitute->measurement calibration 7. Plot Calibration Curve (Intensity vs. Concentration) measurement->calibration quantification 8. Calculate Sample Concentration from Regression Equation calibration->quantification

Caption: Experimental workflow for 5-MOP determination.

Discussion

This spectrofluorimetric method offers significant advantages, including procedural simplicity and speed, making it well-suited for routine therapeutic drug monitoring.[1] The liquid-liquid extraction step is critical for removing endogenous serum components that could cause background fluorescence (autofluorescence) or quenching effects, thereby ensuring the specificity of the measurement.[1][3] The validation data demonstrates that the method is linear, sensitive, precise, and accurate within the therapeutic concentration range.[1] While highly effective, labs should confirm that no co-administered drugs or their metabolites exhibit fluorescence at the excitation/emission wavelengths used for 5-MOP.

Conclusion

The spectrofluorimetric procedure detailed in this note is a validated and appropriate technique for the rapid and reliable quantification of 5-MOP in human serum. Its simplicity and performance make it a valuable tool for pharmacokinetic studies and for clinical laboratories involved in managing patients undergoing PUVA therapy.[1]

References

Topical Application of 5-Methoxypsoralen for Skin Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypsoralen (5-MOP), also known as Bergapten, is a naturally occurring furanocoumarin found in various plants, including citrus species.[1] It is a potent photosensitizing agent that, when combined with Ultraviolet A (UVA) radiation in a therapy known as PUVA (Psoralen + UVA), has demonstrated therapeutic efficacy in the management of several skin disorders.[1] Primarily, topical 5-MOP-UVA therapy is utilized for localized psoriasis and vitiligo.[2] The topical application of 5-MOP offers the advantage of localized drug delivery, minimizing systemic side effects often associated with oral administration.[1]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the topical use of 5-MOP for skin disorders. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in dermatological drug development.

Mechanism of Action

The therapeutic effects of 5-MOP are contingent upon its photoactivation by UVA light. The primary mechanism involves the following steps:

  • Intercalation into DNA: Following topical application and absorption into skin cells, 5-MOP molecules intercalate between the base pairs of cellular DNA.

  • Photoactivation and Covalent Bonding: Upon exposure to UVA radiation (320-400 nm), the absorbed energy excites the 5-MOP molecule. This activated state allows it to form covalent bonds with pyrimidine (B1678525) bases in the DNA, particularly thymine.

  • Formation of Adducts: This process results in the formation of monofunctional adducts (binding to a single DNA strand) and bifunctional adducts (cross-linking opposite DNA strands).

  • Cellular Consequences: The formation of these DNA adducts inhibits DNA replication and transcription, leading to the induction of apoptosis (programmed cell death) in hyperproliferative cells, such as keratinocytes in psoriatic plaques. Furthermore, this process has immunomodulatory effects, suppressing the activity of immune cells and inflammatory cytokines involved in the pathogenesis of skin disorders. In the context of vitiligo, 5-MOP-UVA therapy is believed to stimulate the proliferation and migration of melanocytes, leading to repigmentation.

Signaling Pathways

The cellular response to 5-MOP and UVA involves a complex interplay of signaling pathways. Below are diagrammatic representations of key pathways implicated in the therapeutic action of 5-MOP.

PUVA_Psoriasis_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte 5_MOP 5-MOP (Topical) DNA Nuclear DNA 5_MOP->DNA Intercalation UVA UVA Radiation UVA->DNA Photoactivation DNA_Damage DNA Adducts (Cross-links) DNA->DNA_Damage Covalent Bonding p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Caspase_9 Caspase-9 Activation Bax->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Inflammatory_Cytokines ↓ Inflammatory Cytokines (e.g., IL-17, IL-23) Apoptosis->Inflammatory_Cytokines

Fig. 1: 5-MOP-UVA induced apoptosis pathway in psoriasis.

PUVA_Vitiligo_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte 5_MOP 5-MOP (Topical) MC1R MC1R 5_MOP->MC1R Stimulation UVA UVA Radiation UVA->MC1R Stimulation c_Kit c-Kit Receptor UVA->c_Kit Stimulation MAPK_Pathway MAPK Pathway (ERK activation) MC1R->MAPK_Pathway c_Kit->MAPK_Pathway MITF MITF Activation MAPK_Pathway->MITF Tyrosinase ↑ Tyrosinase ↑ TRP-1, TRP-2 MITF->Tyrosinase Proliferation_Migration Proliferation & Migration MITF->Proliferation_Migration Melanogenesis Melanogenesis Tyrosinase->Melanogenesis

Fig. 2: 5-MOP-UVA stimulated melanogenesis in vitiligo.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies on the topical and oral application of 5-MOP for psoriasis and vitiligo.

Table 1: Efficacy of 5-MOP in Psoriasis

Study DesignTreatment RegimenNumber of PatientsEfficacy OutcomeClearance RateReference(s)
Comparative5-MOP (1.2 mg/kg) + UVA25Lesion ClearanceComparable to 8-MOP
Double-blind5-MOP + UVA38Faster healing with 8-MOP at 6 weeks, no significant difference at 9 weeksNot specified
ComparativeBath 5-MOP + UVA10Plaque psoriasis clearanceNot significantly different from bath 8-MOP[3]
ComparativeBath 5-MOP + UVA12Palmar psoriasis clearanceMore effective than bath 8-MOP[3]
ReviewOral PUVA 5-MOP (1.2 mg/kg)Multiple trials>90% or >97% clearance60-77%[2]

Table 2: Efficacy of 5-MOP in Vitiligo

Study DesignTreatment RegimenNumber of PatientsEfficacy OutcomeRepigmentation RateReference(s)
Review5-MOP (oral or topical) + UVMultiple trials>75% repigmentationUp to 56%[2]
Clinical StudyOral 5-MOP (40-60 mg) + UVA36Effective repigmentation78%[4]
Clinical StudyOral 5-MOP (40-60 mg) + UVA36Remarkable repigmentation within 6 months31%[4]

Table 3: Adverse Effects of 5-MOP Compared to 8-MOP

Adverse Effect5-MOP Incidence8-MOP IncidenceFold Difference (approx.)Reference(s)
Nausea/Vomiting1 patient (4%)7 patients (28%)7x higher with 8-MOP
Sunburn0 patients6 patients (24%)-
Itching (Pruritus)0 patients3 patients (12%)-
Nausea (liquid form)7.7%51.3%6.7x higher with 8-MOP[5]
Pruritus (liquid form)43.6%71.8%1.6x higher with 8-MOP[5]
General (Nausea, Vomiting, Pruritus, Erythema)Lower incidence and severity2 to 11 times more frequent2-11x[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the study of topical 5-MOP.

Protocol 1: Preparation of a Topical 5-MOP Gel Formulation (0.05% w/w)

This protocol describes the preparation of a hydroalcoholic gel, a common vehicle for topical drug delivery.

Materials:

Procedure:

  • Drug Solubilization: Accurately weigh 50 mg of 5-MOP powder. In a beaker, dissolve the 5-MOP in 50 mL of ethanol with the aid of a magnetic stirrer. This creates a 0.1% (w/v) solution.

  • Gelling Agent Dispersion: In a separate larger beaker, weigh the required amount of HPC (e.g., 1-2 g for a 1-2% gel). Slowly add the HPC to 40 mL of purified water while stirring continuously to avoid clumping. Allow the mixture to hydrate (B1144303) and swell for at least 1 hour, or as recommended by the supplier.

  • Addition of Penetration Enhancer: Add 10 g of propylene glycol to the hydrated HPC mixture and stir until homogenous.

  • Incorporation of Drug Solution: Slowly add the 5-MOP ethanolic solution to the gel base while stirring continuously. Continue stirring until a uniform, transparent gel is formed.

  • pH Adjustment and Final Volume: Check the pH of the gel and adjust to a skin-compatible range (typically 5.5-6.5) using a suitable buffering agent if necessary. Add purified water to reach a final weight of 100 g.

  • Deaeration and Storage: Allow the gel to stand for several hours to remove any entrapped air bubbles. Store the final formulation in an airtight, light-resistant container at room temperature.

Gel_Formulation_Workflow A Weigh 5-MOP B Dissolve in Ethanol A->B F Combine Drug Solution and Gel Base B->F C Weigh HPC D Hydrate HPC in Water C->D E Add Propylene Glycol D->E E->F G pH Adjustment & Final Volume F->G H Deaerate and Store G->H

Fig. 3: Workflow for preparing a topical 5-MOP gel.
Protocol 2: In Vitro Apoptosis Assay in Human Keratinocytes using Annexin V/PI Staining and Flow Cytometry

This protocol details a method to quantify apoptosis in human keratinocytes following treatment with topical 5-MOP and UVA irradiation.[6][7]

Materials:

  • Primary human epidermal keratinocytes (NHEK) or a keratinocyte cell line (e.g., HaCaT)

  • Keratinocyte growth medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Topical 5-MOP formulation (e.g., 0.05% gel from Protocol 1)

  • UVA light source with a calibrated radiometer

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Seeding: Culture keratinocytes in appropriate medium at 37°C in a humidified 5% CO2 incubator. Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • 5-MOP Treatment: Remove the culture medium and wash the cells once with PBS. Apply a thin, even layer of the 5-MOP gel (or a vehicle control gel) to the surface of the cells. Incubate for a predetermined time (e.g., 30-60 minutes) to allow for drug penetration.

  • UVA Irradiation: Remove the gel by washing gently with PBS. Add a fresh layer of PBS to cover the cells. Expose the cells to a specific dose of UVA radiation (e.g., 1-5 J/cm²). A control group should be sham-irradiated.

  • Post-Irradiation Incubation: Remove the PBS and add fresh culture medium. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the progression of apoptosis.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the 5-MOP-UVA treatment compared to controls.

Protocol 3: In Vivo Psoriasis-Like Skin Inflammation Model in Mice

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (B1671794) (IMQ) and subsequent treatment with topical 5-MOP.[3][8]

Materials:

  • BALB/c or C57BL/6 mice (female, 8-12 weeks old)

  • Imiquimod cream (5%)

  • Topical 5-MOP formulation (e.g., 0.05% gel) and vehicle control

  • UVA light source suitable for animal studies

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)

Procedure:

  • Acclimatization and Hair Removal: Acclimatize the mice for at least one week. One day before the start of the experiment, shave the dorsal skin of the mice.

  • Induction of Psoriasis-like Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

  • Grouping and Treatment: Divide the mice into the following groups:

    • Naive (no treatment)

    • IMQ + Vehicle + Sham UVA

    • IMQ + Vehicle + UVA

    • IMQ + 5-MOP + Sham UVA

    • IMQ + 5-MOP + UVA

  • Topical Application and Irradiation: Starting on day 3 of IMQ treatment, apply the topical 5-MOP or vehicle formulation to the inflamed skin. After a defined penetration time (e.g., 30-60 minutes), irradiate the treated area with a specific dose of UVA.

  • Evaluation of Psoriasis Severity:

    • Daily Scoring: Score the severity of erythema, scaling, and skin thickness daily using a modified PASI score (e.g., on a scale of 0-4 for each parameter).

    • Skin Thickness Measurement: Measure the thickness of the dorsal skin daily using calipers.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect skin biopsies. Fix the tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Evaluate for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.

  • Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) using ELISA or qPCR.

Psoriasis_Model_Workflow A Acclimatization & Shaving B Daily Imiquimod Application (5-7 days) A->B C Grouping of Mice B->C D Topical 5-MOP/Vehicle Application C->D E UVA Irradiation D->E F Daily PASI Scoring & Thickness Measurement E->F F->D Daily Treatment & Scoring G Euthanasia & Biopsy F->G End of Experiment H Histology (H&E) G->H I Cytokine Analysis G->I

Fig. 4: Workflow for the imiquimod-induced psoriasis mouse model.
Protocol 4: In Vitro Melanocyte Migration Assay (Wound Healing/Scratch Assay)

This protocol is designed to assess the effect of 5-MOP and UVA on the migration of human melanocytes, relevant for studying repigmentation in vitiligo.

Materials:

  • Primary human melanocytes

  • Melanocyte growth medium

  • Culture plates (e.g., 24-well plates)

  • Pipette tips (p200) or a cell scraper

  • Topical 5-MOP formulation (diluted in medium)

  • UVA light source

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed human melanocytes in 24-well plates and grow them to full confluency.

  • Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing a non-toxic concentration of 5-MOP or vehicle control.

  • UVA Irradiation: Expose the cells to a low, non-lethal dose of UVA radiation.

  • Image Acquisition: Immediately after creating the scratch (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours), capture images of the scratch at the same position using an inverted microscope.

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group. An increase in the rate of wound closure in the 5-MOP + UVA group compared to controls would indicate stimulation of melanocyte migration.

Conclusion

Topical 5-methoxypsoralen, in combination with UVA radiation, represents a valuable therapeutic option for localized psoriasis and vitiligo. Its efficacy, coupled with a more favorable side-effect profile compared to 8-MOP, makes it an important agent in dermatological therapy and research. The protocols and data presented in this document provide a framework for further investigation and development of 5-MOP-based treatments for skin disorders. As with any photochemotherapy, careful control of both the drug concentration and the UVA dose is crucial to ensure therapeutic benefit while minimizing the risk of phototoxicity.

References

Experimental Design for Studying 8-MOP Induced Phototoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methoxypsoralen (8-MOP), a member of the furocoumarin class of compounds, is a potent photosensitizing agent. When combined with ultraviolet A (UVA) radiation, a treatment modality known as PUVA (psoralen + UVA), it is used therapeutically for hyperproliferative skin disorders like psoriasis. However, this combination can also induce phototoxicity, a light-induced toxic response. Understanding the mechanisms of 8-MOP induced phototoxicity is crucial for optimizing therapeutic efficacy and ensuring patient safety. This document provides a detailed guide for researchers to design and execute experiments to study 8-MOP phototoxicity, including comprehensive protocols for key assays and visualization of the underlying cellular pathways.

The primary mechanism of 8-MOP phototoxicity involves the intercalation of 8-MOP into DNA. Upon UVA irradiation, 8-MOP forms covalent bonds with pyrimidine (B1678525) bases, leading to the formation of monoadducts and interstrand crosslinks (ICLs) in the DNA. This DNA damage can trigger a cascade of cellular responses, including cell cycle arrest, the generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).

Key Experimental Assays

A thorough investigation of 8-MOP induced phototoxicity involves a multi-faceted approach, assessing cytotoxicity, DNA damage, and the induction of apoptosis. Below are detailed protocols for essential in vitro assays.

Assessment of Photocytotoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This is the standard in vitro assay for assessing phototoxic potential. It compares the cytotoxicity of a substance in the presence and absence of UVA light.

Principle: Viable cells incorporate and retain the vital dye Neutral Red in their lysosomes. A decrease in the uptake of Neutral Red is a measure of cytotoxicity.

Protocol:

  • Cell Culture:

    • Culture Balb/c 3T3 fibroblasts in appropriate culture medium (e.g., DMEM with 10% fetal bovine serum, penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Treatment:

    • Prepare a range of 8-MOP concentrations in culture medium. A solvent control should also be included.

    • After 24 hours of cell growth, replace the medium with the 8-MOP solutions. Incubate for 1 hour.

  • UVA Irradiation:

    • Expose one of the 96-well plates to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).[1] The other plate should be kept in the dark as a control.

  • Incubation:

    • After irradiation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium.

    • Incubate both plates for 24 hours.

  • Neutral Red Uptake:

    • Remove the culture medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours.

    • Wash the cells with PBS.

    • Add a Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

  • Data Analysis:

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

    • Calculate the cell viability for each concentration relative to the solvent control.

    • Determine the IC50 values (the concentration of 8-MOP that reduces cell viability by 50%) for both the irradiated and non-irradiated conditions.

    • The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxic potential.

Quantification of DNA Damage: The Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects single and double-strand breaks and alkali-labile sites.

Protocol:

  • Cell Preparation:

    • Treat cells with 8-MOP and UVA as described in the phototoxicity assay. Include appropriate controls (untreated, 8-MOP alone, UVA alone).

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Mix a small volume of the cell suspension with molten low-melting-point agarose (at 37°C).

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow the DNA to unwind.

    • Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye such as SYBR® Green or ethidium (B1194527) bromide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using specialized image analysis software to quantify DNA damage (e.g., % tail DNA, tail moment).

Detection of Apoptosis: Western Blotting for Caspase-3 and PARP Cleavage

Western blotting is a powerful technique to detect the activation of key proteins in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies. The cleavage of executioner caspase-3 and its substrate, PARP (poly(ADP-ribose) polymerase), are hallmark events of apoptosis.

Protocol:

  • Cell Lysis:

    • Treat cells with 8-MOP and UVA and collect them at various time points.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 or cleaved PARP. It is also recommended to probe for the full-length forms of these proteins. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Photocytotoxicity of 8-MOP

Cell Line8-MOP Concentration (µM)UVA Dose (J/cm²)IC50 (-UVA) (µM)IC50 (+UVA) (µM)Photo-Irritation-Factor (PIF)
Balb/c 3T3e.g., 0.01 - 105> 10e.g., 0.5> 20
HaCaTe.g., 0.1 - 1002> 100e.g., 10> 10

Table 2: DNA Damage Induction by 8-MOP and UVA

Treatment Group8-MOP Concentration (µM)UVA Dose (J/cm²)% Tail DNA (Mean ± SD)
Control00e.g., 2.5 ± 0.8
8-MOP alone10e.g., 3.1 ± 1.1
UVA alone02e.g., 8.7 ± 2.3
8-MOP + UVA12e.g., 45.2 ± 6.7

Table 3: Apoptosis Induction by 8-MOP and UVA

Treatment Group8-MOP Concentration (µM)UVA Dose (J/cm²)% Apoptotic Cells (Annexin V+)Fold Increase in Cleaved Caspase-3
Control00e.g., 3.2 ± 1.51.0
8-MOP alone10e.g., 4.1 ± 1.81.2
UVA alone02e.g., 10.5 ± 3.12.5
8-MOP + UVA12e.g., 55.8 ± 8.28.7

Visualization of Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the signaling pathways involved in 8-MOP induced phototoxicity.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cell_culture Cell Culture (e.g., 3T3, HaCaT) seeding Seeding in 96-well plates or culture dishes cell_culture->seeding mop_treatment Incubation with 8-MOP seeding->mop_treatment uva_irradiation UVA Irradiation mop_treatment->uva_irradiation dark_control Dark Control mop_treatment->dark_control nru_assay 3T3 NRU Assay (Photocytotoxicity) uva_irradiation->nru_assay comet_assay Comet Assay (DNA Damage) uva_irradiation->comet_assay western_blot Western Blot (Apoptosis Markers) uva_irradiation->western_blot dark_control->nru_assay dark_control->comet_assay dark_control->western_blot phototoxicity_pathway cluster_stimulus Initial Insult cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response MOP 8-MOP DNA_Intercalation 8-MOP Intercalation into DNA MOP->DNA_Intercalation UVA UVA Radiation DNA_Adducts Formation of Monoadducts & ICLs UVA->DNA_Adducts DNA_Intercalation->DNA_Adducts p53 p53 Activation DNA_Adducts->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 5-MOP and UVA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Psoralen (B192213) plus ultraviolet A (PUVA) therapy, which combines a psoralen compound like 5-methoxypsoralen (5-MOP) with long-wave ultraviolet radiation (UVA), is a well-established treatment for various skin disorders, including psoriasis and vitiligo.[1] The therapeutic efficacy of PUVA is largely attributed to its ability to induce apoptosis, or programmed cell death, in hyperproliferative or aberrant cells.[1][2] 5-MOP, a furanocoumarin, intercalates into cellular DNA.[1] Upon activation by UVA light, it forms covalent bonds with pyrimidine (B1678525) bases, creating monoadducts and interstrand cross-links that obstruct DNA replication and transcription.[1] This DNA damage triggers a cellular cascade leading to cell cycle arrest and apoptosis.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis.[2][3] By using fluorescent labels like Annexin V and a viability dye such as Propidium Iodide (PI), researchers can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by the high-affinity binding of Annexin V.[5] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[4][6]

These application notes provide detailed protocols for inducing apoptosis in cultured cells using 5-MOP and UVA, followed by their analysis using Annexin V/PI staining and flow cytometry.

Mechanism of 5-MOP and UVA-Induced Apoptosis

The combination of 5-MOP and UVA light initiates a photochemical reaction that is cytotoxic to targeted cells. The primary mechanism involves the following steps:

  • DNA Intercalation and Cross-linking : 5-MOP intercalates into the DNA double helix. Subsequent exposure to UVA radiation excites the 5-MOP molecule, enabling it to form covalent bonds with pyrimidine bases (especially thymine) in the DNA. This results in the formation of monoadducts and bifunctional adducts (interstrand cross-links), which inhibit DNA replication and transcription.[1]

  • Induction of DNA Damage Response : The DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor pathway.[1]

  • Activation of Apoptotic Pathways : The cellular damage activates both intrinsic and extrinsic apoptotic pathways.

    • Intrinsic (Mitochondrial) Pathway : DNA damage can lead to the p53-dependent release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, leading to apoptosis.[7]

    • Extrinsic (Death Receptor) Pathway : Studies have shown that the Fas/Fas ligand (FasL) system is also required for PUVA-induced apoptosis in epidermal cells.[8]

The culmination of these events is the execution of programmed cell death, which is essential for the therapeutic effect of PUVA treatment.[2]

G cluster_trigger Trigger cluster_cellular Cellular Events cluster_pathways Signaling Pathways cluster_outcome Outcome MOP_UVA 5-MOP + UVA Radiation DNA_Intercalation DNA Intercalation & Cross-linking MOP_UVA->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53 p53 Stabilization & Activation DNA_Damage->p53 activates FasL Fas/Fas Ligand Interaction DNA_Damage->FasL activates Mitochondria Mitochondrial Pathway (Cytochrome c release) p53->Mitochondria Caspase_Activation Caspase Activation FasL->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of 5-MOP and UVA-induced apoptosis.

Experimental Workflow

The overall experimental process involves cell preparation, induction of apoptosis, staining with fluorescent markers, and subsequent analysis by flow cytometry.

G A 1. Cell Culture (Adherent or Suspension) B 2. 5-MOP Treatment (Incubate with cells) A->B C 3. UVA Irradiation (Expose cells to specific dose) B->C D 4. Post-Irradiation Incubation (e.g., 12-48 hours) C->D E 5. Cell Harvesting (Trypsinization or Centrifugation) D->E F 6. Annexin V & PI Staining (Incubate with reagents in dark) E->F G 7. Flow Cytometry Analysis (Acquire data) F->G H 8. Data Interpretation (Quantify cell populations) G->H

Caption: Experimental workflow for apoptosis analysis.

Detailed Experimental Protocols

Protocol 1: Induction of Apoptosis with 5-MOP and UVA

This protocol describes a general method for treating cultured cells with 5-MOP and UVA to induce apoptosis. Doses and incubation times should be optimized for each cell line and experimental setup.

Materials:

  • Cultured cells (adherent or suspension)

  • Complete cell culture medium

  • 5-Methoxypsoralen (5-MOP) stock solution (dissolved in an appropriate solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • UVA light source with a calibrated radiometer (320-400 nm)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and grow them to a desired confluency (typically 60-80%).

  • 5-MOP Treatment:

    • Dilute the 5-MOP stock solution in complete culture medium to the final desired concentration. (Note: A starting point could be 100 ng/mL of 8-MOP, a similar psoralen).[9]

    • Remove the existing medium from the cells and replace it with the 5-MOP-containing medium.

    • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for 5-MOP uptake.

  • UVA Irradiation:

    • Remove the lid of the culture plate.

    • Place the plate under the UVA light source. To avoid PBS acting as a lens, irradiation can be done in a minimal volume of medium or PBS.

    • Expose the cells to the desired dose of UVA radiation (e.g., doses ranging from 1 to 16 J/cm² have been used with 8-MOP).[9] The exact dose should be confirmed using a calibrated radiometer.

    • Control Groups: Prepare parallel control groups: untreated cells (no 5-MOP, no UVA), cells treated with 5-MOP alone, and cells exposed to UVA alone.

  • Post-Irradiation Incubation:

    • After irradiation, replace the treatment medium with fresh, complete culture medium.

    • Return the cells to the incubator (37°C, 5% CO₂) and incubate for a period sufficient to allow apoptosis to occur. Peak Annexin V binding is often observed around 12 hours post-exposure, while peak PI uptake may occur later, at 24-48 hours.[9]

  • Cell Harvesting: Proceed to harvest cells for staining as described in Protocol 2.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining

This protocol details the staining procedure for flow cytometric analysis of apoptosis.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V Apoptosis Detection Kit (containing Annexin V conjugate, PI solution, and 10X Binding Buffer)

  • Cold PBS (calcium and magnesium-free)

  • 1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

  • 5 mL polystyrene round-bottom tubes (flow cytometry tubes).[6]

  • Refrigerated centrifuge

Procedure:

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with distilled water to create a 1X working solution.[10] Keep it on ice.

  • Harvest Cells:

    • For Adherent Cells: Gently detach the cells using a non-enzymatic method (e.g., EDTA) or gentle trypsinization to maintain membrane integrity.[6] Collect any floating cells from the medium as they are likely dead or late apoptotic.[5]

    • For Suspension Cells: Collect the cells directly from the culture flask.[6]

  • Wash Cells:

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300-500 x g for 5-7 minutes at 4°C).[5][6]

    • Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

    • Wash the cells once with cold 1X Binding Buffer.[10]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[6]

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[10]

    • Gently mix or vortex and incubate for 15-20 minutes at room temperature in the dark.[6]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Do not wash the cells after adding PI, as it is a non-covalent stain and must remain in the buffer during acquisition.[10]

Data Presentation and Interpretation

Flow cytometry data is typically displayed as a two-color dot plot, with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating psoralen and UVA-induced apoptosis.

Cell LinePsoralen Type & Conc.UVA Dose (J/cm²)Time Post-Treatment (h)ResultReference
Human T-lymphocytic (Sup-T1)8-MOP (12.5 ng/mL)0.524Minimum combination to induce apoptosis above background levels.
Human T-lymphocytic (Sup-T1)8-MOP (0-300 ng/mL)0248-MOP alone did not induce significant apoptosis.
Human T-lymphocytic (Sup-T1)0≥ 1.024UVA alone induced significant apoptosis.
Squamous Cell Carcinoma (A 431)8-MOP (100 ng/mL)1 - 1612Dose-dependent increase in Annexin V positive cells (peak).[9]
Squamous Cell Carcinoma (A 431)8-MOP (100 ng/mL)1648Induced 50% cell death as determined by PI uptake.[9]
Squamous Cell Carcinoma (A 431)09624UVA alone required a much higher dose (96 J/cm²) to induce 50% cell death.[9]

References

Application Notes and Protocols: 8-Methoxypsoralen (8-MOP) in Extracorporeal Photopheresis (ECP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracorporeal Photopheresis (ECP) is an immunomodulatory therapy utilized in the treatment of various T-cell mediated disorders, most notably cutaneous T-cell lymphoma (CTCL) and graft-versus-host disease (GVHD).[1][2][3][4][5] A critical component of this therapy is the photosensitizing agent, 8-methoxypsoralen (8-MOP), also known as methoxsalen.[1][3][6] This document provides detailed application notes and protocols for the use of 8-MOP in ECP, summarizing quantitative data, experimental procedures, and the underlying molecular mechanisms.

ECP involves the extracorporeal collection of peripheral blood mononuclear cells (PBMCs), which are then treated with 8-MOP and exposed to ultraviolet A (UVA) radiation before being reinfused into the patient.[1][2][3] The photoactivated 8-MOP induces apoptosis in the treated leukocytes, which is believed to trigger a systemic immunomodulatory response.[1][2]

Mechanism of Action of 8-Methoxypsoralen in ECP

Upon exposure to UVA light (320-400 nm), 8-MOP intercalates into the DNA of leukocytes and forms covalent cross-links between DNA strands.[1][3][6] This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6] While only a small fraction of the body's total lymphocyte population is treated extracorporeally, the reinfusion of these apoptotic cells is thought to induce a broader immunomodulatory effect.[1][2] This includes the maturation of dendritic cells and the induction of regulatory T-cells (Tregs), which help to suppress the aberrant immune responses characteristic of conditions like GVHD.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of 8-MOP in ECP, compiled from various clinical and preclinical studies.

Table 1: 8-MOP Dosage and Administration

ParameterValueNotesSource
Oral 8-MOP Dosage 0.4-0.6 mg/kg body weightAdministered as Oxsoralen® capsules.[8]
Peak Serum Concentration 420 +/- 80 ng/mLReached ≤40 minutes after oral ingestion.[8]
Serum Half-life 50 +/- 14 min---[8]
8-MOP Concentration in Buffy Coat (in vitro) 20 µg/mLSoluble 8-MOP (UVADEX®) is injected into the buffy coat.[1]
8-MOP Concentration in Buffy Coat (from oral admin) 134 ng/mL (peak)Represents about 32% of the peak serum concentration.[8]
8-MOP Half-life in Photoactivation Chamber ~4 hoursConsiderably longer than in serum.[8]

Table 2: UVA Irradiation Parameters

ParameterValueNotesSource
UVA Wavelength 320-400 nmStandard range for UVA radiation.[3]
UVA Dose 1.5 J/cm²Approximate exposure for the buffy coat.[1]
Irradiation Time 25-45 minutesDuration of UVA exposure for the buffy coat.[1]

Table 3: ECP Treatment Schedules

IndicationTreatment ScheduleSource
Graft-versus-Host Disease (GVHD) - Acute, Steroid-Refractory 2 consecutive days weekly until response, then every 2-4 weeks.[1]
Graft-versus-Host Disease (GVHD) - Chronic 2 consecutive days every 2 weeks for the first 3 months, then every 4 weeks.[9]
Cutaneous T-cell Lymphoma (CTCL) Varies, can range from multiple treatments per week to once every 4-6 weeks.
Solid Organ Transplant Rejection (e.g., Heart) 2 consecutive days every 2 weeks for 3 months, then monthly.[3]

Experimental Protocols

Protocol 1: General Extracorporeal Photopheresis (ECP) Procedure

This protocol outlines the standard steps for performing ECP using an integrated, closed-system device (e.g., THERAKOS™ CELLEX™ PHOTOPHERESIS SYSTEM).

Materials:

  • ECP system and disposable kit

  • 8-methoxypsoralen (UVADEX®, 20 mcg/mL solution)

  • Anticoagulant (e.g., Acid Citrate Dextrose, Heparin)

  • Sterile saline

Procedure:

  • Venous Access: Establish reliable intravenous access, either peripherally or via a central venous catheter.

  • Leukapheresis: Initiate the ECP procedure on the device. Whole blood is drawn from the patient and anticoagulated. The instrument centrifuges the blood to separate it into its components: red blood cells, plasma, and the buffy coat (leukocyte-enriched fraction).[1][2][3]

  • Buffy Coat Collection: The system collects the buffy coat, which contains the peripheral blood mononuclear cells (PBMCs) to be treated. The red blood cells and a portion of the plasma are returned to the patient.

  • 8-MOP Admixture: The collected buffy coat is mixed with a sterile saline solution. A precise volume of 8-MOP solution (UVADEX®) is then automatically injected into the buffy coat collection bag to achieve the target concentration.

  • Photoactivation: The buffy coat containing 8-MOP is passed through a photoactivation chamber within the device. Here, it is exposed to a controlled dose of UVA light for a specified duration.[1][2]

  • Reinfusion: After photoactivation, the treated buffy coat is reinfused into the patient.

  • Procedure Duration: The entire process typically takes 2 to 4 hours to complete.[5][10]

Protocol 2: In Vitro Simulation of ECP for Research

This protocol is designed for researchers aiming to study the effects of 8-MOP/UVA treatment on isolated leukocytes in a laboratory setting.

Materials:

  • Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • 8-methoxypsoralen (research-grade)

  • UVA light source with calibrated output (J/cm²)

  • Sterile, UVA-transparent culture bags or plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in PBS or culture medium at a desired concentration.

  • 8-MOP Incubation: Add 8-MOP to the cell suspension to achieve the desired final concentration (e.g., 100-200 ng/mL). Incubate the cells with 8-MOP for a specified period (e.g., 30 minutes) in the dark to allow for DNA intercalation.[7][11]

  • UVA Irradiation: Transfer the cell suspension to a UVA-transparent container. Expose the cells to a calibrated UVA light source to deliver the target energy dose (e.g., 1-2 J/cm²).[11][12]

  • Post-Irradiation Culture: After irradiation, the cells can be washed to remove excess 8-MOP or directly placed into culture.

  • Analysis: At various time points post-treatment (e.g., 24, 48, 72 hours), cells can be harvested for analysis of apoptosis (e.g., Annexin V/PI staining), cell proliferation, cytokine production, or gene expression.

Visualizations

Signaling Pathways and Workflows

ECP_Workflow Patient Patient Leukapheresis 1. Leukapheresis (Buffy Coat Collection) Patient->Leukapheresis Whole Blood Leukapheresis->Patient RBCs, Plasma Admixture 2. 8-MOP Admixture Leukapheresis->Admixture Buffy Coat Photoactivation 3. Photoactivation (UVA Irradiation) Reinfusion 4. Reinfusion of Treated Cells Photoactivation->Reinfusion Reinfusion->Patient Admixture->Photoactivation

Caption: A diagram illustrating the workflow of the extracorporeal photopheresis (ECP) procedure.

MOP_Mechanism cluster_0 In the presence of UVA Light 8_MOP 8-Methoxypsoralen (8-MOP) DNA Leukocyte DNA 8_MOP->DNA Intercalation Crosslinking DNA Cross-linking DNA->Crosslinking Replication_Block Inhibition of DNA Replication & Transcription Crosslinking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The molecular mechanism of 8-MOP and UVA light leading to leukocyte apoptosis.

Immune_Modulation Apoptotic_Cells Reinfused Apoptotic Leukocytes APC Antigen Presenting Cells (e.g., Dendritic Cells) Apoptotic_Cells->APC Phagocytosis Treg Regulatory T-cells (Tregs) Induction APC->Treg Maturation & Antigen Presentation Cytokine_Shift Shift in Cytokine Profile (e.g., ↑ IL-10, ↓ Pro-inflammatory) APC->Cytokine_Shift Immune_Suppression Suppression of Pathogenic T-cells Treg->Immune_Suppression Cytokine_Shift->Immune_Suppression

Caption: The proposed immunomodulatory signaling cascade following ECP treatment.

References

Troubleshooting & Optimization

Technical Support Center: Managing Nausea Associated with Oral 8-Methoxypsoralen (8-MOP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate nausea as a side effect of oral 8-methoxypsoralen (8-MOP) in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments involving oral 8-MOP.

Issue 1: Subject experiences nausea after oral 8-MOP administration.

  • Initial Step: Administer 8-MOP with a light, low-fat meal or milk.[1][2] Taking the capsules on an empty stomach can increase the likelihood of nausea and vomiting.[2]

  • Secondary Step: If nausea persists, consider dividing the total dose into two portions administered approximately 30 minutes apart.

  • Advanced Step: If the above measures are insufficient, the use of a prophylactic antiemetic may be warranted. Antiemetics should be administered prior to 8-MOP ingestion. Consultation with a medical professional is advised to determine the most appropriate antiemetic.

Issue 2: Nausea is severe and impacts subject compliance or data quality.

  • Dose Reduction: Evaluate if the 8-MOP dosage can be reduced without compromising the therapeutic or experimental endpoint. Nausea is often dose-dependent.[1]

  • Alternative Formulation: Investigate the use of different 8-MOP formulations. Studies have shown that the incidence of nausea can vary significantly between formulations. For example, an ultramicronized preparation of 8-MOP was reported to cause no epigastric discomfort, nausea, or vomiting.[3] Conversely, liquid formulations have been associated with a higher incidence of nausea compared to crystalline tablets.[4]

  • Antiemetic Therapy: For persistent or severe nausea, consider the administration of antiemetic medication. Commonly used classes of antiemetics include serotonin (B10506) (5-HT3) receptor antagonists (e.g., ondansetron) and dopamine (B1211576) D2 receptor antagonists (e.g., metoclopramide).[5][6] There is no definitive evidence on which antiemetic is most effective for psoralen-induced nausea, so the choice may be individualized.[5]

Issue 3: Subject reports nausea despite the use of a standard antiemetic.

  • Combination Therapy: Consider a multimodal approach by combining antiemetics with different mechanisms of action. For refractory nausea, a combination of a serotonin antagonist and a dopamine antagonist may be more effective.

  • Alternative Antiemetics: If a first-line antiemetic is ineffective, switching to a different class of antiemetic may be beneficial. For example, if a serotonin antagonist fails, a dopamine antagonist or an antihistamine like cyclizine (B1669395) could be trialed.[5]

  • Non-Pharmacological Interventions: Explore non-pharmacological approaches such as ginger supplements or ginger ale, which have been suggested to help prevent nausea associated with psoralen.[5]

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of nausea with oral 8-MOP?

Nausea is a common side effect of oral 8-MOP, affecting approximately a quarter of patients.[1][5] However, the incidence can vary depending on the formulation of the drug.

Q2: How does co-administration of food with 8-MOP reduce nausea?

Taking 8-MOP with food, particularly a light, low-fat meal, can help to minimize nausea.[1][2] It is important to be consistent with the amount and type of food taken with each dose, as this can affect the rate and extent of drug absorption.[7]

Q3: Which antiemetics are recommended for 8-MOP-induced nausea?

While there is a lack of clinical trials specifically comparing antiemetics for 8-MOP-induced nausea, commonly suggested options based on their mechanisms of action and use in other contexts include:

  • Serotonin (5-HT3) Receptor Antagonists: such as ondansetron.[5]

  • Dopamine D2 Receptor Antagonists: such as metoclopramide.[5]

  • Antihistamines: such as cyclizine.[5] The choice of antiemetic may need to be tailored to the individual subject's response and tolerance.[5]

Q4: Are there alternative formulations of 8-MOP that are less likely to cause nausea?

Yes, different formulations of 8-MOP have been shown to have varying incidences of nausea. An ultramicronized preparation of 8-MOP was found to be well-tolerated with no reported cases of nausea.[3] In contrast, a study on a liquid formulation of 8-MOP reported a nausea incidence of 51.3%.[4] The microcrystalline tablet form "Meladinine" is also reported to produce less nausea than other "PUVA psoralen" formulations.[5]

Q5: Can the dose of 8-MOP be adjusted to reduce nausea?

Yes, reducing the dose of 8-MOP can lessen the incidence and severity of nausea.[1] However, any dose adjustment should be carefully considered to ensure it does not negatively impact the experimental outcome.

Data Presentation

Table 1: Incidence of Nausea with Different Oral 8-MOP Formulations

8-MOP FormulationIncidence of NauseaReference
Psoralens (general)~25%[1][5]
Liquid 8-MOP51.3%[4]
Ultramicronized 8-MOP0%[3]
"Meladinine" (microcrystalline)Less than "PUVA psoralen"[5]
5-methoxypsoralen (5-MOP)Tended to be less common than 8-MOP[8]

Experimental Protocols

Protocol: Assessment of Nausea Severity Using a Visual Analog Scale (VAS)

This protocol outlines a standardized method for assessing the severity of nausea in subjects receiving oral 8-MOP.

Objective: To quantitatively measure the subjective experience of nausea at multiple time points post-administration of oral 8-MOP.

Materials:

  • 100 mm Visual Analog Scale (VAS) ruler. The scale should be anchored with "No nausea" at 0 mm and "Worst possible nausea" at 100 mm.

  • Data collection forms.

Procedure:

  • Baseline Assessment: Prior to the administration of oral 8-MOP, provide the subject with a VAS ruler and the data collection form. Instruct the subject to mark a point on the 100 mm line that corresponds to their current level of nausea. Record this baseline measurement.

  • Post-Dose Assessments: At predefined time points following 8-MOP administration (e.g., 30, 60, 90, and 120 minutes), ask the subject to repeat the VAS assessment.

  • Data Recording: For each time point, record the distance in millimeters from the "No nausea" anchor to the subject's mark.

  • Data Analysis: The collected VAS scores can be analyzed to determine the peak nausea intensity, the duration of nausea, and the overall nausea experience (e.g., by calculating the area under the curve). A clinically significant change in nausea is often considered to be a change of 15 mm on the VAS.[9]

Mandatory Visualization

NauseaSignalingPathway cluster_stimulus Emetic Stimulus cluster_periphery Peripheral Mechanisms (Gut) cluster_cns Central Nervous System cluster_response Emetic Response 8_MOP Oral 8-Methoxypsoralen Enterochromaffin Enterochromaffin Cells 8_MOP->Enterochromaffin Stimulates CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) D2 & 5-HT3 Receptors 8_MOP->CTZ Directly stimulates? Serotonin_Release Serotonin (5-HT) Release Enterochromaffin->Serotonin_Release Vagal_Afferents Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents Activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signals to CTZ->NTS Vomiting_Center Vomiting Center (Medulla) NTS->Vomiting_Center Nausea Sensation of Nausea Vomiting_Center->Nausea

Caption: Putative signaling pathway for 8-MOP-induced nausea.

ExperimentalWorkflow cluster_prep Preparation cluster_intervention Intervention cluster_data Data Collection cluster_analysis Analysis Subject_Recruitment Subject Recruitment & Consent Baseline_Assessment Baseline Nausea Assessment (VAS) Subject_Recruitment->Baseline_Assessment Antiemetic Administer Prophylactic Antiemetic (if applicable) Baseline_Assessment->Antiemetic MOP_Admin Administer Oral 8-MOP with/without Food Antiemetic->MOP_Admin Post_Dose_VAS Post-Dose Nausea Assessments (VAS at T1, T2, T3...) MOP_Admin->Post_Dose_VAS Adverse_Events Record Adverse Events Post_Dose_VAS->Adverse_Events Data_Analysis Analyze Nausea Scores (Peak, Duration, AUC) Adverse_Events->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for assessing 8-MOP-induced nausea.

TroubleshootingLogic Start Subject Experiences Nausea With_Food Administer with Food/Milk? Start->With_Food Admin_With_Food Administer with Food/Milk With_Food->Admin_With_Food No Nausea_Persists1 Nausea Persists? With_Food->Nausea_Persists1 Yes Yes_Food Yes No_Food No Admin_With_Food->Nausea_Persists1 End1 Resolved Nausea_Persists1->End1 No Consider_Antiemetic Consider Prophylactic Antiemetic Nausea_Persists1->Consider_Antiemetic Yes Yes_Persists1 Yes No_Persists1 No Nausea_Persists2 Nausea Persists? Consider_Antiemetic->Nausea_Persists2 End2 Resolved Nausea_Persists2->End2 No Refractory_Nausea Refractory Nausea Management Nausea_Persists2->Refractory_Nausea Yes Yes_Persists2 Yes No_Persists2 No Dose_Reduction Dose Reduction Refractory_Nausea->Dose_Reduction Alt_Formulation Alternative Formulation Refractory_Nausea->Alt_Formulation Combo_Antiemetic Combination Antiemetics Refractory_Nausea->Combo_Antiemetic

Caption: Troubleshooting logic for managing 8-MOP-induced nausea.

References

Technical Support Center: 5-Methoxypsoralen (5-MOP) Photochemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxypsoralen (5-MOP) photochemotherapy.

Troubleshooting Guides

Issue 1: Suboptimal Therapeutic Response or Lack of Efficacy

Question: Our experiment shows a poor response to 5-MOP PUVA therapy. What are the potential causes and how can we troubleshoot this?

Answer: A poor response to 5-MOP photochemotherapy can stem from several factors related to drug administration, UVA dosage, and patient-specific variables.

Possible Causes and Solutions:

  • Inadequate 5-MOP Dosage: 5-MOP generally has lower phototoxicity and bioavailability compared to 8-methoxypsoralen (8-MOP).[1][2] Ensure the administered dose is appropriate, which is typically double the standard 8-MOP dose.[1][3][4]

    • Recommended Action: Verify the 5-MOP dosage calculation. Standard oral dosages are approximately 1.2 mg/kg body weight or 50mg per m² of body surface area.[2][4]

  • Incorrect Timing of UVA Exposure: The peak photosensitivity after oral 5-MOP administration is crucial for optimal results.

    • Recommended Action: Administer UVA radiation 2 to 3 hours after oral intake of 5-MOP to coincide with peak serum and skin levels.[3][5]

  • Suboptimal UVA Dosage: The initial UVA dose might be too low, or the dose increments between sessions may be insufficient.

    • Recommended Action: Determine the Minimal Phototoxic Dose (MPD) for the individual subject to establish a baseline UVA dose.[3][6] If an MPD test is not feasible, the starting UVA dose can be based on the patient's skin type.[3] Subsequently, the UVA dose should be gradually increased in increments with each session.[5]

  • Development of Tanning (Melanogenesis): A deep tan can block UVA radiation, reducing the efficacy of the treatment.[3]

    • Recommended Action: Monitor for significant tanning. If it occurs, it may be necessary to increase the UVA dose more aggressively or consider a temporary pause in treatment.

  • Drug Absorption Issues: Factors such as food intake can affect the absorption of oral psoralens.

    • Recommended Action: Administer 5-MOP on a consistent basis with regards to meals to ensure consistent absorption.[3]

Issue 2: Adverse Events - Erythema, Blistering, or Pruritus

Question: Our subjects are experiencing significant erythema and other phototoxic reactions. How can we mitigate these side effects?

Answer: While 5-MOP is known to cause fewer acute side effects than 8-MOP, phototoxic reactions can still occur.[1][7]

Possible Causes and Solutions:

  • Excessive UVA Dosage: The most common cause of phototoxic reactions is a UVA dose that is too high for the individual's sensitivity.

    • Recommended Action: Immediately postpone treatment until the reaction subsides. Upon resumption, reduce the UVA dose to the last well-tolerated level and proceed with smaller increments.[5]

  • Incorrect MPD Determination: An inaccurate MPD reading can lead to an inappropriately high starting dose of UVA.

    • Recommended Action: Re-evaluate the MPD. Ensure the reading is taken 72-96 hours after the test, as this is when the peak phototoxic reaction occurs.[3][6]

  • Concomitant Photosensitizing Medications: Other medications the subject is taking may increase photosensitivity.

    • Recommended Action: Review the subject's concomitant medications for any known photosensitizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the standard oral dosage for 5-MOP in photochemotherapy?

A1: The standard oral dosage for 5-MOP is typically 1.2 mg/kg of body weight.[2][4] This is generally double the recommended dosage for 8-MOP (0.6 mg/kg) to achieve comparable therapeutic effects, primarily due to 5-MOP's lower bioavailability and phototoxicity.[1][2][3] An alternative dosing strategy is based on body surface area, with a recommended dose of 50mg/m².[4]

Q2: How is the initial UVA dose determined for 5-MOP PUVA therapy?

A2: The initial UVA dose can be determined by two primary methods:

  • Minimal Phototoxic Dose (MPD) Testing: This is the preferred method. The MPD is the lowest dose of UVA radiation that produces a defined erythema 72-96 hours after oral psoralen (B192213) intake.[3][6] The initial therapeutic UVA dose is typically set at 70% of the MPD.[3]

  • Skin Type Assessment: If MPD testing is not feasible, the initial UVA dose can be based on the subject's Fitzpatrick skin type.[3]

Q3: What are the primary advantages of using 5-MOP over 8-MOP?

A3: The primary advantage of 5-MOP is its improved tolerability and lower incidence of acute side effects.[1][2][7] Patients treated with 5-MOP experience significantly less nausea, vomiting, and severe erythema compared to those treated with 8-MOP.[1]

Q4: What is the recommended frequency of 5-MOP PUVA treatment sessions?

A4: For most conditions, treatment is typically administered two to three times per week, with a minimum of 48-72 hours between sessions to allow for any phototoxic reaction to manifest.[3][5]

Q5: Can 5-MOP be used in topical or bath PUVA therapy?

A5: Yes, 5-MOP can be used in bath PUVA therapy. Interestingly, in a bath-water delivery system, 5-MOP has been shown to be more phototoxic than 8-MOP.[8] This suggests that the route of administration significantly impacts its phototoxic potential.

Data Presentation

Table 1: Comparison of Oral 5-MOP and 8-MOP Photochemotherapy

Parameter5-Methoxypsoralen (5-MOP)8-Methoxypsoralen (8-MOP)Source(s)
Standard Oral Dose 1.2 mg/kg0.6 mg/kg[2][4]
Bioavailability Lower (approx. 25% of 8-MOP)Higher[1]
Phototoxicity LowerHigher[2]
Common Side Effects Rare nausea, pruritus, erythemaMore frequent nausea, vomiting, erythema[1]
Therapeutic Efficacy Comparable to 8-MOP at double the doseEffective standard for PUVA[1][2][7]

Table 2: Recommended Starting UVA Doses Based on Skin Type (When MPD is not determined)

Fitzpatrick Skin TypeTypical CharacteristicsRecommended Starting UVA Dose (J/cm²)Source(s)
IAlways burns, never tansUse with caution, consider alternatives[9]
IIBurns easily, tans minimally0.5 - 1.0[10]
IIISometimes burns, slowly tans1.0 - 2.0[10]
IVBurns minimally, always tans well1.5 - 3.0[10]
VRarely burns, tans profusely2.0 - 4.0[10]
VINever burns, deeply pigmented2.5 - 5.0[10]

Note: These are general guidelines and should be adjusted based on individual patient response.

Experimental Protocols

Protocol 1: Determination of Minimal Phototoxic Dose (MPD) for Oral 5-MOP PUVA
  • Subject Preparation: The subject should fast for at least 4 hours before ingesting 5-MOP to ensure optimal absorption.

  • 5-MOP Administration: Administer a single oral dose of 5-MOP (1.2 mg/kg).

  • Waiting Period: Wait for 2-3 hours to allow the psoralen to reach peak concentration in the skin.

  • Test Site Selection: Select a non-sun-exposed area of the skin, such as the lower back or buttocks.

  • UVA Exposure: Expose a series of small, marked areas of the skin (e.g., 1 cm² squares) to a range of increasing UVA doses. A typical geometric series of doses would be 1, 2, 4, 6, 8, 10 J/cm².[3]

  • Reading the Results: Evaluate the test sites at 72 and 96 hours after UVA exposure.[3][6] The MPD is the lowest dose of UVA that produces a barely perceptible, well-defined erythema.

  • Determining Initial Therapeutic Dose: The initial therapeutic UVA dose for the full treatment is typically set at 70% of the determined MPD.[3]

Visualizations

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment_cycle Treatment Cycle (Repeated) cluster_monitoring Monitoring & Dose Adjustment subject_selection Subject Selection & Consent baseline_assessment Baseline Disease Assessment subject_selection->baseline_assessment mpd_testing MPD Testing (Optional) baseline_assessment->mpd_testing skin_typing Skin Typing baseline_assessment->skin_typing mop5_admin Oral 5-MOP Administration (1.2 mg/kg) mpd_testing->mop5_admin skin_typing->mop5_admin wait_period Waiting Period (2-3 hours) mop5_admin->wait_period uva_exposure UVA Irradiation wait_period->uva_exposure post_treatment_care Post-Treatment Instructions (Sun Protection) uva_exposure->post_treatment_care assess_response Assess Therapeutic Response post_treatment_care->assess_response assess_side_effects Monitor for Side Effects (Erythema) post_treatment_care->assess_side_effects dose_adjustment Adjust UVA Dose assess_response->dose_adjustment end_point Treatment Endpoint (e.g., Disease Clearance) assess_response->end_point Endpoint Met assess_side_effects->dose_adjustment dose_adjustment->mop5_admin Next Cycle

Caption: Experimental workflow for 5-MOP photochemotherapy.

Troubleshooting_Logic start Suboptimal Response Observed check_mop_dose Verify 5-MOP Dose (1.2 mg/kg or 50mg/m²) start->check_mop_dose check_timing Verify UVA Timing (2-3h post-ingestion) check_mop_dose->check_timing Dose Correct correct_mop_dose Adjust 5-MOP Dose check_mop_dose->correct_mop_dose Dose Incorrect check_uva_dose Review UVA Dose Protocol check_timing->check_uva_dose Timing Correct correct_timing Adjust Treatment Schedule check_timing->correct_timing Timing Incorrect check_tanning Assess for Significant Tanning check_uva_dose->check_tanning Dose Protocol OK increase_uva Increase UVA Dose Incrementally check_uva_dose->increase_uva Dose Too Low re_mpd Consider Re-evaluating MPD check_uva_dose->re_mpd MPD Suspected address_tan Increase UVA Dose to Compensate check_tanning->address_tan Tanning Present resolution Improved Therapeutic Response check_tanning->resolution No Significant Tan correct_mop_dose->check_timing correct_timing->check_uva_dose increase_uva->resolution re_mpd->resolution address_tan->resolution

Caption: Troubleshooting logic for suboptimal therapeutic response.

References

Technical Support Center: Overcoming Low Bioavailability of 5-MOP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-methoxypsoralen (5-MOP). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the low bioavailability of 5-MOP formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and experimental phases of your research.

Problem Potential Cause Suggested Solution
Low and variable 5-MOP serum concentrations in preclinical/clinical studies. Poor dissolution of the crystalline 5-MOP from the dosage form.Consider micronization of the 5-MOP powder to increase the surface area for dissolution. A study on a new micronized 5-MOP tablet showed significantly higher and earlier serum and suction blister concentrations compared to a conventional tablet[1][2].
Rapid first-pass metabolism in the liver.Explore nanoformulation strategies such as solid lipid nanoparticles (SLNs) or nanoemulsions. These can protect 5-MOP from premature degradation and may enhance lymphatic absorption, bypassing the liver.
Food effect influencing absorption.Administering 5-MOP with food can significantly impact its bioavailability. Standardize administration protocols to either include or exclude food and maintain consistency across study subjects.
Inconsistent results in in vitro cell-based assays. Poor solubility of 5-MOP in aqueous cell culture media.Prepare a stock solution of 5-MOP in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. Ensure the final solvent concentration is non-toxic to the cells.
Degradation of 5-MOP in the formulation.Protect 5-MOP formulations from light, as it is a photosensitive compound. Store formulations in amber vials or wrap containers in aluminum foil.
Difficulty achieving therapeutic efficacy in PUVA therapy. Insufficient 5-MOP concentration at the target site (skin).Optimize the timing between 5-MOP administration and UVA irradiation to coincide with the peak serum concentration (Tmax). This may need to be determined for each specific formulation.
Formulation not releasing 5-MOP effectively.For topical formulations, ensure the vehicle is optimized for skin penetration. For oral formulations, consider the impact of excipients on drug release.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the main reasons for the low bioavailability of oral 5-MOP formulations? A1: The primary reasons for the low bioavailability of 5-MOP are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its susceptibility to first-pass metabolism in the liver.

  • Q2: How can I improve the solubility of 5-MOP in my formulation? A2: Several strategies can be employed to improve 5-MOP solubility. Micronization increases the surface area of the drug particles, leading to faster dissolution[1][2]. Nanoformulations, such as nanoemulsions and solid lipid nanoparticles (SLNs), can encapsulate 5-MOP in a more soluble form.

  • Q3: What are the advantages of a nanoemulsion formulation for 5-MOP? A3: Nanoemulsions can significantly enhance the oral bioavailability of lipophilic drugs like 5-MOP by increasing drug solubilization, improving absorption, and potentially reducing first-pass metabolism through lymphatic uptake.

  • Q4: Are there any specific excipients I should consider for a 5-MOP formulation? A4: The choice of excipients is critical. For oral formulations, surfactants and lipids are key components of nanoemulsions and SLNs. For topical formulations, penetration enhancers can be incorporated to improve skin delivery. Compatibility of all excipients with 5-MOP should be thoroughly evaluated.

Experimental Protocols & Data Interpretation

  • Q5: How is the dosage of 5-MOP typically calculated for PUVA therapy? A5: The standard dosage for 5-MOP is often double that of 8-MOP. For microcrystalline tablets, a common dosage is 1.2 mg/kg of body weight or 50 mg per square meter of body surface area[3][4].

  • Q6: What pharmacokinetic parameters are most important to measure in a 5-MOP bioavailability study? A6: The key pharmacokinetic parameters to determine are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC)[5]. These parameters provide insights into the rate and extent of drug absorption.

  • Q7: I am seeing a large inter-subject variability in my pharmacokinetic data. What could be the cause? A7: High inter-individual variability is a known issue with psoralen (B192213) bioavailability. This can be due to genetic differences in drug metabolism, variations in gastrointestinal physiology, and the influence of food. It is important to use a well-controlled study design, such as a crossover design, to minimize the impact of this variability.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different 5-MOP Formulations

FormulationDosageCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Reference
Conventional Tablet1.2 mg/kgLower and later peakSlowerLower[1]
Micronized Tablet1.2 mg/kgSignificantly higherEarlierSignificantly higher[1]
Predicted Human PK1.2 mg/kg20-125[2]

Experimental Protocols

1. Preparation of a 5-MOP Nanoemulsion (General Protocol)

This protocol outlines a general method for preparing an oil-in-water (o/w) nanoemulsion of 5-MOP using a high-pressure homogenization technique.

  • Materials:

    • 5-Methoxypsoralen (5-MOP)

    • Oil phase (e.g., castor oil, Capryol™ 90)

    • Surfactant (e.g., Kolliphor® EL, Tween 80)

    • Co-surfactant (e.g., Transcutol P)

    • Purified water

  • Procedure:

    • Preparation of the Oil Phase: Dissolve a specific amount of 5-MOP in the chosen oil. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase (purified water) under continuous stirring with a magnetic stirrer to form a coarse emulsion.

    • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure and for a set number of cycles to reduce the droplet size to the nano-range.

    • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of 5-MOP should also be determined.

2. Quantification of 5-MOP in Plasma using HPLC (General Method)

This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of 5-MOP in plasma samples.

  • Materials and Equipment:

    • HPLC system with a UV or fluorescence detector

    • C18 analytical column

    • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer)

    • Plasma samples containing 5-MOP

    • Internal standard (e.g., another psoralen derivative not present in the sample)

    • Protein precipitation and/or liquid-liquid extraction reagents

  • Procedure:

    • Sample Preparation: Thaw plasma samples. Precipitate plasma proteins using a suitable agent (e.g., acetonitrile or methanol). Alternatively, perform a liquid-liquid extraction to isolate 5-MOP. Add the internal standard to all samples, calibration standards, and quality controls.

    • Chromatographic Conditions:

      • Column: C18, with appropriate particle size and dimensions.

      • Mobile Phase: An isocratic or gradient mixture of organic solvent and aqueous phase.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at the wavelength of maximum absorbance for 5-MOP, or fluorescence detection for higher sensitivity.

    • Calibration and Quantification: Prepare a calibration curve by spiking known concentrations of 5-MOP into blank plasma. Analyze the clinical samples and determine the concentration of 5-MOP by interpolating from the calibration curve based on the peak area ratio of 5-MOP to the internal standard.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical/Clinical Study cluster_data Data Analysis Select Formulation Strategy Select Formulation Strategy Prepare Formulation Prepare Formulation Select Formulation Strategy->Prepare Formulation e.g., Micronization, Nanoemulsion Characterize Formulation Characterize Formulation Prepare Formulation->Characterize Formulation Size, PDI, Encapsulation Administer Formulation Administer Formulation Characterize Formulation->Administer Formulation Collect Samples Collect Samples Administer Formulation->Collect Samples e.g., Blood, Tissue Analyze Samples Analyze Samples Collect Samples->Analyze Samples HPLC, LC-MS/MS Determine PK Parameters Determine PK Parameters Analyze Samples->Determine PK Parameters Cmax, Tmax, AUC Assess Bioavailability Assess Bioavailability Determine PK Parameters->Assess Bioavailability

Caption: Experimental workflow for assessing 5-MOP bioavailability.

signaling_pathway cluster_puva PUVA Therapy cluster_cellular Cellular Response 5-MOP 5-MOP DNA Intercalation DNA Intercalation 5-MOP->DNA Intercalation UVA Light UVA Light Photoactivation Photoactivation UVA Light->Photoactivation DNA Intercalation->Photoactivation DNA Adducts DNA Adducts Photoactivation->DNA Adducts Cross-linking DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response p53 Activation p53 Activation DNA Damage Response->p53 Activation Immunomodulation Immunomodulation DNA Damage Response->Immunomodulation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Inhibition of Keratinocyte Proliferation Inhibition of Keratinocyte Proliferation Cell Cycle Arrest->Inhibition of Keratinocyte Proliferation Elimination of Hyperproliferative Cells Elimination of Hyperproliferative Cells Apoptosis->Elimination of Hyperproliferative Cells Altered Cytokine Expression Altered Cytokine Expression Immunomodulation->Altered Cytokine Expression

Caption: Simplified signaling pathway of 5-MOP in PUVA therapy.

References

Technical Support Center: Troubleshooting Poor DNA Intercalation with Novel Psoralen Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel psoralen (B192213) analogs for DNA intercalation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments involving psoralen analogs and DNA intercalation.

1. Why am I observing low or no DNA intercalation with my novel psoralen analog?

  • Answer: Several factors can contribute to poor DNA intercalation. Consider the following possibilities and troubleshooting steps:

    • Psoralen Analog Solubility: Many novel psoralen analogs exhibit poor aqueous solubility, which can significantly limit their effective concentration available for DNA binding.[1]

      • Troubleshooting:

        • Optimize Buffer Conditions: Experiment with different buffer components, pH, and ionic strength to improve the solubility of your analog.

        • Use of Co-solvents: Consider using a small percentage of an organic co-solvent like DMSO, but be mindful of its potential effects on DNA structure and the assay itself.

        • Formulation Strategies: For in vivo or cell-based assays, consider formulation strategies like encapsulation in phytosomes to enhance delivery and solubility.[2]

    • Suboptimal Psoralen Analog Concentration: The concentration of the psoralen analog is critical for efficient intercalation.

      • Troubleshooting: Perform a concentration-response experiment to determine the optimal concentration range for your specific analog and DNA substrate.

    • Issues with UVA Irradiation: The UVA dose and wavelength are critical for covalent crosslinking after intercalation.

      • Troubleshooting:

        • Optimize UVA Dose: Titrate the UVA dose (J/cm²) to find the optimal level that maximizes crosslinking without causing excessive DNA damage. Both insufficient and excessive UVA exposure can lead to suboptimal results.[3]

        • Verify Wavelength: Ensure your UVA source emits at the optimal wavelength for psoralen activation (typically 320-400 nm).[4]

    • DNA Structure and Sequence: The efficiency of psoralen intercalation can be influenced by DNA topology and sequence. Psoralens preferentially intercalate at 5'-TA sites.[5]

      • Troubleshooting:

        • Confirm DNA Integrity: Run your DNA on a gel to ensure it is not degraded.

        • Consider DNA Supercoiling: Psoralen intercalation is more efficient in negatively supercoiled DNA. If applicable to your experimental system, assess the superhelicity of your DNA.

2. How can I confirm that my psoralen analog is intercalating into DNA?

  • Answer: Several biophysical techniques can be used to confirm and characterize DNA intercalation:

    • UV-Vis Spectroscopy: DNA intercalation by psoralens leads to a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the psoralen's absorption spectrum.[4] This can be monitored by titrating a fixed concentration of the psoralen analog with increasing concentrations of DNA.

    • Fluorescence Spectroscopy: Many psoralen analogs are fluorescent. The binding to DNA can lead to changes in fluorescence intensity and polarization.

    • Gel Electrophoresis: Intercalation can cause a change in the electrophoretic mobility of DNA. For covalently crosslinked DNA, a clear band shift will be observed, especially on denaturing gels where crosslinked DNA will renature and migrate slower than single-stranded DNA.[6]

3. My crosslinking efficiency is low, even with confirmed intercalation. What could be the issue?

  • Answer: Low crosslinking efficiency after successful intercalation often points to issues with the photoactivation step or the specific properties of the analog.

    • Inefficient Photoconversion: The initial intercalation is a non-covalent interaction. Covalent crosslinking requires a second photochemical reaction upon UVA irradiation.

      • Troubleshooting:

        • Two-Step Irradiation: For some psoralens, a two-step UVA irradiation protocol can be more effective. An initial low dose of UVA can generate monoadducts, followed by a second, higher dose to convert monoadducts to interstrand crosslinks (ICLs).[7]

        • Oxygen Quenching: The excited state of psoralen can be quenched by molecular oxygen. While typically not an issue in standard buffers, consider de-gassing your solutions if you suspect this is a problem.

    • Analog-Specific Photochemistry: Not all psoralen analogs are equally efficient at forming ICLs. Some may predominantly form monoadducts.[8]

      • Troubleshooting: Characterize the ratio of monoadducts to ICLs for your novel analog using techniques like HPLC-MS/MS.[9]

4. I am seeing non-specific binding or precipitation in my assay.

  • Answer: This is often related to the solubility and aggregation of the psoralen analog.

    • Troubleshooting:

      • Review Solubility: Re-evaluate the solubility of your compound under the specific assay conditions.

      • Include Blocking Agents: In cell-based assays or assays with other proteins, consider including blocking agents like BSA to reduce non-specific binding.

      • Centrifugation: Before adding your psoralen analog solution to the assay, centrifuge it at high speed to pellet any undissolved precipitate.

Data Presentation

Table 1: Yield of Psoralen-DNA Adducts with Different Psoralen Analogs and UVA Doses

Psoralen AnalogUVA Dose (J/cm²)Monoadducts (lesions per 10⁶ nucleotides)Interstrand Crosslinks (lesions per 10³ nucleotides)
8-MOP 0.57.6 - 7.2~0.04
10.02.2 - 50.8~0.12
Amotosalen S59 0.5215 - 223.9
10.019 - 14612.8

Data summarized from a study on human cells. The range for monoadducts represents the yields of different types of monoadducts identified. Note that the units for monoadducts and interstrand crosslinks are different.[9]

Table 2: Solubility of Psoralen and 5-Methoxypsoralen (5-MOP) with and without a Solubilizing Agent

CompoundIntrinsic Solubility (mM)Solubility with 70 mM HP-β-CD (mM)Fold Increase
Psoralen (PSO) 0.27 ± 0.0072.72 ± 0.0310
5-MOP 0.032 ± 0.001--

Data from a study using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.[1]

Experimental Protocols

1. UV-Vis Spectroscopy for Determining Psoralen-DNA Intercalation

This protocol is a general guideline and should be optimized for your specific psoralen analog and DNA.

  • Preparation of Solutions:

    • Prepare a stock solution of your psoralen analog in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of DNA (e.g., calf thymus DNA) in your assay buffer (e.g., Tris-HCl, NaCl, EDTA, pH 7.4). Determine the DNA concentration accurately using UV absorbance at 260 nm.

    • Prepare a series of DNA dilutions in the assay buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of your psoralen analog (typically 250-400 nm).

    • Use a quartz cuvette with a 1 cm path length.

  • Measurement:

    • Blank the spectrophotometer with the assay buffer.

    • Add a fixed concentration of your psoralen analog to the cuvette and record the absorbance spectrum.

    • Sequentially add increasing concentrations of DNA to the cuvette, mixing well after each addition.

    • Record the absorbance spectrum after each addition of DNA.

  • Data Analysis:

    • Correct the spectra for the absorbance of DNA itself.

    • Plot the change in absorbance at the psoralen's wavelength maximum (λmax) as a function of DNA concentration.

    • Analyze the data to determine the binding constant (K_b). A decrease in absorbance (hypochromicity) and a red shift in the λmax are indicative of intercalation.[4]

2. Agarose (B213101) Gel Electrophoresis for Detecting Psoralen-DNA Crosslinking

  • Reaction Setup:

    • In a microcentrifuge tube, combine your DNA, psoralen analog (at the desired concentration), and reaction buffer.

    • Incubate the mixture in the dark for a period to allow for intercalation (e.g., 15-30 minutes at room temperature).

  • UVA Irradiation:

    • Place the tubes on ice or in a cooling block.

    • Expose the samples to a calibrated UVA light source (e.g., 365 nm) for a defined period to induce crosslinking.

    • Include control samples that are not irradiated and samples without the psoralen analog.

  • Denaturation and Renaturation:

    • Add a denaturing loading buffer (containing formamide (B127407) and a tracking dye) to your samples.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Immediately place the samples on ice to promote rapid renaturation of crosslinked strands.

  • Gel Electrophoresis:

    • Prepare a standard agarose gel (e.g., 1-1.5%) in TBE or TAE buffer.

    • Load the denatured and renatured samples into the wells.

    • Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualize the DNA bands under UV light.

  • Interpretation:

    • Non-crosslinked DNA will appear as a faster-migrating single-stranded band.

    • Crosslinked DNA will renature into a double-stranded form and migrate more slowly than the single-stranded DNA. The intensity of this slower-migrating band is indicative of the crosslinking efficiency.[6]

Signaling Pathways and Experimental Workflows

Psoralen-Induced DNA Damage Response and Apoptosis

Psoralen-induced DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that block DNA replication and transcription. This triggers a complex cellular response, often culminating in apoptosis. The Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a key sensor of this type of DNA damage, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then induce the expression of pro-apoptotic genes, leading to programmed cell death.[10][11][12]

Psoralen_DNA_Damage_Response Psoralen-Induced DNA Damage and Apoptosis Pathway Psoralen Psoralen Analog Intercalation Non-covalent Intercalation Psoralen->Intercalation DNA DNA DNA->Intercalation UVA UVA Light ICL Interstrand Crosslink (ICL) Intercalation->ICL UVA Replication_Block Replication Fork Stall ICL->Replication_Block Transcription_Block Transcription Blockage ICL->Transcription_Block ATR ATR Kinase Activation Replication_Block->ATR Transcription_Block->ATR p53 p53 Phosphorylation and Activation ATR->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Psoralen-induced DNA damage response leading to apoptosis.

Experimental Workflow for Assessing Psoralen Analog Intercalation and Crosslinking

This workflow outlines the general steps for characterizing the DNA intercalation and crosslinking potential of a novel psoralen analog.

Experimental_Workflow Workflow for Psoralen Analog Characterization cluster_synthesis Compound Preparation cluster_intercalation Intercalation Assessment cluster_crosslinking Crosslinking Analysis cluster_cellular Cellular Assays Synthesis Synthesize & Purify Psoralen Analog Solubility Determine Aqueous Solubility Synthesis->Solubility UV_Vis UV-Vis Spectroscopy Solubility->UV_Vis FP Fluorescence Polarization Solubility->FP Irradiation UVA Irradiation UV_Vis->Irradiation FP->Irradiation Gel Denaturing Agarose Gel Electrophoresis Irradiation->Gel Quantification Quantify Monoadducts vs. ICLs (e.g., HPLC-MS) Irradiation->Quantification Cytotoxicity Cytotoxicity Assay (e.g., MTT, Apoptosis) Irradiation->Cytotoxicity Signaling Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Signaling

Caption: A typical experimental workflow for characterizing novel psoralen analogs.

References

Technical Support Center: Topical 8-Methoxypsoralen (8-MOP) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize erythema during topical 8-methoxypsoralen (8-MOP) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind 8-MOP and UVA-induced erythema?

A1: The erythema, or redness, observed in PUVA (Psoralen + UVA) therapy is a phototoxic reaction. 8-MOP, when activated by UVA radiation, forms photo-adducts with DNA in keratinocytes. This process can slow down keratinocyte proliferation and suppress the cutaneous immune reaction.[1] The formation of DNA cross-links is considered a crucial event leading to phototoxic erythema.[2] The inflammation peaks around 48-96 hours after exposure and can last for days to weeks, manifesting as redness, swelling, and in severe cases, blistering.[1]

Q2: How can I determine the appropriate starting UVA dose to minimize the risk of severe erythema?

A2: The recommended approach is to determine the Minimal Phototoxic Dose (MPD). The MPD is the lowest dose of UVA that produces a barely perceptible, well-defined erythema 96 hours after exposure to 8-MOP.[3][4] The initial treatment dose is typically a percentage of the MPD, for example, 40% of the MPD.[3][4] The optimal time to read the MPD for topical 8-MOP is 4 days (96 hours) after UVA exposure.[4] If determining the MPD is not feasible, the starting dose can be selected based on the patient's skin type.[1]

Q3: What are the different methods of topical 8-MOP application, and do they influence erythema risk?

A3: Topical 8-MOP can be administered through baths, soaks, gels, or creams.[3][5][6] Topical applications are extremely photosensitizing, necessitating the use of very low UVA doses.[1]

  • Bath PUVA: The patient soaks in a dilute solution of 8-MOP for about 15 minutes before UVA exposure.[3] This method allows for even distribution of the psoralen (B192213).[1]

  • Topical Soaks: Similar to a bath but localized to specific areas like hands and feet.[3]

  • Gel/Cream/Lotion: Applied directly to the affected skin. A waiting period of 15-30 minutes is typically required before UVA irradiation to allow for skin penetration.[3][7]

Higher concentrations of topical 8-MOP can lead to greater phototoxicity.[1] Therefore, the choice of application method and concentration directly impacts the risk and severity of erythema, requiring careful dose selection.

Q4: How should I adjust the UVA dose during the course of treatment in response to erythema?

A4: Dose adjustments should be based on the erythema response observed from the previous treatment. A common approach is to use an erythema grading scale.[3] For example:

  • No erythema: Increase the UVA dose by 20%.[3]

  • Grade 1 (Mild, barely perceptible erythema): Repeat the previous dose and then reduce subsequent increments to 10%.[3]

  • Grade 2 (Moderate, well-defined erythema): Postpone one treatment, then repeat the previous dose, and reduce future increments to 10%.[3]

  • Grade 3 (Severe, painful erythema): Stop treatment until the erythema resolves completely. Then, restart at 50% of the last dose, followed by 10% increments.[3]

  • Grade 4 (Very severe, painful erythema with blisters): Stop treatment and seek medical review.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Severe Erythema - Incorrect UVA dosage calculation.- Overexposure to UVA.- Uneven application of topical 8-MOP.- Concomitant use of other photosensitizing agents (e.g., certain medications, perfumes).[5][8]- Variation in psoralen absorption.- Immediately stop treatment until erythema subsides.- Review the UVA dosimetry and calibration of the equipment.- Ensure precise and uniform application of the topical 8-MOP.- Inquire about any new medications or topical products the subject is using.- Re-evaluate the MPD if necessary.
Inconsistent Erythema Response - Variable time between 8-MOP application and UVA exposure.- Inconsistent application of 8-MOP (e.g., different amounts or thickness).- Changes in skin condition (e.g., scaling, inflammation).- Standardize the time between psoralen application and irradiation. For bath PUVA, UVA irradiation should occur immediately after the bath for optimal photosensitization.[9]- Develop a consistent application protocol for topical preparations.- Ensure the skin is in a similar condition before each treatment. Emollients can be used, but they should not be sunscreens.[1]
Erythema in Uninvolved Skin Areas - Spreading of the topical 8-MOP beyond the target area.- Systemic absorption of 8-MOP (less common with topical application).- Carefully apply the topical 8-MOP only to the affected areas.[3]- Protect the surrounding healthy skin with a sunscreen or physical barrier.- For bath PUVA, consider using protective clothing for sensitive areas.[5]
Delayed or Prolonged Erythema - The peak inflammatory response to PUVA occurs at 48-96 hours.[1]- Individual patient sensitivity.- Advise subjects that erythema from PUVA can be delayed and last longer than a typical sunburn.[5]- Assess erythema at 96 hours post-treatment for accurate evaluation.[4]- Adjust subsequent treatments based on the peak erythema observed.

Data Presentation

Table 1: Erythema-Based UVA Dose Adjustments

Erythema GradeDescriptionRecommended Action
0No erythemaIncrease UVA dose by 20%
1Mild, barely perceptible, resolves within 72 hoursRepeat previous dose, then reduce increments to 10%
2Moderate, well-defined, slight discomfortPostpone one treatment, repeat previous dose, then 10% increments
3Severe, symptomatic/painful erythemaNo treatment until resolved, restart at 50% of last dose
4Very severe, painful erythema with bullaeNo treatment, urgent review
Source: Adapted from Photonet National Managed Clinical Network Treatment Protocols.[3]

Table 2: Minimal Phototoxic Dose (MPD) for Topical 8-MOP with Varying UVA Wavelengths

UVA Wavelength (nm)Mean MPD (J/cm²)Standard Deviation
3250.640.37
3350.800.58
3450.960.55
3551.500.85
3652.190.90
3752.891.06
Source: Data from a study on the erythema action spectrum of topical 8-MOP-sensitized skin.[10][11]

Table 3: Recommended 8-MOP Concentrations for Topical PUVA

Application Method8-MOP Concentration
Bath2.6 mg/L (up to 3.7 mg/L)
Gel0.005%
Cream/Lotion0.01% - 0.1%
Source: Compiled from various clinical protocols and studies.[3][6][7][12]

Experimental Protocols

Protocol 1: Determination of Minimal Phototoxic Dose (MPD) for Topical 8-MOP

  • Subject Preparation: Select a test site on the subject's skin, typically the flexor surface of the forearm.

  • Psoralen Application: Immerse the forearm in an 8-MOP solution (e.g., 2.6 mg/L) for 15 minutes.[3][10]

  • UVA Irradiation: Immediately after the soak, expose small, defined areas of the skin to a series of increasing UVA doses.

  • Erythema Assessment: Visually assess the irradiated areas at 24-hour intervals for up to 7 days. The optimal time for MPD determination is 96 hours post-irradiation.[4]

  • MPD Definition: The MPD is the lowest UVA dose that produces a stable, faint, but well-defined erythema at the 96-hour reading.[3][4]

Protocol 2: Standard Topical PUVA Treatment (Bath Method)

  • Pre-Treatment: The subject should not apply any other topical agents to the treatment area on the day of the procedure.

  • 8-MOP Bath: The subject soaks in a bath containing a specified concentration of 8-MOP (e.g., 2.6 mg/L) for 15 minutes.[3][12]

  • UVA Exposure: Immediately following the bath, the subject is exposed to a predetermined dose of UVA radiation. The initial dose is typically 40% of the individual's MPD.[3][4]

  • Post-Treatment Care: The subject should wash their skin to remove any residual psoralen and avoid sun exposure for the remainder of the day.

  • Follow-up and Dose Adjustment: Treatment is typically administered twice weekly with a minimum of a 72-hour interval.[3] Subsequent UVA doses are adjusted based on the erythema response from the previous session (see Table 1).

Visualizations

PUVA_Erythema_Pathway cluster_skin Skin Layers cluster_activation Photochemical Reaction cluster_response Cellular & Tissue Response Topical_8_MOP Topical 8-MOP Application Epidermis Epidermis Topical_8_MOP->Epidermis Penetration Keratinocytes Keratinocytes DNA DNA Photoactivation 8-MOP Photoactivation UVA_Radiation UVA Radiation (320-400 nm) UVA_Radiation->Photoactivation DNA_Adducts Formation of DNA Photo-adducts (Monoadducts & Cross-links) Photoactivation->DNA_Adducts Intercalation with DNA Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Adducts->Cell_Cycle_Arrest Inflammatory_Cascade Inflammatory Cascade Cell_Cycle_Arrest->Inflammatory_Cascade Erythema Erythema (Phototoxicity) Inflammatory_Cascade->Erythema

Caption: Signaling pathway of 8-MOP and UVA-induced erythema.

Experimental_Workflow_MPD cluster_prep Preparation cluster_irradiation Irradiation cluster_assessment Assessment Select_Site 1. Select Test Site (e.g., forearm) Apply_8MOP 2. Apply Topical 8-MOP (e.g., 15-min soak) Select_Site->Apply_8MOP UVA_Exposure 3. Expose to Graded UVA Doses Apply_8MOP->UVA_Exposure Assess_Erythema 4. Assess Erythema at 24, 48, 72, 96, 120, 144h UVA_Exposure->Assess_Erythema Determine_MPD 5. Determine MPD at 96h (Minimal Perceptible Erythema) Assess_Erythema->Determine_MPD

Caption: Experimental workflow for MPD determination.

Dose_Adjustment_Logic Start Start Treatment (e.g., 40% of MPD) Assess Assess Erythema 96h Post-Treatment Start->Assess No_Erythema No Erythema (Grade 0) Increase UVA by 20% Assess->No_Erythema Grade 0 Mild_Erythema Mild Erythema (Grade 1) Repeat Dose, then 10% increments Assess->Mild_Erythema Grade 1 Moderate_Erythema Moderate Erythema (Grade 2) Postpone, Repeat Dose, then 10% increments Assess->Moderate_Erythema Grade 2 Severe_Erythema Severe/Very Severe Erythema (Grade 3-4) Stop Treatment & Re-evaluate Assess->Severe_Erythema Grade 3-4 Next_Treatment Administer Next Treatment No_Erythema->Next_Treatment Mild_Erythema->Next_Treatment Moderate_Erythema->Next_Treatment Severe_Erythema->Start After Resolution Next_Treatment->Assess

Caption: Logical workflow for UVA dose adjustment based on erythema.

References

Technical Support Center: Managing Phototoxic Reactions in Preclinical 8-MOP Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phototoxic reactions in preclinical studies involving 8-methoxypsoralen (8-MOP).

Troubleshooting Guides

This section offers practical solutions to common issues observed during preclinical 8-MOP experiments.

Issue 1: Severe Skin Reactions (Erythema, Edema, Ulceration) Observed in Study Animals

Possible Cause: The combined dose of 8-MOP and UVA irradiation is too high, leading to excessive phototoxicity.

Troubleshooting Steps:

  • Review and Adjust Dosages: Compare your current experimental parameters with established preclinical data. A reduction in either the 8-MOP dose or the UVA dose, or both, may be necessary. The relationship between 8-MOP concentration and UVA dose is often reciprocal in eliciting a phototoxic response.[1]

  • Staggered or Fractionated Dosing: Consider dividing the total UVA dose into smaller fractions administered over a period of time to reduce the acute inflammatory response.

  • Vehicle and Route of Administration: Ensure the vehicle used for 8-MOP administration is appropriate and does not enhance dermal penetration in an uncontrolled manner. The route of administration (e.g., oral gavage, topical) significantly impacts the timing and intensity of the phototoxic reaction.[2]

  • Animal Model Selection: Be aware that different animal strains can exhibit varying sensitivities to phototoxic agents. For instance, pigmented rats may be less sensitive to phototoxicity than albino rats, offering a potential model for mitigating severe reactions.[3]

Quantitative Data Summary: 8-MOP Dosage and UVA Irradiation in Rodent Models

Animal Model8-MOP DoseRoute of AdministrationUVA Dose (J/cm²)Observed EffectsReference
Sprague-Dawley Rats1, 5, 10 mg/kgOral5, 10, 15, 20Dose-dependent phototoxic responses; 10 J/cm² identified as an appropriate dose for detecting phototoxicity.[4]
Long-Evans RatsNot specifiedOral10Auricular irritation, cutaneous reactions, and ocular histopathology.
Hairless Mice20, 30, 40 mg/kgGavageNot specified20 mg/kg was the minimum phototoxic dose. Higher doses caused severe burning and scarring.[2]
Sprague-Dawley Rats10 mg/kgOral10Severe necrosis of the epidermal layer, erosion, and ulceration.[4]
Long-Evans & Sprague-Dawley RatsNot specifiedOral Gavage10Phototoxicity demonstrated in both strains, with Long-Evans rats being less sensitive.[3]
Issue 2: Inconsistent or Non-reproducible Phototoxic Reactions

Possible Cause: Variability in experimental procedures, including timing of irradiation, light source calibration, and animal handling.

Troubleshooting Steps:

  • Standardize Timing: The interval between 8-MOP administration and UVA irradiation is critical. Plasma concentrations of 8-MOP typically peak within a specific timeframe, and irradiation should coincide with this peak to ensure maximal and consistent photosensitization.[5]

  • Calibrate Light Source: Regularly calibrate the UVA light source to ensure a consistent and accurate dose is delivered during each experiment. The spectral output of the lamp should also be verified.

  • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress, which can influence physiological responses.

  • Consistent Application: For topical studies, ensure a uniform and consistent application of the 8-MOP formulation to the designated skin area.

Experimental Protocols

Protocol 1: Assessment of Cutaneous Phototoxicity in Rats

This protocol is a generalized procedure based on common practices in preclinical phototoxicity studies.

  • Animal Model: Male Sprague-Dawley or Long-Evans rats, 7-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment.

  • 8-MOP Administration:

    • Prepare a solution of 8-MOP in a suitable vehicle (e.g., corn oil).[4]

    • Administer the 8-MOP solution via oral gavage at the desired dose (e.g., 10 mg/kg).[4]

  • UVA Irradiation:

    • At a predetermined time after 8-MOP administration (e.g., 1-2 hours), anesthetize the animals.

    • Expose a shaved area of the dorsal skin to a UVA light source.

    • Deliver a specific dose of UVA radiation (e.g., 10 J/cm²).[3][4]

  • Clinical Observation:

    • Visually assess the irradiated skin for signs of phototoxicity (erythema, edema) at regular intervals (e.g., 24, 48, and 72 hours) post-irradiation.[6]

    • Score the severity of the reactions using a standardized scale.

  • Histopathological Analysis:

    • At the end of the observation period, euthanize the animals and collect skin samples from the irradiated and non-irradiated areas.

    • Process the tissues for histopathological examination to assess for epidermal necrosis, ulceration, and inflammatory cell infiltration.[4]

Experimental Workflow for Preclinical 8-MOP Phototoxicity Study

G Experimental Workflow for 8-MOP Phototoxicity Assessment A Animal Acclimatization B 8-MOP Administration (e.g., Oral Gavage) A->B C Time Interval (for drug absorption) B->C D UVA Irradiation of Shaved Skin Area C->D E Post-Irradiation Observation Period D->E F Clinical Scoring (Erythema, Edema) E->F G Histopathological Analysis E->G H Data Analysis & Interpretation F->H G->H

Caption: A typical workflow for assessing 8-MOP induced phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of 8-MOP induced phototoxicity?

8-MOP is a photosensitizing agent that, upon activation by UVA radiation, forms covalent bonds with the pyrimidine (B1678525) bases of DNA.[5] This process can lead to the formation of monoadducts and interstrand cross-links, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7] This cellular damage triggers an inflammatory cascade, resulting in the clinical signs of phototoxicity such as erythema and edema.

Signaling Pathway of 8-MOP Induced Phototoxicity

G 8-MOP Phototoxicity Signaling Pathway cluster_0 Initiation Phase cluster_1 Cellular Damage Phase cluster_2 Inflammatory Response Phase A 8-MOP Administration C Photoactivation of 8-MOP A->C B UVA Irradiation (320-400 nm) B->C D Formation of DNA Monoadducts & Interstrand Cross-links C->D E Inhibition of DNA Replication & Transcription D->E F Cell Cycle Arrest & Apoptosis E->F G Release of Inflammatory Mediators F->G H Recruitment of Immune Cells G->H I Clinical Manifestations (Erythema, Edema) H->I

Caption: The signaling cascade of 8-MOP phototoxicity.

Q2: How can I differentiate between phototoxicity and photoallergy in my preclinical model?

Phototoxicity is a non-immunologic reaction that can occur in any individual with sufficient exposure to the photosensitizing agent and light. It typically appears within hours of exposure and resembles an exaggerated sunburn. In contrast, photoallergy is a cell-mediated immune response that occurs only in sensitized individuals and may take 24-48 hours to manifest, often presenting as an eczematous reaction. Histopathological examination can also help differentiate the two, with phototoxicity showing epidermal necrosis and photoallergy characterized by a dermal infiltrate of lymphocytes and eosinophils.

Q3: Are there any strategies to mitigate phototoxicity without compromising the intended therapeutic effect in efficacy studies?

Yes, several strategies can be employed:

  • Dose Titration: Carefully titrate the 8-MOP and UVA doses to find a therapeutic window that achieves the desired biological effect with minimal phototoxicity.

  • Topical Application: For localized effects, topical application of 8-MOP can limit systemic exposure and reduce the risk of widespread phototoxicity.

  • Use of Sunscreens: In some experimental designs, the application of a broad-spectrum sunscreen to non-target areas can prevent unintended phototoxic reactions.

  • Anti-inflammatory Agents: Co-administration of anti-inflammatory agents may help to manage the inflammatory component of the phototoxic reaction, but this should be done with caution as it may interfere with the study endpoints.

Q4: What are the key considerations for ocular safety in preclinical 8-MOP studies?

8-MOP can accumulate in the lens and, upon exposure to UVA, can cause cataracts. Therefore, it is crucial to protect the eyes of the study animals during and after UVA irradiation. Ophthalmic examinations should be a standard part of the study protocol to monitor for any ocular abnormalities. The use of pigmented animal models may offer some degree of protection against ocular phototoxicity.[3]

References

"protocol refinement for consistent 5-methoxypsoralen DNA adduct formation"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure consistent and reproducible 5-methoxypsoralen (5-MOP) DNA adduct formation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 5-MOP DNA adduct formation? A1: 5-Methoxypsoralen is a planar, tricyclic furocoumarin that readily intercalates into double-stranded DNA, preferentially at 5'-TA and 5'-AT sequences.[1] Upon activation by long-wave ultraviolet light (UVA, 320-400 nm), 5-MOP forms covalent bonds with the 5,6-double bond of pyrimidine (B1678525) bases, primarily thymine. This photoaddition occurs in two steps: the absorption of a first photon creates a furan-side monoadduct, and the absorption of a second photon can convert this monoadduct into an interstrand cross-link (ICL), covalently linking the two strands of the DNA duplex.[2][3]

Q2: What are the main types of DNA adducts formed by 5-MOP? A2: 5-MOP primarily forms two types of adducts:

  • Monoadducts (MAs): Where a single 5-MOP molecule is covalently attached to one strand of DNA. Psoralens can form two types of monoadducts: a furan-side adduct (MAf) or a pyrone-side adduct (MAp).[2]

  • Interstrand Cross-links (ICLs): Where a single 5-MOP molecule binds to pyrimidine bases on opposite strands of the DNA, effectively creating a covalent bridge.[1][2] ICLs are particularly effective at blocking DNA replication and transcription.[4][5]

Q3: How are 5-MOP DNA adducts typically quantified? A3: The gold standard for accurate and specific quantification of DNA adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7] This method involves isolating DNA from treated cells, enzymatically digesting it into individual nucleosides, and then using LC-MS/MS to separate and detect the specific modified nucleosides corresponding to the 5-MOP adducts.[7][8] Other methods include ³²P-postlabeling and immunoassays, though these may lack the specificity of mass spectrometry.[9]

Q4: How does 5-MOP adduct formation trigger a cellular response? A4: The formation of bulky adducts, especially ICLs, stalls DNA replication and transcription machinery.[10][11] This blockage is recognized by the cell's DNA damage response (DDR) network. Psoralen-induced ICLs are potent activators of the Ataxia-Telangiectasia and Rad3-Related (ATR) kinase pathway.[12] ATR phosphorylates and activates downstream targets, including the tumor suppressor protein p53 (at Serine-15), which can lead to cell cycle arrest, DNA repair, or apoptosis.[10][13][14]

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
Low or No Adduct Formation 1. Insufficient UVA Dose: The photoactivation of 5-MOP is entirely dependent on UVA energy. 2. Poor 5-MOP Bioavailability: 5-MOP has low water solubility and may not efficiently reach the cellular DNA.[1] 3. Degraded 5-MOP Stock: The compound may have degraded due to improper storage.1. Verify the output of your UVA lamp (use a radiometer). Ensure the dose is appropriate for your desired outcome (e.g., start with 1-2 J/cm²). 2. Prepare 5-MOP stock solution in a suitable solvent like DMSO. Ensure complete dissolution before diluting into aqueous cell culture media. 3. Prepare a fresh stock solution of 5-MOP. Store protected from light at -20°C.
Inconsistent Results / Poor Reproducibility 1. Variable UVA Lamp Output: Lamp intensity can fluctuate with age or temperature. 2. Inconsistent Cell Density: Different cell densities can affect the amount of UVA light reaching all cells. 3. Variable Incubation Time: Insufficient or inconsistent incubation time with 5-MOP can lead to variable intercalation into DNA.1. Always measure the UVA dose immediately before each experiment. 2. Plate cells to achieve a consistent confluency (e.g., 70-80%) for every experiment. 3. Standardize the 5-MOP incubation time (e.g., 15-30 minutes in the dark prior to irradiation).[2]
High Monoadduct to Cross-link Ratio 1. Insufficient UVA Dose for ICL Formation: Monoadducts form first. Converting them to ICLs requires a second photon absorption, which necessitates a higher UVA dose.[12] 2. Low 5-MOP Concentration: While monoadduct formation may be efficient, higher local concentrations can favor the second photoreaction needed for cross-linking.[15]1. Increase the UVA irradiation time or intensity. Perform a dose-response experiment (e.g., 0.5, 1, 2, 5, 10 J/cm²) to find the optimal dose for ICL formation.[4] 2. Consider increasing the 5-MOP concentration. Note that this may also increase cytotoxicity.
Low Cross-link Yield Despite High UVA Dose 1. Local Macromolecular Environment: The efficiency of the second photoreaction (monoadduct to ICL) can be influenced by the local DNA environment.[15] 2. Oxygen Presence: While some reactions are oxygen-independent, highly reactive environments can potentially interfere.[16]1. While difficult to control in cells, this is a known factor. The presence of other DNA-binding proteins or molecular crowding agents like glycerol (B35011) has been shown to enhance cross-linking in vitro.[15] 2. Ensure experimental conditions are consistent. Perform irradiations in a buffered solution (e.g., PBS) to maintain a stable chemical environment.

Data Presentation

The formation of psoralen (B192213) adducts is highly dependent on the applied UVA dose. While specific quantitative data for 5-MOP is less prevalent, studies using its close analog, 8-methoxypsoralen (8-MOP), provide an excellent model for the expected dose-dependent behavior of monoadducts and interstrand cross-links.

Table 1: 8-MOP Adduct Formation in Human Cells vs. UVA Dose Data summarized from studies on 8-MOP, which serves as a proxy for 5-MOP behavior.

UVA Dose (J/cm²)8-MOP-MA1 (adducts/10⁶ nt)8-MOP-MA2 (adducts/10⁶ nt)8-MOP-MA3 (adducts/10⁶ nt)
0.5 7.61.97.2
1.0 4.82.511.4
2.0 3.13.819.3
5.0 2.56.936.8
10.0 2.29.950.8
Source: Data adapted from quantitative analysis of 8-MOP adducts in human cells.[4][5]

Note: MA1, MA2, and MA3 represent different monoadduct products identified via LC-MS/MS. The decrease in MA1 alongside the increase in MA2, MA3, and ICLs (not shown in this table) with rising UVA dose illustrates the conversion of initial photoadducts into other forms.

Visualizations

Experimental & Mechanistic Diagrams

G cluster_workflow Experimental Workflow A 1. Seed Cells & Grow to 70-80% Confluency B 2. Incubate with 5-MOP (e.g., 10 µM for 30 min) in Dark A->B C 3. Wash Cells & Add PBS B->C D 4. Irradiate with UVA (365 nm, e.g., 2 J/cm²) C->D E 5. Harvest Cells & Lyse D->E F 6. Isolate Genomic DNA E->F G 7. Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) F->G H 8. LC-MS/MS Analysis G->H I 9. Quantify Adducts vs. Internal Standard H->I

Caption: General workflow for 5-MOP DNA adduct formation and quantification.

Caption: Two-photon mechanism for 5-MOP monoadduct and cross-link formation.

Signaling Pathway Diagram

G cluster_pathway Cellular Response to 5-MOP Interstrand Cross-links mop_uva 5-MOP + UVA icl DNA Interstrand Cross-link (ICL) mop_uva->icl stall Blocked Transcription & Replication Fork Stall icl->stall causes atr ATR Kinase Activation stall->atr sensed by p53 p53 (inactive) atr->p53 phosphorylates p53_active p53-P (Ser15) (Active & Stable) p53->p53_active arrest Cell Cycle Arrest (p21 activation) p53_active->arrest initiates repair DNA Repair Pathways p53_active->repair initiates apoptosis Apoptosis (Programmed Cell Death) p53_active->apoptosis initiates

Caption: ICLs activate the ATR-p53 pathway, leading to cell fate decisions.

Experimental Protocols

Protocol 1: In Vitro 5-MOP Adduct Formation in Cultured Human Cells

This protocol describes a general method for treating adherent human cells (e.g., HeLa, HaCaT, or primary fibroblasts) with 5-MOP and UVA light to induce DNA adducts for subsequent analysis.

Materials:

  • Human cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 5-methoxypsoralen (5-MOP) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺-free

  • UVA light source (peak emission ~365 nm)

  • UVA radiometer for dose measurement

  • Cell culture plates (e.g., 100 mm dishes)

  • DNA isolation kit (column-based or phenol-chloroform)

Procedure:

  • Cell Seeding: Seed cells in 100 mm dishes at a density that will result in 70-80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).

  • 5-MOP Stock Preparation: Prepare a 10 mM stock solution of 5-MOP in sterile DMSO. Store in small aliquots, protected from light, at -20°C.

  • Cell Treatment: a. On the day of the experiment, aspirate the culture medium from the cells. b. Prepare a working solution of 5-MOP in serum-free medium or PBS (e.g., 10 µM final concentration). c. Add the 5-MOP solution to the cells and incubate for 30 minutes at 37°C in the dark to allow for DNA intercalation.

  • UVA Irradiation: a. Aspirate the 5-MOP-containing medium and wash the cells once with 5 mL of sterile PBS. b. Add 3-5 mL of fresh PBS to cover the cell monolayer. This ensures the UVA light is not absorbed by the culture medium. c. Remove the lid of the culture dish. Place the dish directly under the UVA light source. d. Irradiate the cells with a pre-determined dose of UVA (e.g., 2 J/cm²). The time of exposure will depend on the lamp's intensity (Dose [J/cm²] = Intensity [W/cm²] x Time [s]). Measure the intensity with a radiometer before starting.

  • Post-Irradiation: a. Immediately after irradiation, aspirate the PBS. b. Harvest the cells by trypsinization or using a cell scraper. c. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). d. The cell pellet can be processed immediately for DNA isolation or flash-frozen and stored at -80°C.

  • DNA Isolation: a. Isolate genomic DNA from the cell pellet using a commercial kit or standard protocol. b. Elute the purified DNA in nuclease-free water. Quantify the DNA concentration and assess its purity (A260/A280 ratio ~1.8).

Protocol 2: Sample Preparation for LC-MS/MS Quantification of Adducts

This protocol outlines the enzymatic digestion of DNA containing 5-MOP adducts to prepare it for mass spectrometry analysis.

Materials:

  • Purified genomic DNA (from Protocol 1)

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (Calf Intestinal or Shrimp)

  • Appropriate enzyme buffers (as per manufacturer's recommendation)

  • Internal standards for LC-MS/MS (if available)

  • Centrifugal filters (e.g., 3 kDa MWCO)

  • LC-MS grade water and solvents

Procedure:

  • DNA Denaturation: a. In a microcentrifuge tube, dilute 10-20 µg of the isolated DNA in nuclease-free water. b. Heat the DNA solution at 98°C for 5 minutes to denature the double helix, then immediately chill on ice for 10 minutes.[8]

  • Nuclease P1 Digestion: a. Add the appropriate buffer and Nuclease P1 to the denatured DNA. b. Incubate at 37°C for 30-60 minutes. This enzyme will digest the DNA into individual 3'-mononucleotides.[8]

  • Alkaline Phosphatase Digestion: a. Add Alkaline Phosphatase and its corresponding buffer directly to the Nuclease P1 reaction mixture. b. Incubate at 37°C for another 30-60 minutes. This will dephosphorylate the mononucleotides to yield nucleosides, which are more amenable to LC-MS/MS analysis.[8]

  • Enzyme Removal: a. Remove the enzymes from the digested nucleoside mixture using a centrifugal filter device (e.g., 3 kDa MWCO). Centrifuge according to the manufacturer's instructions.[8] b. The flow-through contains the purified nucleoside mixture.

  • Analysis: a. Transfer the sample to an LC-MS vial. b. The sample is now ready for injection into the LC-MS/MS system for the separation and quantification of the 5-MOP-DNA adducts. The exact LC gradient and MS parameters must be optimized for the specific adducts of interest.[17][18]

References

Technical Support Center: Addressing Variability in Patient Response to PUVA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient response to Psoralen (B192213) plus Ultraviolet A (PUVA) therapy.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments aimed at understanding and mitigating the variable patient response to PUVA therapy.

Issue 1: High Variability in Keratinocyte Apoptosis Rates Post-PUVA Treatment in Cell Culture

  • Question: We are observing significant well-to-well and experiment-to-experiment variability in keratinocyte apoptosis following PUVA treatment in our 96-well plate assays. What are the potential causes and solutions?

  • Answer: Variability in in vitro PUVA experiments can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Psoralen Incubation: Ensure consistent psoralen concentration and incubation time across all wells. Variability in psoralen uptake can significantly alter the photochemical reaction.

    • UVA Dosage: Inconsistent UVA dosage is a primary source of variability. Calibrate your UVA source regularly and ensure uniform irradiation across the entire plate. Microplate geometry can lead to edge effects; consider excluding outer wells from analysis or using a plate shaker for uniform exposure.

    • Cell Density: Seed cells at a consistent density to ensure uniform psoralen uptake and UVA exposure per cell. Over-confluent or under-confluent cultures will respond differently.

    • Cell Cycle Synchronization: Asynchronous cell populations can exhibit varied sensitivity to PUVA. Consider synchronizing cells in the G1 phase of the cell cycle before treatment to reduce this variability.[1]

    • Endpoint Assay Timing: The peak of apoptosis can vary. Perform a time-course experiment to determine the optimal endpoint for apoptosis measurement (e.g., 24, 48, 72 hours post-UVA exposure).[2]

Issue 2: Inconsistent Erythema Response in Animal Models

  • Question: Our mouse model for psoriasis shows inconsistent erythema and plaque reduction after PUVA treatment, making it difficult to assess the efficacy of our experimental modulators. How can we improve the consistency of our in vivo model?

  • Answer: In vivo models present unique challenges. Consider the following to improve the reproducibility of your PUVA experiments in animal models:

    • Psoralen Administration: The route and timing of psoralen administration (oral gavage vs. topical application) can lead to variable bioavailability. For topical application, ensure a uniform layer and consistent application time. For oral administration, fasting the animals prior to gavage can improve absorption consistency.

    • UVA Dosimetry: Ensure accurate and consistent UVA dosimetry for each animal. Shaving the treatment area is crucial for uniform skin exposure. The distance from the UVA source to the skin surface must be strictly controlled.

    • Skin Pigmentation: Variation in skin pigmentation within the animal strain can affect UVA penetration. Use animals with consistent pigmentation or account for this in your experimental design.

    • Erythema Quantification: Visual scoring of erythema can be subjective. Employ quantitative methods such as a reflectance colorimeter to obtain objective measurements of skin redness.[3] The peak of PUVA-induced erythema is often delayed, appearing around 48-96 hours post-treatment, so ensure your measurement time point is optimized.[4]

Issue 3: Difficulty Correlating Genetic Markers with PUVA Response in Patient Samples

  • Question: We are analyzing patient-derived cells for genetic polymorphisms (e.g., HLA-Cw*06, VDR) but are not finding a clear correlation with in vitro PUVA sensitivity. What could be the reason?

  • Answer: The link between genetic markers and PUVA response is complex and multifactorial.[5] Here are some points to consider:

    • Monogenic vs. Polygenic Effects: The response to PUVA is likely influenced by multiple genes, not just a single polymorphism. Consider a broader genetic screening approach or pathway analysis.

    • Epigenetic Factors: Environmental factors and epigenetic modifications can influence gene expression and, consequently, PUVA response. These are not captured by genotyping alone.

    • Functional Assays: Genotyping identifies the presence of a polymorphism but not necessarily its functional consequence. Complement your genotyping with functional assays, such as measuring the expression levels of relevant genes or the activity of associated proteins.

    • In Vitro Model Limitations: An in vitro model using a single cell type may not fully recapitulate the complex in vivo environment involving various immune cells and signaling molecules. Consider using co-culture systems or 3D skin equivalents to better model the in vivo situation.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the primary molecular mechanisms underlying PUVA therapy?

    • A1: PUVA therapy works through a combination of mechanisms. The primary mechanism involves the intercalation of psoralen into DNA. Upon activation by UVA light, psoralen forms covalent cross-links with DNA, which inhibits DNA replication and induces cell cycle arrest and apoptosis.[1] This is particularly effective against the hyperproliferating keratinocytes and infiltrating T-lymphocytes in psoriatic plaques.[1][6] PUVA also has immunomodulatory effects, including the suppression of pro-inflammatory Th1/Th17 signaling pathways and a decrease in cytokines like IFN-γ, IL-12, and IL-23.[7]

  • Q2: Why is there such a wide range of responses to PUVA therapy among patients with psoriasis?

    • A2: Patient response to PUVA is influenced by a combination of factors including:

      • Pharmacokinetics of Psoralen: Individual differences in the absorption, metabolism, and clearance of psoralen can lead to varying concentrations of the drug in the skin at the time of UVA exposure.[3]

      • Skin Type and Pigmentation: Fair-skinned individuals are often more sensitive to PUVA, while darker skin pigmentation can reduce UVA penetration.[8]

      • Genetic Factors: Polymorphisms in genes related to immune response (e.g., HLA-Cw*06) and vitamin D metabolism (e.g., VDR) have been suggested to influence psoriasis susceptibility and may play a role in treatment response.[5]

      • Disease Characteristics: The thickness and scaling of psoriatic plaques can affect the penetration of UVA light.[9]

Experimental Design & Protocols

  • Q3: What is the standard measure for assessing clinical efficacy in PUVA trials?

    • A3: The Psoriasis Area and Severity Index (PASI) is the most widely used tool to measure disease severity and response to treatment in clinical trials.[10] A 75% reduction in the PASI score from baseline (PASI 75) is a common primary endpoint for efficacy.

  • Q4: How can I quantitatively measure erythema in my experiments?

    • A4: Erythema can be quantified using a chromameter or a diffuse reflectance spectrophotometer. These instruments measure the reflection of light from the skin surface and can provide objective values for redness (a* value in the CIE Lab* color space). This is more reliable than subjective visual scoring.

Data Interpretation

  • Q5: My in vitro results show a dose-dependent increase in apoptosis with PUVA. How does this translate to the clinical setting?

    • A5: The induction of apoptosis in hyperproliferating keratinocytes and pathogenic T-cells is a key therapeutic mechanism of PUVA.[11][12] A clear dose-response in vitro is a strong indicator of the compound's potential efficacy. However, the in vivo response will also be influenced by factors such as drug delivery to the target tissue and the complex interplay of various cell types in the skin.

Quantitative Data Summary

Table 1: Clinical Efficacy of PUVA Therapy in Plaque Psoriasis

Study OutcomePUVA Treatment GroupPlacebo + UVA Groupp-valueReference
PASI 75 at 12 weeks (Per Protocol)86% (18 of 21)0% (0 of 7)< 0.0001
PASI 75 at 12 weeks (Intent-to-Treat)63% (19 of 30)0% (0 of 10)< 0.0001
Clearance of Psoriasis (Twice weekly PUVA)92% of patientsN/AN/A[13]
Median Treatments for Clearance12N/AN/A[13]
Median Cumulative UVA Dose for Clearance52 J/cm²N/AN/A[13]

Table 2: Induction of Apoptosis and Related Markers by PUVA in Psoriatic Lesions

MarkerBefore PUVAAfter 8 Weeks of PUVAp-valueReference
Epidermal ThicknessSignificantly increasedSignificantly decreased< 0.001[11][12]
Keratinocyte p53 ExpressionBaselineSignificantly increased< 0.001[11][12]
Keratinocyte Fas ExpressionBaselineSignificantly increased< 0.001[11][12]
Lymphocyte Bcl-2 ExpressionBaselineSignificantly decreased= 0.01[11][12]
Apoptotic Index (Overall)BaselineSignificantly increased= 0.008[11][12]
Apoptotic Index (Lymphocytes)BaselineSignificantly increased= 0.002[11][12]

Key Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay) Following PUVA Treatment

  • Cell Seeding: Plate keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Psoralen Incubation: Replace the medium with a medium containing the desired concentration of 8-methoxypsoralen (8-MOP) and incubate for 1 hour.

  • UVA Irradiation: Remove the medium and add phosphate-buffered saline (PBS). Expose the plate to a calibrated UVA source (320-400 nm) at the desired dose (e.g., 1-2 J/cm²).

  • Post-Irradiation Incubation: Replace the PBS with a fresh complete medium and incubate for 48 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells in a 6-well plate with PUVA as described in Protocol 1.

  • Cell Harvesting: At 24-48 hours post-treatment, harvest both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: HLA-Cw*06 Genotyping from Whole Blood

  • DNA Extraction: Isolate genomic DNA from whole blood samples using a commercial DNA extraction kit.

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using sequence-specific primers (PCR-SSP) for the HLA-C*06 allele.[15][16]

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to visualize the amplified DNA fragments. The presence of a specific band indicates a positive result for the HLA-Cw*06 allele.

  • Zygosity Determination (Optional): To determine if the patient is homozygous or heterozygous for HLA-Cw*06, a restriction fragment length polymorphism (RFLP) analysis can be performed on the PCR product.[16]

Visualizations

PUVA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUVA PUVA FasR FasR PUVA->FasR Upregulation Bcl2 Bcl2 PUVA->Bcl2 Downregulation DNA DNA PUVA->DNA Intercalation & Cross-linking Caspase_Cascade Caspase_Cascade FasR->Caspase_Cascade Activation Bcl2->Caspase_Cascade Inhibition Bax Bax Bax->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis p53 p53 DNA->p53 DNA Damage Signal DNA_Replication_Block DNA_Replication_Block DNA->DNA_Replication_Block p53->Bax Upregulation

Caption: Signaling pathway of PUVA-induced apoptosis.

PUVA_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model cluster_patient Patient Samples Cell_Culture Keratinocyte/T-cell Culture PUVA_Treatment Psoralen + UVA Exposure Cell_Culture->PUVA_Treatment Viability_Assay MTS/MTT Assay PUVA_Treatment->Viability_Assay Apoptosis_Assay Annexin V/PI Staining PUVA_Treatment->Apoptosis_Assay Gene_Expression qPCR/RNA-Seq PUVA_Treatment->Gene_Expression Psoriasis_Model Induce Psoriasis-like Phenotype PUVA_Therapy Systemic/Topical PUVA Psoriasis_Model->PUVA_Therapy Erythema_Measurement Colorimeter PUVA_Therapy->Erythema_Measurement Histology Biopsy and Staining PUVA_Therapy->Histology Blood_Sample Collect Whole Blood Genotyping HLA-Cw*06, VDR, etc. Blood_Sample->Genotyping Correlation Correlate Genotype with Clinical Outcome Genotyping->Correlation

Caption: Experimental workflow for investigating PUVA response.

PUVA_Variability_Factors cluster_factors Contributing Factors Patient_Variability Patient_Variability Pharmacokinetics Psoralen Absorption & Metabolism Pharmacokinetics->Patient_Variability Genetics HLA-Cw*06, VDR Polymorphisms Genetics->Patient_Variability Skin_Phenotype Skin Type, Pigmentation, Plaque Thickness Skin_Phenotype->Patient_Variability Disease_Activity Baseline PASI, Inflammatory State Disease_Activity->Patient_Variability

Caption: Factors contributing to patient response variability in PUVA therapy.

References

Technical Support Center: 8-Methoxypsoralen (8-MOP) Carcinogenicity Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating the long-term carcinogenic risks associated with 8-methoxypsoralen (8-MOP), a compound widely used in PUVA (Psoralen + UVA) therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind 8-MOP's carcinogenicity?

A1: The carcinogenicity of 8-MOP is primarily attributed to its action as a photosensitizing agent.[1][2] Upon activation by ultraviolet A (UVA) radiation, 8-MOP intercalates into DNA and forms covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine (B1678525) bases, particularly thymine.[1][3][4] This DNA damage can lead to mutations, particularly at 5'-TpA sites, and chromosomal aberrations, which can initiate carcinogenesis if not properly repaired.[5][6]

Q2: What are the main types of cancer associated with long-term PUVA therapy?

A2: Long-term PUVA therapy is most strongly associated with an increased risk of non-melanoma skin cancers, particularly squamous cell carcinoma (SCC).[2][7] An increased risk of basal cell carcinoma (BCC) has also been observed, though to a lesser extent than SCC.[5] Some studies suggest a potential, though less definitive, link to an increased risk of malignant melanoma.

Q3: What are the key factors that influence the carcinogenic risk of 8-MOP/PUVA therapy?

A3: Several factors influence the risk, including:

  • Cumulative UVA dose and number of treatments: Higher cumulative doses and a greater number of treatments are strongly correlated with an increased risk of SCC.[2][7]

  • Patient's skin type: Individuals with fairer skin types (I and II) are at a higher risk.

  • Prior exposure to other carcinogens: Previous treatment with ionizing radiation or coal tar can increase the risk.[5]

Q4: Are there alternatives to 8-MOP with a potentially lower carcinogenic profile?

A4: Yes, research is ongoing into alternative photosensitizers. One notable alternative is 5-methoxypsoralen (5-MOP), which has shown comparable therapeutic efficacy to 8-MOP in some applications with potentially fewer side effects. Another emerging alternative is 5-aminolevulinic acid (5-ALA), which is activated by visible light and may offer a different safety profile.[1]

Q5: Can antioxidants help mitigate 8-MOP-induced carcinogenicity?

A5: The role of antioxidants in mitigating 8-MOP's carcinogenicity is an area of active research. In theory, antioxidants could help by scavenging reactive oxygen species (ROS) generated during the photochemical reaction, thereby reducing oxidative DNA damage. However, the efficacy and safety of specific antioxidant supplementation during PUVA therapy require further clinical investigation to avoid potential interference with the therapeutic effects.

Troubleshooting Guide for 8-MOP Carcinogenicity Experiments

This guide addresses common issues encountered during in vitro and in vivo studies of 8-MOP carcinogenicity.

Problem Possible Cause(s) Suggested Solution(s)
High variability in DNA adduct formation Inconsistent 8-MOP concentration or UVA dosage. Cell density variations. Differences in cell cycle phase.Ensure precise and consistent dosing of 8-MOP and UVA irradiation. Standardize cell seeding density and ensure monolayers are not overly confluent. Synchronize cell cultures if possible to minimize cell cycle-dependent variations in DNA repair.
Low yield of DNA adducts Insufficient 8-MOP or UVA dose. Rapid DNA repair. Issues with adduct detection method.Perform dose-response experiments to determine optimal 8-MOP and UVA concentrations. Harvest cells at earlier time points post-treatment to capture peak adduct levels before significant repair occurs. Validate the sensitivity and specificity of your adduct detection assay (e.g., ELISA, LC-MS/MS).[3][8]
Inconsistent tumor incidence in animal models Variability in drug administration (oral gavage, topical). Uneven UVA exposure. Genetic drift in animal strains.Standardize administration route and technique. For topical application, ensure uniform spreading. Use a calibrated and uniform UVA light source. Consider rotating animal cages for even exposure. Use animals from a reputable supplier and monitor for any changes in background tumor rates.
High animal mortality unrelated to tumor formation Acute phototoxicity. Systemic toxicity of 8-MOP at high doses.Reduce the initial UVA dose and titrate up based on skin response. Perform dose-ranging studies to determine the maximum tolerated dose (MTD) of 8-MOP in your animal model.

Data Presentation

Table 1: Quantitative Data on 8-MOP DNA Adduct Formation and Repair

Cell TypeTreatmentAdducts per 10^6 Nucleotides (Initial)% Repair at 24 hoursReference
Human Skin Fibroblasts (GM00637)8-MOP/UVA47.7 (8-MOP-MA3)~74%[3]
Human Keratinocytes15 ng/ml 8-MOP + 1 J/cm² UVANot specified54%[9]
CHO-AA88-MOP/UVANot specified40% (ICLs at 8 hours)[3]
XPA-deficient human fibroblasts8-MOP/UVASubstantial initial adductsLittle to no repair[3]
ERCC1-deficient CHO cells8-MOP/UVASubstantial initial adductsLittle to no repair[3]

Table 2: Clinical Data on PUVA-Induced Skin Cancer Risk

Study Cohort SizeFollow-up PeriodCumulative PUVA TreatmentsRelative Risk of SCCReference
1380 patients10 years>260 treatments11-fold increase
492 patients1975-1989>1000 J/cm²Increased number of SCCs[7]
4799 patients~16 yearsNot specified5.6 (men), 3.6 (women)
1380 patients1975-2005>350 treatmentsSignificantly higher risk[2]

Experimental Protocols

Protocol 1: Quantification of 8-MOP DNA Adducts by LC-MS/MS

This protocol is a summary of the methodology described by Qi et al. (2017).[3]

  • Cell Culture and Treatment: Culture mammalian cells to ~80% confluency. Treat with 8-MOP for a specified duration, followed by UVA irradiation.

  • DNA Isolation: Harvest cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity.

  • DNA Digestion: Digest 5 µg of DNA with a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase to single nucleosides.

  • LC-MS/MS Analysis: Analyze the digested DNA samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Develop specific MRM transitions for the different 8-MOP monoadducts and interstrand crosslinks.

  • Quantification: Generate a standard curve using synthesized 8-MOP-adducted nucleoside standards of known concentrations. Calculate the number of adducts per 10^6 nucleotides in the experimental samples based on the standard curve.

Protocol 2: In Vivo Carcinogenicity Assessment in a Mouse Model

This is a generalized protocol based on common practices in photocarcinogenicity studies.[10][11]

  • Animal Model: Use a susceptible mouse strain, such as albino hairless mice (e.g., SKH-1).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Dosing:

    • Administer 8-MOP via a clinically relevant route (e.g., oral gavage or topical application).

    • Include a vehicle control group.

  • UVA Irradiation:

    • Expose the mice to a controlled dose of UVA radiation from a calibrated source at a fixed time point after 8-MOP administration.

    • The dose and frequency of irradiation should be determined in a pilot study to induce phototoxicity without causing severe burns.

  • Tumor Monitoring:

    • Observe the animals regularly (e.g., twice weekly) for the appearance of skin tumors.

    • Record the time to first tumor appearance, tumor location, and number of tumors per animal.

  • Histopathology:

    • At the end of the study (e.g., 26-30 weeks), euthanize the animals and perform a complete necropsy.

    • Collect skin tumors and other relevant tissues for histopathological examination to confirm tumor type and malignancy.

  • Data Analysis:

    • Compare tumor incidence, multiplicity, and latency between the 8-MOP/UVA treated group and the control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis, Fisher's exact test).

Visualizations

G cluster_initiation Initiation Phase cluster_cellular_response Cellular Response cluster_progression Carcinogenic Progression 8-MOP 8-MOP Activated_8-MOP Photoactivated 8-MOP 8-MOP->Activated_8-MOP Absorption of UVA UVA_Light UVA Light (320-400 nm) UVA_Light->Activated_8-MOP DNA_Intercalation DNA Intercalation Activated_8-MOP->DNA_Intercalation DNA_Adducts DNA Monoadducts & Interstrand Crosslinks DNA_Intercalation->DNA_Adducts Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (e.g., NER) DNA_Adducts->DNA_Repair Apoptosis Apoptosis DNA_Adducts->Apoptosis High Damage Mutation Mutation DNA_Repair->Cell_Cycle_Arrest DNA_Repair->Mutation Error-prone repair or overwhelmed capacity Genomic_Instability Genomic Instability Mutation->Genomic_Instability Uncontrolled_Proliferation Uncontrolled Proliferation Genomic_Instability->Uncontrolled_Proliferation Tumor_Formation Tumor Formation (e.g., SCC) Uncontrolled_Proliferation->Tumor_Formation

Caption: Signaling pathway of 8-MOP induced carcinogenicity.

G cluster_pretreatment Pre-treatment cluster_treatment Treatment cluster_posttreatment Post-treatment Analysis Cell_Culture 1. Seed cells (e.g., keratinocytes) 8-MOP_Incubation 2. Incubate with 8-MOP Cell_Culture->8-MOP_Incubation UVA_Irradiation 3. Irradiate with UVA 8-MOP_Incubation->UVA_Irradiation DNA_Isolation 4. Isolate Genomic DNA UVA_Irradiation->DNA_Isolation DNA_Digestion 5. Enzymatic Digestion to Nucleosides DNA_Isolation->DNA_Digestion LC_MSMS 6. LC-MS/MS Analysis DNA_Digestion->LC_MSMS Data_Quantification 7. Data Quantification LC_MSMS->Data_Quantification

Caption: Experimental workflow for DNA adduct quantification.

G cluster_mitigation Mitigation Strategies 8-MOP_Carcinogenicity 8-MOP Carcinogenicity Reduce_DNA_Adducts Reduced DNA Adduct Formation & Oxidative Stress 8-MOP_Carcinogenicity->Reduce_DNA_Adducts Mitigated by Dose_Optimization Dose Optimization Dose_Optimization->8-MOP_Carcinogenicity Reduce cumulative dose Alternative_Photosensitizers Alternative Photosensitizers Alternative_Photosensitizers->8-MOP_Carcinogenicity Use less carcinogenic agents (e.g., 5-MOP, 5-ALA) Photoprotection Photoprotection Photoprotection->8-MOP_Carcinogenicity Shield non-target areas Antioxidant_Intervention Antioxidant Intervention Antioxidant_Intervention->8-MOP_Carcinogenicity Scavenge ROS

Caption: Logical relationship of mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of 5-MOP and 8-MOP in the Management of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the relative efficacy, safety, and therapeutic protocols of 5-methoxypsoralen and 8-methoxypsoralen in PUVA therapy for psoriasis.

Psoralen (B192213) plus ultraviolet A (PUVA) therapy is a well-established and highly effective treatment for severe or refractory psoriasis. This photochemotherapy involves the administration of a psoralen compound, which acts as a photosensitizer, followed by controlled exposure to long-wave ultraviolet A (UVA) radiation. The two most extensively studied and utilized psoralens for this purpose are 8-methoxypsoralen (8-MOP, Methoxsalen) and 5-methoxypsoralen (5-MOP, Bergapten). This guide provides a detailed comparison of their efficacy, safety profiles, and the experimental protocols employed in key clinical studies, aimed at informing further research and development in this area.

Comparative Efficacy and Safety

Clinical evidence demonstrates that both 5-MOP and 8-MOP are effective in clearing psoriatic plaques.[1] However, they exhibit notable differences in their therapeutic and side-effect profiles. 8-MOP is often associated with a faster onset of action, which can be beneficial for rapid disease control.[1] Conversely, this is frequently offset by a higher incidence of acute phototoxicity and gastrointestinal side effects, such as nausea.[1][2]

5-MOP is characterized by a superior tolerability profile, with significantly lower rates of nausea and severe erythema.[1] While a higher oral dose of 5-MOP is typically required to achieve similar efficacy to 8-MOP, its enhanced safety profile makes it a valuable alternative, especially for patients intolerant to 8-MOP or at a higher risk of phototoxic reactions.[1] Some studies have found that while 8-MOP may lead to faster healing within the initial weeks of treatment, there is no significant difference in overall clearance after a more extended period, such as nine weeks.[2]

Parameter5-Methoxypsoralen (5-MOP)8-Methoxypsoralen (8-MOP)Key Findings & Citations
Typical Oral Dose 1.2 mg/kg0.6 mg/kg5-MOP dosage is consistently double that of 8-MOP.
Efficacy (Clearance Rate) Comparable to 8-MOP over a full treatment course.[3]May have a faster onset of action in the initial weeks of therapy.[1][2]Both are effective in clearing psoriatic lesions.[1]
Number of Exposures to Clear Comparable to 8-MOP.Comparable to 5-MOP.Similar number of treatments are generally required for clearance with both drugs.
Cumulative UVA Dose Significantly higher cumulative UVA doses may be required.[3]Lower cumulative UVA doses are generally sufficient.[3]The lower phototoxicity of 5-MOP necessitates higher UVA exposure for therapeutic effect.
Incidence of Nausea/Vomiting Significantly lower. In one study, only 1 out of 25 patients experienced nausea.Significantly higher. In the same study, 7 out of 25 patients experienced nausea and/or vomiting.5-MOP demonstrates a markedly better gastrointestinal tolerability profile.[1][3]
Incidence of Phototoxicity (Erythema/Sunburn) Significantly lower.Higher incidence of acute phototoxic reactions.[1]5-MOP has a lower potential for phototoxicity.
Incidence of Pruritus (Itching) Lower. One study reported 43.6% with a liquid formulation.[4]Higher. The same study reported 71.8% with a liquid formulation.[4]Itching was a reported side effect for 8-MOP in another study as well.

Experimental Protocols

The methodologies for comparing 5-MOP and 8-MOP in clinical trials for psoriasis generally follow a structured approach to ensure the objective assessment of efficacy and safety.

1. Patient Selection:

  • Inclusion Criteria: Patients diagnosed with moderate to severe, chronic plaque-type psoriasis are typically enrolled. Some studies may specify skin types (e.g., Fitzpatrick skin types III and IV) to maintain a homogenous study population.

  • Exclusion Criteria: Patients with a history of skin cancer, photosensitivity disorders, severe liver or kidney disease, and those who are pregnant or breastfeeding are generally excluded. Concomitant use of other psoriasis treatments is usually discontinued (B1498344) before and during the trial.

2. Study Design:

  • Comparative Studies: Many trials employ a double-blind, randomized controlled design to minimize bias.[2] Some studies have utilized a crossover design where the same patients are treated with both 8-MOP and 5-MOP sequentially, allowing for intra-patient comparison.

  • Treatment Arms: Patients are randomly assigned to receive either 5-MOP or 8-MOP.

3. Treatment Regimen:

  • Drug Administration: Psoralens are administered orally. The timing of administration before UVA exposure is critical for achieving peak photosensitivity. For 8-MOP, this is typically 1.5-2 hours before irradiation, while for 5-MOP, it can be up to 3 hours, and it is recommended to be taken with food to maximize absorption.[2][5]

  • Dosage: As noted, the standard dosage for 5-MOP is 1.2 mg/kg, and for 8-MOP, it is 0.6 mg/kg.

  • UVA Irradiation:

    • Initial Dose: The initial UVA dose is determined based on the patient's minimal phototoxic dose (MPD) or skin type. The MPD is the minimum UVA dose required to produce a faint, uniform erythema 72 hours after exposure.[5]

    • Dose Increments: The UVA dose is gradually increased at each treatment session to achieve a therapeutic effect while avoiding severe phototoxicity.[5]

    • Frequency: Treatments are typically administered 2-3 times per week.[6]

4. Efficacy and Safety Assessment:

  • Efficacy Evaluation: The primary efficacy endpoint is often the reduction in the Psoriasis Area and Severity Index (PASI) score. Clearance is typically defined as a 90-97% reduction in the PASI score.[3]

  • Safety Monitoring: Patients are closely monitored for adverse effects, including phototoxicity (erythema, blistering), gastrointestinal symptoms (nausea, vomiting), and pruritus. Laboratory tests such as complete blood count, liver function tests, and renal function tests are performed at baseline and at the end of the study.[1]

Mechanism of Action and Signaling Pathways

The therapeutic effects of both 5-MOP and 8-MOP in PUVA therapy are predicated on the same fundamental molecular mechanism.[1] This process involves the photoactivation of the psoralen molecule by UVA light, leading to the inhibition of cellular proliferation and the induction of apoptosis in pathogenic cells.[1]

Upon administration, the planar psoralen molecule intercalates between the base pairs of cellular DNA.[1] Subsequent exposure to UVA radiation excites the psoralen, causing it to form covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine) in the DNA, creating monoadducts and interstrand cross-links. These DNA lesions inhibit DNA replication and transcription, thereby arresting the hyperproliferation of keratinocytes that is characteristic of psoriasis. Furthermore, PUVA therapy is known to induce apoptosis in activated T-lymphocytes within the psoriatic plaques, which contributes to its anti-inflammatory effects.[7]

The pathogenesis of psoriasis involves a complex interplay of immune cells and keratinocytes, driven by signaling pathways such as the IL-23/Th17 axis.[8][9] Pro-inflammatory cytokines like TNF-α, IL-17, and IL-22 play a crucial role in stimulating keratinocyte proliferation and amplifying the inflammatory response.[8] The immunosuppressive and anti-proliferative effects of PUVA therapy help to disrupt this inflammatory cycle.

Visualizing Experimental and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying signaling pathway.

experimental_workflow patient_recruitment Patient Recruitment (Plaque Psoriasis) randomization Randomization patient_recruitment->randomization group_5mop Group A: 5-MOP (1.2 mg/kg) randomization->group_5mop Arm 1 group_8mop Group B: 8-MOP (0.6 mg/kg) randomization->group_8mop Arm 2 drug_admin_5mop Oral Administration (3h before UVA) group_5mop->drug_admin_5mop drug_admin_8mop Oral Administration (2h before UVA) group_8mop->drug_admin_8mop uva_treatment UVA Irradiation (2-3 times/week) drug_admin_5mop->uva_treatment drug_admin_8mop->uva_treatment assessment Efficacy & Safety Assessment (PASI, Adverse Events) uva_treatment->assessment assessment->uva_treatment Continue Treatment Cycle data_analysis Data Analysis & Comparison assessment->data_analysis

A typical workflow for a comparative clinical trial of 5-MOP and 8-MOP in psoriasis.

puva_pathway cluster_drug_action PUVA Intervention cluster_cellular_effects Cellular Effects cluster_clinical_outcome Therapeutic Outcome psoralen Oral Psoralen (5-MOP or 8-MOP) dna_intercalation Intercalation into DNA psoralen->dna_intercalation uva UVA Radiation photoactivation Photoactivation uva->photoactivation dna_adducts DNA Monoadducts & Interstrand Cross-links photoactivation->dna_adducts apoptosis Induction of Apoptosis (T-Lymphocytes) photoactivation->apoptosis dna_intercalation->photoactivation inhibition Inhibition of DNA Replication & Transcription dna_adducts->inhibition keratinocyte_reduction Reduced Keratinocyte Hyperproliferation inhibition->keratinocyte_reduction inflammation_reduction Reduced Inflammation apoptosis->inflammation_reduction plaque_clearance Psoriatic Plaque Clearance keratinocyte_reduction->plaque_clearance inflammation_reduction->plaque_clearance

The molecular mechanism of action for psoralens in PUVA therapy for psoriasis.

Conclusion for Drug Development Professionals

Both 5-MOP and 8-MOP are potent photosensitizers for the PUVA treatment of psoriasis.[1] The choice between them often involves a trade-off between the speed of onset and tolerability. 8-MOP may provide a more rapid clinical response, but its utility can be limited by a higher incidence of phototoxicity and gastrointestinal distress.[1] 5-MOP offers a superior safety and tolerability profile, making it a crucial alternative for patients who do not tolerate 8-MOP well.[1] Although it may necessitate a higher oral dose and a greater cumulative UVA exposure, its favorable side-effect profile is a significant clinical advantage.[1][3]

For professionals in drug development, the focus could be on designing novel psoralen derivatives that optimize the therapeutic window. The goal would be to achieve the high efficacy and rapid action characteristic of 8-MOP while retaining the favorable safety and tolerability profile of 5-MOP. This could involve modifications to the molecular structure to alter phototoxicity, bioavailability, and metabolism, ultimately leading to more effective and safer treatment options for psoriasis.

References

Validating HPLC-MS/MS for 8-Methoxypsoralen Detection in Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 8-methoxypsoralen (8-MOP) in tissue is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands out as a highly sensitive and specific method for this purpose. This guide provides a comprehensive comparison of HPLC-MS/MS with alternative methods for 8-MOP detection in tissue, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice of analytical method for 8-MOP quantification in tissue depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. While HPLC-MS/MS is often the gold standard, other techniques have been employed, each with its own set of advantages and limitations.

Method Principle Typical Performance Advantages Disadvantages Tissue Application
HPLC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.LLOQ: 0.25-1 ng/mL; Linearity (r²): >0.99; Accuracy: 85-115%; Precision: <15%[1][2]High sensitivity and specificity.High initial instrument cost; potential for matrix effects.Skin, Plasma (as a proxy for tissue distribution)[1]
HPLC-UV/Fluorescence Chromatographic separation followed by detection based on UV absorbance or fluorescence.LOD: ~10 µg/L (UV)[3]; LOD: 0.015 mg/L (Fluorescence)Lower instrument cost than MS; robust and widely available.Lower sensitivity and specificity compared to MS/MS; potential for interference.Serum, Suction-blister fluid[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Method requires derivatization for non-volatile compounds.High chromatographic resolution.Often requires derivatization for polar analytes like 8-MOP, which can add complexity and variability.[4]Blood[5]
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on antibody-antigen recognition.Dependent on antibody specificity and affinity.High throughput; no complex instrumentation required.Potential for cross-reactivity; may not distinguish between parent drug and metabolites; validation in tissue matrix is crucial.[6]Saliva, Serum (can be adapted for tissue homogenates)[6]

Performance of Validated HPLC-MS/MS Methods

The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for the determination of 8-MOP in human skin tissue and plasma, which can serve as a benchmark for validation in other tissue types.[1]

Parameter Skin Tissue Plasma[1] Microdialysates[1]
Linearity Range Not explicitly stated, but r² > 0.990.5 - 50 ng/mL0.25 - 50 ng/mL
Correlation Coefficient (r²) > 0.99Not explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly stated0.5 ng/mL0.25 ng/mL
Intra-day Precision (%CV) < 10%Not explicitly statedNot explicitly stated
Inter-day Precision (%CV) < 10%Not explicitly statedNot explicitly stated
Internal Standard Trimethoxypsoralen (TMP)4,5',8-trimethylpsoralen (TMP)Not applicable

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for tissue sample preparation and HPLC-MS/MS analysis of 8-MOP.

Tissue Homogenization and Extraction Protocol (General)

This protocol is a generalized procedure adapted from various sources for the extraction of small molecules from tissue matrices and can be optimized for specific tissue types.[7]

Materials:

  • Tissue sample (e.g., skin, liver, lung, brain)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extraction solvent (e.g., Acetonitrile, Methanol, or a mixture)

  • Internal Standard (IS) solution (e.g., Trimethoxypsoralen in extraction solvent)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase or a compatible solvent)

Procedure:

  • Accurately weigh the frozen tissue sample.

  • Add a specific volume of ice-cold PBS (e.g., 3 volumes of the tissue weight).

  • Add the internal standard solution.

  • Homogenize the tissue sample until a uniform homogenate is obtained. Keep the sample on ice to minimize degradation.

  • Add a larger volume of cold extraction solvent (e.g., 3 times the volume of the homogenate) to precipitate proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of reconstitution solvent.

  • Vortex and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis Protocol

This protocol is based on a validated method for 8-MOP in human plasma and can be adapted for tissue extracts.[1]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Nucleosil C18, 30 mm x 2.0 mm i.d.)

  • Mobile Phase A: 2 mM Ammonium acetate (B1210297) and 2 mM acetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 80% B for plasma extracts. This may need to be optimized for different tissue extracts to ensure separation from matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 25 - 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 8-MOP: m/z 217.2 → 174.0[1]

    • TMP (IS): m/z 229.1 → 142.1[1]

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: e.g., 4.0 kV

    • Source Temperature: e.g., 150°C

    • Desolvation Temperature: e.g., 350°C

    • Gas Flows (Nebulizer, Heater): To be optimized for the specific instrument.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical steps involved in method validation.

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing & Validation tissue Tissue Collection & Weighing homogenize Homogenization with IS tissue->homogenize extract Protein Precipitation & Extraction homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 evaporate Supernatant Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial hplc HPLC Separation vial->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant validate Method Validation quant->validate

Caption: Experimental workflow for 8-MOP detection in tissue.

validation_parameters cluster_performance Performance Characteristics center Validated Method linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision sensitivity Sensitivity (LLOQ/LOD) center->sensitivity selectivity Selectivity/Specificity center->selectivity recovery Recovery center->recovery stability Stability center->stability

References

A Side-by-Side Comparison of Phototoxicity Between 5-Methoxypsoralen (5-MOP) and 8-Methoxypsoralen (8-MOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Psoralens, in combination with Ultraviolet A (PUVA) radiation, are a cornerstone in the treatment of various skin disorders, primarily psoriasis. The therapeutic efficacy of this photochemotherapy is attributed to the phototoxic properties of psoralen (B192213) derivatives, with 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP) being the most clinically relevant. This guide provides an objective, data-driven comparison of the phototoxicity of these two compounds, summarizing key experimental findings to aid in research and development.

Clinical Phototoxicity and Therapeutic Efficacy

Clinical studies have established that while both 5-MOP and 8-MOP are effective in clearing psoriatic lesions, they exhibit distinct profiles in terms of phototoxicity and patient tolerance.[1][2] 8-MOP is generally considered to be more phototoxic, leading to a higher incidence of acute side effects such as erythema (sunburn-like reaction) and nausea.[3][4] Consequently, 5-MOP is often considered an alternative for patients who do not tolerate 8-MOP well.[3]

To achieve comparable therapeutic outcomes to 8-MOP, 5-MOP typically requires a higher dosage, often double that of 8-MOP.[5] While treatment with 8-MOP may lead to a faster initial healing rate, the overall efficacy after a complete course of treatment is often comparable between the two compounds.[2][6]

Parameter5-Methoxypsoralen (5-MOP)8-Methoxypsoralen (8-MOP)Reference
Typical Oral Dose 1.2 mg/kg0.6 mg/kg[3][5]
Incidence of Nausea 7.7%51.3%[4]
Incidence of Pruritus 43.6%71.8%[4]
Erythema (Sunburn) Lower incidenceHigher incidence, can be severe[1][3]
Therapeutic Efficacy Comparable to 8-MOPComparable to 5-MOP[2]
Cumulative UVA Dose for Clearance Significantly higherLower[3]

Molecular Mechanism and DNA Damage

The phototoxicity of psoralens stems from their ability to intercalate into DNA and, upon UVA irradiation, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine. This leads to the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and transcription, ultimately inducing apoptosis in hyperproliferating cells.

A key difference in the phototoxicity of 5-MOP and 8-MOP at the molecular level lies in the types of DNA adducts they form. Studies on Chinese Hamster Ovary (CHO) cells have shown that 8-MOP, in combination with UVA light, induces interstrand crosslinks within the DNA. In contrast, 5-MOP, while exhibiting a similar inhibitory effect on DNA synthesis, induces virtually no DNA crosslinks under the same conditions. This suggests that the phototoxicity of 5-MOP may be mediated primarily through the formation of monoadducts.

Feature5-Methoxypsoralen (5-MOP)8-Methoxypsoralen (8-MOP)Reference
DNA Intercalation YesYes
DNA Monoadduct Formation YesYes
DNA Interstrand Cross-link (ICL) Formation Virtually noneYes

Signaling Pathways in Psoralen-Induced Phototoxicity

The phototoxic effects of psoralens are not solely mediated by direct DNA damage. Evidence suggests the involvement of cellular signaling pathways, particularly the inhibition of the epidermal growth factor (EGF) receptor. The binding of photoactivated psoralens can lead to alterations in the EGF receptor, interfering with its normal function and contributing to the overall therapeutic effect.

PUVA_Signaling_Pathway cluster_cell Cell Membrane Psoralen Psoralen Activated_Psoralen Activated_Psoralen Psoralen->Activated_Psoralen UVA Light UVA_Light UVA_Light DNA DNA Activated_Psoralen->DNA Intercalation EGF_Receptor EGF Receptor Activated_Psoralen->EGF_Receptor Inhibition DNA_Adducts DNA Adducts (Monoadducts, ICLs) DNA->DNA_Adducts Covalent Bonding Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis Inhibited_EGFR_Signaling Inhibited EGFR Signaling EGF_Receptor->Inhibited_EGFR_Signaling Reduced_Proliferation Reduced Cell Proliferation Inhibited_EGFR_Signaling->Reduced_Proliferation

PUVA-Induced Cellular Response Pathway

Experimental Protocols

Determination of Minimal Phototoxic Dose (MPD)

The Minimal Phototoxic Dose (MPD) is a critical parameter for determining the initial UVA dose in PUVA therapy to minimize the risk of severe erythema.

Objective: To determine the lowest dose of UVA radiation that produces a perceptible, well-defined erythema on the skin after administration of a psoralen.

Methodology:

  • Patient Preparation: The patient ingests a standardized dose of either 5-MOP (1.2 mg/kg) or 8-MOP (0.6 mg/kg).[3][5]

  • Timing: UVA exposure is performed at the time of peak photosensitivity, which is typically 2 hours post-ingestion for 8-MOP and can be slightly longer for 5-MOP.

  • Test Site Selection: A non-sun-exposed area of the skin, such as the back or buttocks, is selected for testing.

  • UVA Irradiation: A series of small, defined areas of the skin are exposed to incrementally increasing doses of UVA radiation.

  • Erythema Assessment: The test sites are examined for erythema at 48 to 96 hours post-irradiation. The MPD is recorded as the lowest UVA dose that produced a well-defined erythema.

In Vitro Photocytotoxicity Assay

Objective: To determine the concentration of a psoralen that, upon UVA irradiation, reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Culture: A suitable cell line (e.g., human keratinocytes, fibroblasts) is cultured in appropriate media.

  • Drug Incubation: Cells are incubated with a range of concentrations of 5-MOP or 8-MOP for a defined period.

  • UVA Irradiation: The cell cultures are exposed to a standardized dose of UVA radiation. A set of control plates with cells and the psoralen are kept in the dark.

  • Viability Assessment: After a post-irradiation incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT or neutral red uptake assay.

  • Data Analysis: The IC50 values for the UVA-exposed and non-exposed cells are calculated to determine the phototoxic potential.

Quantification of DNA Adducts

Objective: To quantify the formation of psoralen-DNA monoadducts and interstrand cross-links.

Methodology:

  • Sample Preparation: Cells or tissues are treated with 5-MOP or 8-MOP and irradiated with UVA. DNA is then extracted and purified.

  • DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides or bases.

  • Chromatographic Separation: The hydrolyzed DNA is analyzed using High-Performance Liquid Chromatography (HPLC) to separate the different DNA adducts from the unmodified nucleosides.

  • Detection and Quantification: The separated adducts are detected using methods such as UV absorbance, fluorescence, or mass spectrometry. Quantification is achieved by comparing the peak areas of the adducts to those of known standards.

Conclusion for Drug Development

The choice between 5-MOP and 8-MOP in a clinical setting is a balance between efficacy and tolerability. 8-MOP offers a faster onset of action but at the cost of a higher incidence of phototoxic side effects.[3][6] 5-MOP, with its lower phototoxicity and better side-effect profile, presents a valuable alternative, particularly for patients intolerant to 8-MOP.[3] The key difference in their mechanism of action, with 8-MOP forming DNA interstrand cross-links and 5-MOP primarily forming monoadducts, provides a molecular basis for their differing phototoxic potentials. For drug development professionals, the focus should be on developing novel psoralen derivatives that can achieve the high efficacy of 8-MOP while maintaining the favorable safety profile of 5-MOP. This could involve designing molecules with optimized DNA binding and photoreactivity to selectively induce therapeutic effects with minimal adverse reactions.

References

A Comparative Guide to Spectrofluorimetry and HPLC for the Quantification of 5-Methoxypsoralen (5-MOP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-methoxypsoralen (5-MOP), a crucial photosensitizing agent in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, is paramount.[1] This guide provides an objective comparison of two common analytical techniques for 5-MOP quantification: Spectrofluorimetry and High-Performance Liquid Chromatography (HPLC).

This comparison is based on a synthesis of published experimental data to assist in the selection of the most suitable method for specific research and quality control needs. While direct comparative studies are limited, a cross-validation approach can be inferred by examining the individual validation parameters of each technique.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for spectrofluorimetry and HPLC for 5-MOP quantification, compiled from various studies.

ParameterSpectrofluorimetryHigh-Performance Liquid Chromatography (HPLC)
Linearity Range 50 - 500 ng/mL[2]150 - 1500 ng/mL (for similar compounds)[3]
Correlation Coefficient (r) 0.9971[2]> 0.999 (typical for validated methods)[4]
Limit of Detection (LOD) 15 ng/mL[2]2.60 ng/mL (with fluorescence detection for other analytes)[5]
Limit of Quantification (LOQ) Not explicitly stated, but above 15 ng/mL[2]7.81 ng/mL (with fluorescence detection for other analytes)[5]
Precision (CV%) 0.10 - 6.90%[2]< 2% (typical for validated methods)[6]
Recovery (%) 85.3 ± 4.2 to 108 ± 4.1%[2]98 - 102% (typical for validated methods)[6]
Throughput Higher, rapid determination[2]Lower, longer run times[7][8]
Specificity High, based on unique fluorescent nature[7][8]High, based on chromatographic separation and detection[9]
Cost & Complexity Generally less expensive and simpler[7][8]More expensive and complex instrumentation[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for both spectrofluorimetric and HPLC analysis of 5-MOP.

Spectrofluorimetric Method

This method is noted for its rapidity and simplicity, making it suitable for high-throughput screening.[2]

1. Sample Preparation (from serum):

2. Instrumentation and Analysis:

  • A spectrofluorometer is used for analysis.

  • The native fluorescence of 5-MOP is measured.

  • A calibration curve is generated using standard solutions of 5-MOP in the range of 50 to 500 ng/mL.[2]

  • The concentration of 5-MOP in the unknown samples is determined by comparing their fluorescence intensity to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a powerful and widely used technique for the determination of psoralen (B192213) derivatives in biological fluids and pharmaceutical formulations.[9][10]

1. Sample Preparation:

  • For solid dosage forms, tablets are powdered, and an amount equivalent to a specific dose is dissolved in a suitable solvent like methanol.[11]

  • For biological samples, a liquid-liquid or solid-phase extraction is typically employed to isolate the analyte from the matrix.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[10]

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v), is often employed.[10]

  • Detection: A UV detector set at a specific wavelength or a fluorescence detector can be used for detection.[12] HPLC with fluorescence detection (HPLC-FD) offers enhanced sensitivity.[3]

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of standard solutions. The concentration of 5-MOP in the samples is then calculated from the regression equation of the calibration curve.[6]

Method Comparison and Cross-Validation Logic

Spectrofluorimetry offers a less tedious and more rapid approach compared to HPLC, with high sensitivity reaching nanogram levels.[7][8] However, HPLC, particularly with fluorescence detection, often provides superior selectivity and can separate 5-MOP from other potentially interfering compounds present in a complex matrix.[9]

Cross-validation ensures that different analytical methods yield comparable and reliable results.[6] The logical relationship for cross-validating spectrofluorimetry and HPLC for 5-MOP quantification involves analyzing the same set of samples by both methods and statistically comparing the results.

Logical Workflow for Cross-Validation cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Acquisition & Processing cluster_quant Quantification cluster_comp Comparison and Validation cluster_conclusion Conclusion Sample Test Samples (e.g., Serum, Formulation) Spectrofluorimetry Spectrofluorimetry Analysis Sample->Spectrofluorimetry HPLC HPLC Analysis Sample->HPLC Data_Spectro Fluorescence Intensity Data Spectrofluorimetry->Data_Spectro Data_HPLC Chromatographic Peak Area Data HPLC->Data_HPLC Conc_Spectro Concentration Results (Spectrofluorimetry) Data_Spectro->Conc_Spectro Conc_HPLC Concentration Results (HPLC) Data_HPLC->Conc_HPLC Stat_Comp Statistical Comparison (e.g., t-test, Bland-Altman) Conc_Spectro->Stat_Comp Conc_HPLC->Stat_Comp Conclusion Method Comparability Assessed Stat_Comp->Conclusion Experimental Workflow for 5-MOP Quantification cluster_sample Sample Handling cluster_method Analytical Method cluster_instrument Instrumentation cluster_analysis Data Analysis cluster_report Reporting Start Receive Sample Prep Sample Preparation (Extraction/Dilution) Start->Prep Method_Choice Method Selection Prep->Method_Choice Spectro Spectrofluorimetry Method_Choice->Spectro Rapid Screening HPLC HPLC Method_Choice->HPLC High Selectivity Instrument_Spectro Spectrofluorometer Spectro->Instrument_Spectro Instrument_HPLC HPLC System HPLC->Instrument_HPLC Run_Sample Run Prepared Sample Instrument_Spectro->Run_Sample Instrument_HPLC->Run_Sample Calib Prepare Calibration Standards Run_Calib Run Standards & Generate Curve Calib->Run_Calib Quantify Quantify 5-MOP Concentration Run_Calib->Quantify Run_Sample->Quantify Report Report Results Quantify->Report

References

A Comparative Analysis of DNA Cross-Linking Efficiency Among Psoralen Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Psoralens, a class of naturally occurring furocoumarins, are renowned for their ability to form covalent linkages with DNA upon photoactivation by ultraviolet A (UVA) light. This unique property has led to their extensive use in therapeutic applications, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, and for inactivating pathogens in blood products. The efficacy of psoralens stems from their capacity to induce interstrand cross-links (ICLs) in the DNA double helix, which are potent lesions that can block DNA replication and transcription, ultimately leading to cell death.[1][2][3][4]

The family of psoralen (B192213) compounds includes several isomers, each with distinct photochemical properties and DNA cross-linking efficiencies. Understanding these differences is paramount for the rational design of new therapeutic agents and for optimizing existing clinical protocols. This guide provides an objective comparison of the DNA cross-linking efficiency of prominent psoralen isomers, supported by experimental data and detailed methodologies.

Mechanism of Psoralen-Induced DNA Cross-Linking

The process of DNA cross-linking by psoralens is a two-step photochemical reaction. Initially, the planar tricyclic structure of the psoralen molecule intercalates into the DNA double helix, showing a preference for 5'-TA-3' sequences.[1] Upon exposure to UVA radiation, a [2+2] cycloaddition reaction occurs between the 3,4 or 4',5' double bond of the psoralen and the 5,6 double bond of a thymine (B56734) base, forming a monoadduct.[1][4] Absorption of a second photon can then lead to a second cycloaddition reaction with a thymine on the complementary strand, resulting in the formation of an ICL.[1][4]

Psoralen_Mechanism cluster_0 Step 1: Intercalation & Monoadduct Formation cluster_1 Step 2: Interstrand Cross-Link Formation Psoralen Psoralen Psoralen_DNA_Complex Psoralen-DNA Complex Psoralen->Psoralen_DNA_Complex Intercalation DNA DNA DNA->Psoralen_DNA_Complex Monoadduct Monoadduct Psoralen_DNA_Complex->Monoadduct UVA (Photon 1) ICL Interstrand Cross-Link Monoadduct->ICL UVA (Photon 2)

Caption: Mechanism of psoralen-induced DNA interstrand cross-link formation.

Comparative Efficiency of Psoralen Isomers

The efficiency of ICL formation varies significantly among different psoralen isomers. Key factors influencing this efficiency include the kinetics of intercalation, the quantum yield of monoadduct and ICL formation, and the specific stereochemistry of the adducts. Here, we compare the cross-linking efficiency of several well-studied psoralen derivatives.

Quantitative Comparison of ICL and Monoadduct Formation

The following table summarizes the yields of ICLs and monoadducts (MAs) for 8-methoxypsoralen (8-MOP) and amotosalen (B1665471) (S59), a synthetic psoralen derivative, in human cells upon exposure to varying doses of UVA light.

Psoralen DerivativeUVA Dose (J/cm²)ICL Yield (lesions/10⁶ nucleotides)Monoadduct Yield (lesions/10⁶ nucleotides)Reference
8-MOP 0.5Not explicitly stated, but significantly lower than S5920.2[1]
10.0Not explicitly stated, but significantly lower than S5966.6[1]
Amotosalen (S59) 0.53900319[1][2]
10.012800194[1][2]

Data extracted from a study using human cells and analyzed by LC-MS/MS.[1][2]

From the data, it is evident that amotosalen (S59) is approximately 100-fold more efficient at inducing ICLs than 8-MOP under the tested conditions.[2] Interestingly, for 8-MOP, the yield of monoadducts increases with the UVA dose, whereas for S59, the monoadduct yield decreases as the ICL yield increases, suggesting a more efficient conversion of monoadducts to cross-links for S59.[1]

Insights into Other Psoralen Isomers

While direct quantitative comparisons under identical conditions are not always available in a single study, the literature provides valuable insights into the relative efficiencies of other isomers:

  • 4,5',8-trimethylpsoralen (TMP): Studies have shown that TMP is more efficient at binding to AT-rich DNA sequences compared to other psoralens. It has a higher reaction quantum yield for photoaddition to DNA than amotosalen. However, some research suggests that TMP has a lower propensity to form cross-links compared to 8-MOP. The rate of cross-linking by TMP is also highly dependent on the flanking DNA sequences.[5]

  • 5-methoxypsoralen (5-MOP): In a clinical context for the treatment of mycosis fungoides, PUVA therapy using 5-MOP has shown comparable therapeutic efficacy to 8-MOP.[6][7] This suggests that despite potential differences in their molecular cross-linking efficiency, they can achieve similar biological outcomes. However, direct molecular-level comparisons of their cross-linking efficiency are less documented in the provided search results.

Experimental Protocols

Accurate assessment of DNA cross-linking efficiency relies on robust and well-defined experimental protocols. Below are generalized methodologies for key experiments in this field.

General Protocol for Psoralen-Induced DNA Cross-Linking in Cultured Cells

This protocol outlines the basic steps for inducing and assessing psoralen-DNA cross-links in a cellular context.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Human cell line) Psoralen_Incubation 2. Psoralen Incubation (e.g., 10 µg/ml TMP for 5 min in the dark) Cell_Culture->Psoralen_Incubation UVA_Irradiation 3. UVA Irradiation (e.g., 365 nm at a specific dose) Psoralen_Incubation->UVA_Irradiation DNA_Extraction 4. Genomic DNA Extraction UVA_Irradiation->DNA_Extraction Crosslink_Analysis 5. Analysis of Cross-links DNA_Extraction->Crosslink_Analysis

Caption: A generalized workflow for psoralen-DNA cross-linking experiments in cells.

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HeLa or fibroblasts) to the desired confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS).

    • Add the psoralen isomer of interest (e.g., 10 µg/ml of 4,5',8-trimethylpsoralen) and incubate in the dark for a specified period (e.g., 5 minutes) to allow for intercalation.[8]

  • UVA Irradiation:

    • Place the cell suspension on ice to minimize cellular repair processes.

    • Irradiate the cells with a UVA light source (e.g., 365 nm) at a controlled dose. The dose can be varied to study dose-dependent effects.[8]

  • Genomic DNA Extraction:

    • Immediately after irradiation, lyse the cells and extract genomic DNA using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).

  • Quantification of DNA Cross-links:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and quantitative method. It involves enzymatic digestion of the DNA to nucleosides, followed by chromatographic separation and mass spectrometric detection of the cross-linked adducts.[2]

    • Alkaline Comet Assay: This technique can be used to detect ICLs. Cross-linked DNA is more resistant to denaturation under alkaline conditions, resulting in a smaller "comet tail" in the electrophoretic gel.[9]

    • Fluorescence-based Assays: Changes in the fluorescence spectrum of some psoralens upon monoadduct and diadduct formation can be used to monitor the cross-linking reaction in vitro.[10]

Conclusion

The DNA cross-linking efficiency of psoralen isomers is a critical determinant of their biological activity and therapeutic potential. The available data indicates that synthetic derivatives like amotosalen (S59) can be significantly more potent in inducing ICLs than naturally occurring isomers like 8-MOP. Other isomers, such as TMP and 5-MOP, exhibit their own unique properties related to DNA binding and cross-linking, which may be advantageous in specific applications. For researchers and drug development professionals, a thorough understanding of these differences, coupled with standardized and quantitative analytical methods, is essential for the continued development of psoralen-based therapies. Further head-to-head comparative studies under uniform experimental conditions will be invaluable in elucidating the structure-activity relationships that govern the DNA cross-linking efficiency of this important class of compounds.

References

A Comparative Analysis of the Therapeutic Index of 5-Methoxypsoralen and 8-Methoxypsoralen

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the realm of photochemotherapy, particularly for the treatment of hyperproliferative skin disorders like psoriasis and vitiligo, 5-methoxypsoralen (5-MOP, Bergapten) and 8-methoxypsoralen (8-MOP, Methoxsalen) stand out as key therapeutic agents. Their efficacy is harnessed through psoralen (B192213) plus ultraviolet A (PUVA) therapy, a treatment modality that leverages their photosensitizing properties. This guide provides a comprehensive comparison of the therapeutic indices of 5-MOP and 8-MOP, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

The therapeutic index, a ratio of the dose that produces toxicity to the dose that produces a clinically desired effect, is a critical measure of a drug's safety. While a definitive, singular therapeutic index is not established for these compounds, a comparative assessment can be made by examining their efficacy in relation to their adverse effect profiles.

Comparative Efficacy in Psoriasis and Vitiligo

Both 5-MOP and 8-MOP have demonstrated significant efficacy in clearing psoriatic lesions and promoting repigmentation in vitiligo when used in PUVA therapy.[1] However, there are notable differences in their potency and the required therapeutic dosages.

Parameter5-Methoxypsoralen (5-MOP)8-Methoxypsoralen (8-MOP)Reference
Typical Oral Dose (Psoriasis) 1.2 mg/kg0.6 mg/kg
Psoriasis Clearance Rate Comparable to 8-MOPHigh efficacy, may have a faster onset of action[1][2]
Vitiligo Repigmentation Effective in inducing repigmentationEffective in inducing repigmentation[3]
Mycosis Fungoides (Early Stage) Comparable efficacy to 8-MOPStandard treatment, high response rate[2]

Toxicity Profile and Side Effects

The primary differentiator between 5-MOP and 8-MOP lies in their toxicity profiles, particularly concerning phototoxicity and gastrointestinal side effects. This is a crucial factor in determining their respective therapeutic indices.

Adverse Effect5-Methoxypsoralen (5-MOP)8-Methoxypsoralen (8-MOP)Reference
Phototoxicity Lower potential for phototoxic reactionsHigher incidence of acute phototoxic reactions[1][4]
Nausea and Vomiting Significantly lower incidenceHigher incidence of gastrointestinal intolerance[1][5]
Pruritus (Itching) Lower incidence reported in some studiesHigher incidence reported in some studies[5]
Erythema (Redness) Lower rates of severe erythemaHigher incidence of erythema[1]

Quantitative Toxicity Data:

While comprehensive human LD50 data is not available for ethical reasons, animal studies provide some insight into the systemic toxicity of 8-MOP.

CompoundAnimal ModelRoute of AdministrationLD50Reference
8-MethoxypsoralenMouseSubcutaneous860 mg/kg[6]
8-MethoxypsoralenMouseIntraperitoneal310 mg/kg[6]

Data on the LD50 of 5-MOP is less readily available in the reviewed literature, but studies in hairless mice suggest that psoralens with two potential DNA-binding sites, like 5-MOP and 8-MOP, are more toxic than those with only one photoreactive site when combined with UV radiation.[7]

Mechanism of Action and Signaling Pathways

The therapeutic effects of both 5-MOP and 8-MOP are primarily attributed to their ability to intercalate into DNA and, upon photoactivation by UVA light, form covalent adducts with pyrimidine (B1678525) bases. This leads to the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and cell proliferation.[8]

cluster_0 PUVA Therapy Mechanism Psoralen Psoralen (5-MOP or 8-MOP) Intercalation Intercalation into DNA Psoralen->Intercalation UVA UVA Light (320-400 nm) Photoactivation Photoactivation UVA->Photoactivation Intercalation->Photoactivation UVA Monoadducts Formation of Monoadducts Photoactivation->Monoadducts ICLs Formation of Interstrand Cross-links (ICLs) Monoadducts->ICLs Further UVA exposure Inhibition Inhibition of DNA Replication and Transcription ICLs->Inhibition Apoptosis Induction of Apoptosis in Keratinocytes Inhibition->Apoptosis Therapeutic_Effect Therapeutic Effect (e.g., Psoriasis Clearance) Apoptosis->Therapeutic_Effect

Shared molecular mechanism of 5-MOP and 8-MOP in PUVA therapy.

Research has elucidated specific signaling pathways modulated by 8-MOP. Upon DNA damage, 8-MOP can induce a p53-dependent cell cycle arrest and apoptosis.[9] Furthermore, in the context of psoriasis, 8-MOP with UVA has been shown to inhibit the IL-23/Th17 axis, a key inflammatory pathway in the disease's pathogenesis.[10]

cluster_1 Signaling Pathways Modulated by 8-MOP in PUVA Therapy 8_MOP_UVA 8-MOP + UVA DNA_Damage DNA Damage (ICLs) 8_MOP_UVA->DNA_Damage IL23_Th17_Inhibition Inhibition of IL-23/Th17 Axis 8_MOP_UVA->IL23_Th17_Inhibition p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest G1 Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Inflammation_Reduction Reduction of Inflammation IL23_Th17_Inhibition->Inflammation_Reduction

Key signaling pathways affected by 8-MOP in PUVA therapy.

Experimental Protocols

Determination of Minimal Phototoxic Dose (MPD)

The MPD is a measure of an individual's sensitivity to PUVA and is crucial for determining the initial UVA dose.

Methodology:

  • Psoralen Administration: The patient ingests a standardized dose of psoralen (e.g., 0.6 mg/kg for 8-MOP or 1.2 mg/kg for 5-MOP).

  • UVA Exposure: Two hours post-ingestion, a series of small, defined areas of non-sun-exposed skin (e.g., on the back or buttocks) are exposed to incrementally increasing doses of UVA radiation.[11]

  • Reading: The skin is examined 72 to 96 hours after exposure. The MPD is the lowest dose of UVA that produces a barely perceptible, well-defined erythema.[11][12]

cluster_2 Workflow for Minimal Phototoxic Dose (MPD) Determination start Patient Ingests Psoralen (5-MOP or 8-MOP) wait Wait 2 Hours start->wait expose Expose Skin to Incremental UVA Doses wait->expose read Read Erythema at 72-96 Hours expose->read end Determine MPD read->end

Workflow for determining the Minimal Phototoxic Dose (MPD).
Comparative Clinical Trial for Psoriasis

A double-blind, randomized controlled trial is the gold standard for comparing the efficacy and safety of 5-MOP and 8-MOP.

Methodology:

  • Patient Recruitment: Patients with moderate to severe psoriasis are recruited and provide informed consent.

  • Randomization: Patients are randomly assigned to receive either 5-MOP (1.2 mg/kg) or 8-MOP (0.6 mg/kg) in a double-blind manner.

  • PUVA Treatment: Treatment is administered 2-3 times per week. The initial UVA dose is determined by skin type or MPD, and subsequent doses are adjusted based on erythema and therapeutic response.

  • Efficacy Assessment: The primary endpoint is often the reduction in the Psoriasis Area and Severity Index (PASI) score from baseline to a specified time point (e.g., 12 weeks).

  • Safety Monitoring: Adverse events, including phototoxicity and gastrointestinal symptoms, are recorded at each visit.

cluster_3 Workflow for a Comparative Clinical Trial Recruitment Patient Recruitment (Psoriasis) Randomization Randomization Recruitment->Randomization Group_A Group A: 5-MOP + UVA Randomization->Group_A Group_B Group B: 8-MOP + UVA Randomization->Group_B Treatment PUVA Treatment (2-3 times/week) Group_A->Treatment Group_B->Treatment Efficacy_Assessment Efficacy Assessment (e.g., PASI score) Treatment->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment->Safety_Monitoring Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Workflow of a comparative clinical trial for 5-MOP vs. 8-MOP in psoriasis.

Conclusion and Future Directions

Based on the available evidence, 5-methoxypsoralen presents a more favorable therapeutic index than 8-methoxypsoralen, primarily due to its lower incidence of phototoxicity and gastrointestinal side effects.[1] While both compounds demonstrate comparable therapeutic efficacy, the improved tolerability of 5-MOP makes it a valuable alternative, particularly for patients who are intolerant to 8-MOP or have a higher risk of adverse reactions.

For drug development professionals, the focus should be on leveraging the structural and mechanistic understanding of these psoralens to design new derivatives with an optimized therapeutic window. The goal is to achieve the high efficacy and potentially faster action of 8-MOP while retaining the superior safety profile of 5-MOP. Further research into the specific signaling pathways modulated by 5-MOP will also provide a more complete picture and may unveil new therapeutic targets.

References

In Vivo Validation of 5-Methoxypsoralen's Lower Phototoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo phototoxicity of 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP), supported by experimental data and detailed protocols. The evidence confirms that 5-MOP presents a significantly lower risk of phototoxic reactions, establishing it as a safer alternative in photochemotherapy.

Psoralen (B192213) plus ultraviolet A (PUVA) therapy is a cornerstone in treating various skin disorders, but its efficacy is often shadowed by the phototoxic side effects of the psoralen used. While 8-MOP has been the conventional choice, research has increasingly pointed to 5-MOP as a viable and less toxic alternative. This guide synthesizes the in vivo evidence that substantiates this claim.

Quantitative Comparison of Phototoxic Effects

The lower phototoxicity of 5-MOP is not just a qualitative observation but is supported by quantitative data from in vivo studies. Key metrics such as the incidence of adverse effects and skin concentration levels demonstrate a clear distinction between the two psoralens.

Parameter8-Methoxypsoralen (8-MOP)5-Methoxypsoralen (5-MOP)Source(s)
Incidence of Nausea 51.3%7.7%[1]
Incidence of Pruritus (Itching) 71.8%43.6%[1]
Peak Skin Concentration (Oral Administration in Guinea Pigs) ~3.5 times higher than 5-MOPLower than 8-MOP

These figures highlight the significantly reduced systemic side effects associated with 5-MOP. The lower skin concentration of 5-MOP following oral administration likely contributes to its reduced phototoxic potential.

Experimental Protocols

To ensure the reproducibility and validity of phototoxicity studies, standardized experimental protocols are crucial. Below are detailed methodologies for key in vivo experiments used to assess and compare the phototoxicity of psoralens.

Minimal Phototoxic Dose (MPD) Determination in Guinea Pigs

This protocol is a standard method for quantifying the erythematous response to psoralens and UVA radiation.

  • Animal Model: Albino guinea pigs are typically used.

  • Sensitization: A solution of the test psoralen (e.g., 0.1% 8-MOP or 5-MOP in ethanol) is topically applied to a shaved area on the animal's back.

  • Incubation: A 30-minute interval is allowed for the psoralen to penetrate the skin.

  • UVA Irradiation: The sensitized skin area is exposed to varying doses of UVA radiation.

  • Observation: The skin is observed for erythema (redness) at 24, 48, and 72 hours post-irradiation.

  • MPD Determination: The MPD is defined as the lowest dose of UVA that produces a uniform, well-defined erythema at the irradiation site.

Comparative In Vivo Phototoxicity and DNA Adduct Formation

This protocol assesses both the macroscopic phototoxic response and the underlying molecular damage.

  • Animal Model: Hairless mice or guinea pigs are suitable models.

  • Drug Administration: Animals are administered either 5-MOP or 8-MOP orally or topically at equimolar doses.

  • UVA Exposure: After a predetermined time for drug absorption and distribution, the animals are exposed to a controlled dose of UVA radiation.

  • Erythema Scoring: Skin erythema is scored at various time points post-irradiation using a standardized scale (e.g., 0 = no erythema, 1 = minimal, 2 = moderate, 3 = severe).

  • DNA Extraction: At the end of the observation period, skin biopsies are taken from the irradiated areas, and DNA is extracted.

  • DNA Adduct Quantification: The level of psoralen-DNA adducts is quantified using techniques like enzyme-linked immunosorbent assay (ELISA) with adduct-specific antibodies or chromatographic methods.[2]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in psoralen phototoxicity and its assessment, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Signaling Pathways of Psoralen-UVA (PUVA) Induced Phototoxicity

This diagram outlines the molecular cascade initiated by PUVA, leading to both therapeutic effects and phototoxicity.

PUVA_Signaling_Pathway cluster_initiation Initiation cluster_dna_damage DNA Damage & Cellular Response cluster_inflammation Inflammatory Response Psoralen Psoralen Photoactivation Photoactivation Psoralen->Photoactivation Intercalates into DNA UVA_Light UVA_Light UVA_Light->Photoactivation DNA_Adducts DNA_Adducts Photoactivation->DNA_Adducts Forms monoadducts & crosslinks PAF_Receptor PAF_Receptor Photoactivation->PAF_Receptor Activates JAK_STAT_Pathway JAK_STAT_Pathway Photoactivation->JAK_STAT_Pathway Activates p53_Activation p53_Activation DNA_Adducts->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Therapeutic_Effect Therapeutic_Effect Apoptosis->Therapeutic_Effect Elimination of diseased cells Cell_Cycle_Arrest Cell_Cycle_Arrest p5.3_Activation p5.3_Activation p5.3_Activation->Cell_Cycle_Arrest Cytokine_Release Cytokine_Release PAF_Receptor->Cytokine_Release JAK_STAT_Pathway->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation Phototoxicity Phototoxicity Inflammation->Phototoxicity Erythema, Edema

Caption: Molecular pathways of PUVA-induced effects.

Experimental Workflow for Comparative In Vivo Phototoxicity

This diagram illustrates the step-by-step process of a typical in vivo study comparing the phototoxicity of different psoralen compounds.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_data_analysis Data Analysis Animal_Acclimatization Animal_Acclimatization Random_Group_Assignment Random_Group_Assignment Animal_Acclimatization->Random_Group_Assignment Shaving_Application_Site Shaving_Application_Site Random_Group_Assignment->Shaving_Application_Site Drug_Administration Drug_Administration Shaving_Application_Site->Drug_Administration Topical or Oral UVA_Irradiation UVA_Irradiation Drug_Administration->UVA_Irradiation After defined interval Erythema_Scoring Erythema_Scoring UVA_Irradiation->Erythema_Scoring 24, 48, 72h post-irradiation Skin_Biopsy Skin_Biopsy Erythema_Scoring->Skin_Biopsy DNA_Adduct_Analysis DNA_Adduct_Analysis Skin_Biopsy->DNA_Adduct_Analysis Statistical_Comparison Statistical_Comparison DNA_Adduct_Analysis->Statistical_Comparison

Caption: In vivo phototoxicity comparison workflow.

References

Unveiling the Action of Novel Aminopsoralen Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of novel aminopsoralen derivatives against alternative photodynamic therapy agents. The following sections detail the performance of these compounds, supported by experimental data, to assist in the evaluation and selection of candidates for further investigation.

The primary mechanism of action for psoralen (B192213) derivatives, including the newer aminopsoralen compounds, involves a two-step process. Initially, the planar psoralen molecule intercalates into the DNA double helix between base pairs. Upon exposure to Ultraviolet A (UVA) light, the psoralen becomes photoactivated, forming covalent bonds with adjacent pyrimidine (B1678525) bases (preferentially thymine). This can result in the formation of monoadducts or, with a second photoactivation event, interstrand cross-links (ICLs). These ICLs are highly cytotoxic as they create a physical barrier to DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The introduction of amino groups in novel derivatives is intended to enhance their affinity for DNA, potentially increasing their potency.

In contrast, alternative photosensitizers, such as porphyrin derivatives and Rose Bengal, primarily exert their cytotoxic effects through the generation of reactive oxygen species (ROS). Upon light activation, these molecules transfer energy to molecular oxygen, producing highly reactive singlet oxygen and other ROS. These species then indiscriminately damage cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.

Comparative Performance of Photosensitizers

The efficacy of these compounds can be quantified by their photocytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50) after light activation, their ability to bind to DNA, and their efficiency in generating either DNA cross-links or reactive oxygen species.

Compound ClassDerivative ExampleCell LineIC50 (µM) after light exposurePrimary MechanismReference
Aminopsoralen Derivatives 5-(aminomethyl)-8-methoxypsoralenNHIK 3025Data not provided, but noted as less photocytotoxic than 8-MOP in this study.DNA Intercalation & Cross-linking[1]
Psoralens 8-Methoxypsoralen (8-MOP)NHIK 3025Potent photocytotoxicity (specific IC50 not provided in the comparative study)DNA Intercalation & Cross-linking[1]
Porphyrin Derivatives Cationic Porphyrin 1HeLa0.0072 (Green Light), 0.0128 (Red Light)Reactive Oxygen Species (ROS) Generation[2]
Porphyrin Derivatives Cationic Porphyrin 2HeLaData not provided, but noted as having high photocytotoxicity.Reactive Oxygen Species (ROS) Generation[2]
Porphyrin Derivatives TMPyP4HeLaLower photocytotoxicity compared to novel derivatives 1 and 2.Reactive Oxygen Species (ROS) Generation[2]
Porphyrin Derivatives Novel MetalloporphyrinsA2780Down to 0.4Reactive Oxygen Species (ROS) Generation[1][3]
Rose Bengal Rose BengalFungal IsolatesGrowth inhibition observed, but IC50 not applicable.Reactive Oxygen Species (ROS) Generation

Experimental Protocols

Assessment of Photocytotoxicity

The photocytotoxicity of a compound is determined by incubating cells with varying concentrations of the photosensitizer for a defined period, followed by exposure to a specific dose of light. Cell viability is then assessed using methods like the MTT assay or by direct cell counting.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the photosensitizer.

  • Incubate the cells for a specified duration (e.g., 24 hours) to allow for compound uptake.

  • Expose the cells to a controlled dose of light of the appropriate wavelength (e.g., UVA for psoralens, visible light for porphyrins and Rose Bengal).

  • After irradiation, incubate the cells for a further period (e.g., 24-48 hours).

  • Assess cell viability using a standard method such as the MTT assay.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[1][2]

Quantification of DNA Interstrand Cross-links using the Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links. The principle is that ICLs will retard the migration of DNA fragments in an electric field.

Protocol:

  • Treat cells with the psoralen derivative and expose them to UVA light to induce cross-links.

  • Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Subject the slides to electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links.

  • Quantify the amount of DNA in the tail relative to the head to determine the level of cross-linking.[4][5][6]

Detection of Reactive Oxygen Species (ROS) Generation

The generation of ROS by photosensitizers can be detected using fluorescent probes that become fluorescent upon oxidation.

Protocol:

  • Incubate cells with the photosensitizer.

  • Add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate for general ROS, or specific probes for singlet oxygen).

  • Expose the cells to light to activate the photosensitizer.

  • Measure the increase in fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • The intensity of the fluorescence is proportional to the amount of ROS generated.[7][8]

Visualizing the Mechanisms of Action

To illustrate the distinct pathways through which these compounds exert their effects, the following diagrams are provided.

G cluster_0 Aminopsoralen Derivative Action Psoralen Aminopsoralen Derivative Intercalation Intercalation Psoralen->Intercalation DNA Cellular DNA DNA->Intercalation Photoactivation Photoactivation Intercalation->Photoactivation UVA UVA Light UVA->Photoactivation Monoadduct DNA Monoadduct Photoactivation->Monoadduct ICL Interstrand Cross-link Photoactivation->ICL Monoadduct->Photoactivation Second Photon ReplicationBlock Replication & Transcription Block ICL->ReplicationBlock Apoptosis1 Apoptosis ReplicationBlock->Apoptosis1

Caption: Mechanism of action for aminopsoralen derivatives.

G cluster_1 Alternative Photosensitizer Action Photosensitizer Porphyrin or Rose Bengal ExcitedState Excited Triplet State Photosensitizer->ExcitedState Light Visible Light Light->ExcitedState ROS Reactive Oxygen Species (¹O₂) ExcitedState->ROS Oxygen Molecular Oxygen (³O₂) Oxygen->ROS CellDamage Oxidative Damage to Cellular Components ROS->CellDamage Apoptosis2 Apoptosis CellDamage->Apoptosis2

Caption: Mechanism of action for porphyrins and Rose Bengal.

G cluster_2 p53 Activation Pathway by DNA Cross-links ICL Psoralen-induced Interstrand Cross-link StalledRep Stalled Replication Fork ICL->StalledRep ATR ATR Kinase Activation StalledRep->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 p53 p53 Stabilization & Activation CHK1->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified p53 signaling pathway activation by psoralen-induced ICLs.

References

Benchmarking New Photosensitizers Against 8-Methoxypsoralen: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of new-generation photosensitizers against the well-established 8-methoxypsoralen (8-MOP). This document focuses on key performance indicators, supported by experimental data, to aid in the evaluation and selection of photosensitizers for photodynamic therapy (PDT) and other photo-activated treatments.

Introduction

8-Methoxypsoralen (8-MOP) is a naturally occurring furocoumarin that has long been a cornerstone in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1] Its mechanism of action primarily involves the intercalation into DNA and, upon UVA irradiation, the formation of monoadducts and interstrand cross-links (ICLs), which can inhibit DNA replication and lead to cell death.[2] However, the use of 8-MOP is associated with limitations, including a narrow action spectrum in the UVA range and potential side effects.[3][4]

Data Presentation: Comparative Analysis of Photosensitizers

The following tables summarize the key performance parameters of 8-MOP and the selected new-generation photosensitizers. It is important to note that experimental conditions such as solvent, cell line, and light dose can significantly influence these values.

Table 1: Photophysical Properties

PhotosensitizerAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
8-Methoxypsoralen (8-MOP) ~302, 340[8]~23,000 at ~302 nm~0.013 - 0.035 (in aqueous solution)Low, but contributes to photobinding to DNA[9][10]
Photofrin® ~405, 510, 545, 580, 630Data not readily availableLow~0.61 - 0.89[6][11]
Chlorin e6 (Ce6) ~400, 654-660[12]~150,000 at ~400 nm~0.1 - 0.2~0.5 - 0.75[6]
Bacteriochlorins (general) ~580, 740-780>100,000 in the near-IR~0.1 - 0.2~0.5 - 0.73[13][14]

Table 2: Phototoxicity in Cancer Cell Lines

PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
8-Methoxypsoralen (8-MOP) Human KeratinocytesInduces photoadducts, direct IC50 varies1[15]
Photofrin® Various5 - 251 - 10[16]
Chlorin e6 (Ce6) HeLa~1.520
Bacteriochlorins (cationic) HeLa0.0015 - 0.0055 - 20[13]

Table 3: DNA Interstrand Cross-linking Efficiency

CompoundMethodCross-linking EfficiencyKey FindingsReference
8-Methoxypsoralen (8-MOP) HPLC analysis of DNA adductsUp to 56.5% of monoadducts converted to cross-links with a second UVA dose.Forms both monoadducts and interstrand cross-links upon UVA irradiation.
4'-Aminomethyltrioxsalen (AMT) In vitro gel-shift assaySeveral hundred-fold more effective at cross-linking two strands of DNA in vitro compared to a commercial psoralen-biotin conjugate.A more efficient DNA cross-linking psoralen (B192213) derivative.[17]
Novel Psoralen NHS Esters Denaturing polyacrylamide gel electrophoresisDiadduct formations of 57% and 63% after 30 seconds of UV irradiation.Linker position on the psoralen molecule is critical for cross-linking efficiency.[18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This protocol describes a common method for the indirect detection of singlet oxygen.

  • Reagent Preparation :

    • Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in the same solvent. The final concentration of DPBF in the assay is typically in the low micromolar range.

  • Assay Procedure :

    • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.

    • Irradiate the mixture with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer.

    • Measure the decrease in absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) at regular time intervals during irradiation.[2]

  • Data Analysis :

    • The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF bleaching to that of a reference photosensitizer with a known ΦΔ under the same conditions.[19]

Phototoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation :

    • Incubate the cells with various concentrations of the photosensitizer for a predetermined period (e.g., 4-24 hours).

  • Irradiation :

    • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

    • Add fresh cell culture medium and irradiate the cells with a light source at a specific wavelength and light dose.

  • MTT Incubation :

    • After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[10][20]

  • Formazan (B1609692) Solubilization and Absorbance Measurement :

    • Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis :

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of photosensitizer that inhibits cell growth by 50%) is determined from the dose-response curve.

Cellular Uptake Quantification by Flow Cytometry

This protocol allows for the quantification of intracellular photosensitizer accumulation.

  • Cell Treatment :

    • Seed cells in a multi-well plate and allow them to attach.

    • Incubate the cells with the photosensitizer at a specific concentration and for various time points.

  • Cell Harvesting :

    • Wash the cells with PBS to remove the extracellular photosensitizer.

    • Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis :

    • Resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer. The intracellular fluorescence of the photosensitizer is measured.[20][21][22]

  • Data Analysis :

    • The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.

DNA Interstrand Cross-linking Assessment using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand cross-links.

  • Cell Treatment and Embedding :

    • Treat cells with the photosensitizer and irradiate with the appropriate wavelength of light.

    • Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis :

    • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Induction of DNA Strand Breaks (for ICL detection) :

    • To specifically detect ICLs, induce a fixed amount of random DNA strand breaks using a damaging agent (e.g., ionizing radiation or hydrogen peroxide).[23]

  • Alkaline Unwinding and Electrophoresis :

    • Expose the nucleoids to an alkaline solution to unwind the DNA.

    • Perform electrophoresis under alkaline conditions. Undamaged DNA remains in the nucleoid, while fragmented DNA migrates, forming a "comet tail".

  • Staining and Visualization :

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope.[24][25][26]

  • Data Analysis :

    • The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller comet tail compared to cells with only strand breaks. The extent of cross-linking can be quantified by measuring the decrease in the comet tail moment.

Mandatory Visualizations

Experimental Workflow for Photosensitizer Benchmarking

G cluster_prep Preparation cluster_assays Benchmarking Assays cluster_analysis Data Analysis & Comparison PS_prep Photosensitizer Stock Solution SO_assay Singlet Oxygen Quantum Yield (ΦΔ) PS_prep->SO_assay Incubation Phototox_assay Phototoxicity (IC50) PS_prep->Phototox_assay Incubation Uptake_assay Cellular Uptake & Localization PS_prep->Uptake_assay Incubation DNA_crosslink_assay DNA Cross-linking Efficiency PS_prep->DNA_crosslink_assay Incubation Cell_culture Cell Culture (e.g., HeLa, A549) Cell_culture->Phototox_assay Seeding Cell_culture->Uptake_assay Seeding Cell_culture->DNA_crosslink_assay Seeding Data_comp Comparative Data Tables SO_assay->Data_comp Phototox_assay->Data_comp Uptake_assay->Data_comp DNA_crosslink_assay->Data_comp Conclusion Performance Evaluation Data_comp->Conclusion

Caption: Workflow for benchmarking new photosensitizers against 8-MOP.

Signaling Pathways in Photodynamic Therapy-Induced Apoptosis

G cluster_stimulus PDT Insult cluster_cellular_damage Cellular Damage cluster_apoptosis_pathway Apoptotic Cascade PS Photosensitizer + Light + O2 ROS Reactive Oxygen Species (ROS) PS->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage ER_stress ER Stress ROS->ER_stress Bax_Bak Bax/Bak Activation Mito_damage->Bax_Bak ER_stress->Bax_Bak Cyto_c Cytochrome c Release Bax_Bak->Cyto_c Apaf1 Apaf-1/ Apoptosome Cyto_c->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Navigating Psoralen Photochemotherapy: A Comparative Analysis of 5-MOP and 8-MOP in Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP) in the context of psoralen (B192213) plus ultraviolet A (PUVA) photochemotherapy for psoriasis. By presenting quantitative data from various clinical trials, detailing experimental protocols, and visualizing the underlying molecular mechanisms, this document aims to facilitate an objective assessment of their respective performance and inform future research and development in this therapeutic area.

Executive Summary

PUVA therapy, a combination of a psoralen photosensitizer and UVA radiation, is a well-established and effective treatment for moderate-to-severe psoriasis. The two most commonly used psoralens are 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP). Clinical evidence suggests that while both compounds demonstrate comparable therapeutic efficacy in clearing psoriatic lesions, 5-MOP exhibits a superior safety and tolerability profile. Key differentiators include a lower incidence of gastrointestinal side effects, such as nausea, and a reduced risk of phototoxic reactions with 5-MOP compared to 8-MOP. This improved tolerability may enhance patient compliance and make 5-MOP a preferable option for certain patient populations. However, achieving similar efficacy to 8-MOP may necessitate a higher dosage of 5-MOP and potentially a greater cumulative UVA dose. This guide delves into the nuances of these differences, providing the data necessary for an informed evaluation.

Comparative Efficacy and Safety of 5-MOP vs. 8-MOP in Psoriasis

The reproducibility of results in 5-MOP photochemotherapy trials can be assessed by comparing key quantitative outcomes across different studies. The following tables summarize data from various clinical trials comparing 5-MOP and 8-MOP for the treatment of psoriasis.

Efficacy Outcome 5-MOP 8-MOP Study Reference(s)
Complete Response Rate (Mycosis Fungoides) 86% (12/14 patients)92% (22/24 patients)[1]
Clearance of Psoriatic Lesions Comparable to 8-MOPComparable to 5-MOP[2][3]
Number of Exposures to Clearance Comparable to 8-MOPComparable to 5-MOP[2]
Cumulative UVA Dose for Clearance Significantly higher than 8-MOPLower than 5-MOP[2]
Healing Rate (Psoriasis) Slower than 8-MOP at 6 weeks, no significant difference at 9 weeksSignificantly faster than 5-MOP at 6 weeks[4]
Safety and Tolerability Outcome 5-MOP 8-MOP Study Reference(s)
Nausea/Vomiting Significantly lower incidence (e.g., 1/25 patients, 7.7%)Higher incidence (e.g., 7/25 patients, 51.3%)[2][5]
Sunburn/Erythema Lower incidenceHigher incidence (e.g., 6/25 patients)[2]
Itching Lower incidenceHigher incidence (e.g., 3/25 patients)[2]
Toxic Hepatitis One reported caseNot reported in these studies[4]

Detailed Experimental Protocols

Reproducibility of clinical trial results is critically dependent on the detailed and consistent application of experimental protocols. Below are representative methodologies for oral and bath PUVA therapy based on published studies.

Protocol 1: Oral PUVA Therapy for Plaque Psoriasis (Comparative Trial)
  • Study Design: A double-blind, randomized controlled trial comparing the efficacy and side effects of 5-MOP and 8-MOP.[4]

  • Patient Population: 38 adult patients with plaque-type psoriasis.[4]

  • Drug Administration:

    • 5-MOP group: Oral administration of 5-MOP. To maximize absorption, it is recommended to take 5-MOP with food.[4]

    • 8-MOP group: Oral administration of 8-MOP.

  • Dosage:

    • A common approach is to use a dose of 1.2 mg/kg for 5-MOP and 0.6 mg/kg for 8-MOP.

    • Alternatively, dosing can be based on body surface area: 50mg/m² for 5-MOP and 25mg/m² for 8-MOP.

  • UVA Irradiation:

    • Treatment is administered 3 hours after intake of 5-MOP or 2 hours after 8-MOP.[4][6]

    • The initial UVA dose can be determined based on the patient's skin type or by determining the minimal phototoxic dose (MPD).

    • Subsequent UVA doses are incrementally increased, for example, by 0.5 to 1.5 J/cm², depending on the patient's erythemal response.[7]

  • Treatment Frequency: Typically 2 to 3 times per week.[7]

  • Outcome Measures:

    • Efficacy: Psoriasis Area and Severity Index (PASI) scores are assessed at baseline and at regular intervals during the treatment period.

    • Safety: Monitoring and recording of side effects such as nausea, erythema, and pruritus.

Protocol 2: Bath PUVA Therapy for Psoriasis (Comparative Trial)
  • Study Design: A comparative study of bath-water delivery of 5-MOP and 8-MOP.[8]

  • Patient Population: 22 patients with psoriasis.[8]

  • Drug Administration:

    • Patients are immersed in a bath containing a 0.0003% aqueous solution of either 5-MOP or 8-MOP for a specified duration.[8]

  • UVA Irradiation:

    • Whole-body UVA irradiation is performed immediately after the bath.

    • The initial UVA dose is determined by phototesting to establish the MPD.[8]

    • Subsequent treatments involve incremental increases in the UVA dose.

  • Treatment Frequency: As per standard PUVA protocols, typically 2-3 times per week.

  • Outcome Measures:

    • Efficacy: Assessment of the clearance of psoriatic lesions.

    • Phototoxicity: Determination and comparison of MPD values.

    • Pigmentation: Weekly grading of tanning.

Signaling Pathways in 5-Methoxypsoralen Photochemotherapy

The therapeutic effects of 5-MOP photochemotherapy are mediated through its interaction with cellular macromolecules upon activation by UVA light. The primary mechanism involves the inhibition of cell proliferation and the induction of apoptosis in hyperproliferative keratinocytes and infiltrating T-lymphocytes.

PUVA_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-MOP 5-MOP Activated_5-MOP Activated 5-MOP UVA_Light UVA Light UVA_Light->Activated_5-MOP Activation DNA DNA Activated_5-MOP->DNA Intercalation DNA_Adducts DNA Monoadducts & Cross-links DNA->DNA_Adducts Covalent Bonding Replication_Transcription_Block Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Randomization Randomization Patient_Screening->Randomization Group_A Group A: 5-MOP Administration Randomization->Group_A Group_B Group B: 8-MOP Administration Randomization->Group_B UVA_Irradiation UVA Irradiation Group_A->UVA_Irradiation Group_B->UVA_Irradiation Follow_up Follow-up Assessments (Efficacy & Safety) UVA_Irradiation->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-8-methoxypsoralen
Reactant of Route 2
5-Hydroxy-8-methoxypsoralen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。